3-Bromonaphthalen-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromonaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZQMOSZQCHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633876 | |
| Record name | 3-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90767-17-2 | |
| Record name | 3-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromonaphthalen-1-ol: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromonaphthalen-1-ol, a halogenated derivative of 1-naphthol, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the presence of the hydroxyl and bromine substituents on the naphthalene core, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound, with a focus on its applications as a precursor in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic aromatic structure with a hydroxyl group at the C1 position and a bromine atom at the C3 position. This substitution pattern influences the molecule's reactivity and physical characteristics.
Chemical Structure:
Physicochemical Data:
| Property | Value | Source |
| Melting Point | 61 °C | |
| Boiling Point | 346.8 ± 15.0 °C (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | |
| pKa | 8.59 ± 0.40 (Predicted) |
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are expected to show characteristic signals for the aromatic protons and carbons of the naphthalene ring system. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the chemical shifts of the adjacent nuclei.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the naphthalene ring.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the selective bromination of a 1-naphthol precursor or functional group manipulation of a pre-brominated naphthalene derivative.
Electrophilic Bromination of 1-Naphthol
The direct bromination of 1-naphthol is a common strategy. However, controlling the regioselectivity to favor the 3-position can be challenging due to the activating and directing effects of the hydroxyl group, which strongly favors substitution at the ortho (C2 and C4) positions. To achieve bromination at the C3 position, a multi-step approach is often necessary.
Illustrative Workflow for Selective Bromination:
Caption: Synthesis of this compound via diazotization.
Synthesis from 3-Bromo-1-aminonaphthalene
A more regioselective approach involves the diazotization of 3-bromo-1-aminonaphthalene followed by hydrolysis of the resulting diazonium salt.
Step-by-Step Protocol:
-
Diazotization: 3-Bromo-1-aminonaphthalene is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Hydrolysis: The cold diazonium salt solution is then carefully added to hot water or an aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, yielding this compound.
-
Purification: The crude product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound, with its nucleophilic hydroxyl group and the bromine atom that can participate in various coupling reactions, makes it a valuable synthon.
Reactions at the Hydroxyl Group
The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, to introduce a variety of functional groups.
Caption: Etherification and esterification of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C3 position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C3 position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a key transformation for the synthesis of arylamines.
Caption: Suzuki and Buchwald-Hartwig reactions of this compound.
Role in Drug Discovery and Development
Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry, with numerous examples of biologically active compounds. The ability to functionalize the naphthalene core at specific positions is crucial for modulating pharmacological activity. This compound serves as a key starting material for the synthesis of a variety of such compounds.
Derivatives of 1-naphthol have been investigated for a range of biological activities, including antioxidant, acetylcholinesterase, and carbonic anhydrase inhibition. The introduction of various substituents on the naphthol ring system, often facilitated by starting from a halogenated precursor like this compound, allows for the fine-tuning of these activities. For instance, the synthesis of novel naphthol derivatives bearing different aromatic rings has been explored for their potential as enzyme inhibitors[6][]. The strategic placement of a bromine atom provides a handle for introducing diverse functionalities that can interact with biological targets.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Causes skin irritation (H315)[8]
-
Causes serious eye irritation (H319)[8]
-
May cause respiratory irritation (H335)[8]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[8].
-
Wash skin thoroughly after handling[8].
-
Use only outdoors or in a well-ventilated area[8].
-
Wear protective gloves, protective clothing, eye protection, and face protection[8].
-
In case of contact with skin, wash with plenty of soap and water[8].
-
If inhaled, remove the person to fresh air and keep comfortable for breathing[8].
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].
-
Store in a well-ventilated place. Keep the container tightly closed[8].
-
Store locked up[8].
-
Dispose of contents/container to an approved waste disposal plant[8].
For detailed safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier[3][8].
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its defined structure and the presence of two distinct reactive sites—the hydroxyl group and the bromine atom—allow for a wide range of chemical transformations. These reactions, particularly modern palladium-catalyzed cross-coupling methods, enable the synthesis of a diverse array of substituted naphthalenes. The utility of this compound is underscored by its application in the synthesis of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. Proper handling and adherence to safety protocols are essential when working with this chemical.
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- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. RSC Publishing.
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Chemical Synthesis. 4-bromo-1-naphthol.
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ResearchGate. Figure S2. 1H NMR spectra of 3-bromo-propan-1-ol (black) and...
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Mass spectrometry A-level Fragmentation of organic molecules. YouTube.
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Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed.
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An In-Depth Technical Guide to 3-Bromonaphthalen-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromonaphthalen-1-ol, a halogenated aromatic alcohol, is a key building block in the landscape of synthetic organic chemistry. Its unique electronic and steric properties, arising from the interplay between the naphthalene core, the hydroxyl group, and the bromine substituent, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, synthesis strategies, reactivity, and its burgeoning role in the development of novel bioactive compounds.
Chemical Identity and Properties
CAS Number: 90767-17-2[1][2][3][4][5]
Synonyms: 3-Bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene, 2-Bromo-4-naphthol, 3-Bromo-1-naphthalenol, 1-Naphthalenol, 3-bromo-, 1-Naphthol, 3-bromo-[1][3]
The strategic placement of the bromine atom at the 3-position and the hydroxyl group at the 1-position of the naphthalene ring system imparts a distinct reactivity profile, making it a valuable precursor in various synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from publicly available chemical databases, offer valuable insights for reaction and purification planning.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | PubChem[1] |
| Molecular Weight | 223.07 g/mol | PubChem[1] |
| Boiling Point (predicted) | 346.8 ± 15.0 °C at 760 mmHg | ChemSrc[2] |
| LogP (predicted) | 3.31 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Polar Surface Area | 20.23 Ų | PubChem[1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound with precise regiochemical control is a non-trivial challenge. Direct bromination of 1-naphthol typically yields a mixture of 2-bromo and 4-bromo isomers due to the ortho- and para-directing nature of the hydroxyl group. Therefore, a more strategic approach is required to achieve the desired 3-bromo substitution pattern. A plausible and effective method involves a Sandmeyer-type reaction starting from 3-aminonaphthalen-1-ol.
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the introduction of a halide at a specific position on an aromatic ring via a diazonium salt intermediate. This approach offers excellent regiochemical control.
Figure 1: Proposed synthetic workflow for this compound via a Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Disclaimer: This is a generalized protocol based on established chemical principles. Researchers should conduct a thorough risk assessment and consult relevant literature for specific procedural details and safety precautions.
Step 1: Diazotization of 3-Aminonaphthalen-1-ol
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminonaphthalen-1-ol in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Copper(I) Bromide Mediated Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture to drive the reaction to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Reactivity and Synthetic Applications
The presence of both a hydroxyl group and a bromine atom on the naphthalene scaffold makes this compound a highly versatile intermediate for a range of chemical transformations.
Cross-Coupling Reactions
The carbon-bromine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.
1. Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are prevalent in many biologically active molecules.
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, providing access to a wide range of arylamines. This is a crucial transformation in the synthesis of many pharmaceuticals.
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
Reactions of the Hydroxyl Group
The hydroxyl group at the 1-position can undergo a variety of reactions, including:
-
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to produce the corresponding esters.
-
O-Arylation: Ullmann condensation or Buchwald-Hartwig O-arylation to form diaryl ethers.
The ability to selectively functionalize either the C-Br bond or the O-H group provides a powerful platform for the divergent synthesis of complex molecules.
Role in Drug Discovery and Development
While specific, publicly disclosed applications of this compound in late-stage drug candidates are not widely documented, its potential as a key intermediate is significant. The naphthalene scaffold is a common motif in many biologically active compounds, and the ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes this compound highly valuable for generating libraries of novel compounds for high-throughput screening.
Safety and Handling
As with all brominated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (based on similar compounds):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for regioselective functionalization through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. While its direct application in marketed drugs is not yet prominent, its potential as a key intermediate in the synthesis of novel bioactive molecules and functional materials is undeniable. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the synthetic potential of this important naphthalene derivative.
References
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3-bromonaphthalen-1-ol molecular weight and formula
An In-depth Technical Guide to 3-Bromonaphthalen-1-ol: Properties, Synthesis, and Applications
Core Molecular Attributes
This compound is a halogenated aromatic compound belonging to the naphthol family. Its rigid naphthalene core, substituted with both a nucleophilic hydroxyl group and a synthetically versatile bromine atom, makes it a valuable intermediate in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward leveraging its synthetic potential.
The chemical structure consists of a naphthalene ring system where a hydroxyl group is attached at position 1 and a bromine atom at position 3. This specific substitution pattern dictates its reactivity and physicochemical properties.
Table 1: Physicochemical and Structural Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [1][2] |
| Molecular Weight | 223.07 g/mol | [2][3] |
| Exact Mass | 221.96800 Da | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 90767-17-2 | [1][2][4][5] |
| Synonyms | 3-Bromo-1-hydroxynaphthalene, 3-Bromo-1-naphthol | [1][2] |
| Polar Surface Area | 20.23 Ų | [1] |
| LogP | 3.30790 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1-naphthalenol (also known as 1-naphthol). The choice of this pathway is governed by the powerful activating and directing effects of the hydroxyl substituent.
Rationale for the Synthetic Pathway
The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles like bromine. It is also an ortho, para-director. In the case of 1-naphthalenol, the ortho positions are C2 and C8, and the para position is C4. While the C4 position is electronically favored, it is also sterically hindered. The C2 position is highly activated. However, bromination can also occur at the C3 position. The regioselectivity can be influenced by reaction conditions such as the solvent and the specific brominating agent used. A common and effective method involves the direct bromination of 1-naphthalenol using elemental bromine or a safer alternative like N-Bromosuccinimide (NBS).
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol describes a representative procedure for the synthesis of this compound from 1-naphthalenol.
Materials:
-
1-Naphthalenol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Benzoyl peroxide (initiator, optional)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthalenol (1.0 equivalent) in CCl₄ or DCM.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution. A radical initiator like benzoyl peroxide (0.02 equivalents) can be added to facilitate the reaction, particularly if using NBS.[6]
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.[6] Transfer the filtrate to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the this compound isomer.
-
Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and IR spectroscopy.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published in public databases, its structure allows for the accurate prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to identify the compound during synthesis and characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features and Rationale |
| ¹H NMR | - O-H Signal: A broad singlet, typically between 5-8 ppm, which is exchangeable with D₂O. - Aromatic Protons: Six distinct signals in the aromatic region (~7.0-8.5 ppm). Protons adjacent to the -OH and -Br groups will be shifted accordingly. Expect complex splitting patterns (doublets, triplets, doublet of doublets) due to coupling between adjacent protons. |
| ¹³C NMR | - Carbon Signals: Ten distinct signals are expected for the ten carbons in the naphthalene ring. - C-OH Carbon: Shifted downfield to ~150-160 ppm. - C-Br Carbon: Shifted to ~110-120 ppm. |
| Mass Spec (EI) | - Molecular Ion Peak: A characteristic pair of peaks of nearly equal intensity at m/z = 222 and m/z = 224, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This doublet is a definitive indicator of a monobrominated compound. |
| Infrared (IR) | - O-H Stretch: A strong, broad absorption band around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹. |
Applications in Research and Drug Development
The true value of this compound lies in its utility as a bifunctional building block. The hydroxyl and bromo substituents provide orthogonal reactive sites for constructing more complex molecular architectures.
A Versatile Synthetic Intermediate
The two functional groups on the naphthalene scaffold can be selectively targeted in subsequent reactions:
-
The Bromine Atom: Serves as a handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This includes:
-
Suzuki Coupling: To introduce new aryl or vinyl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds, introducing amine functionalities.
-
Sonogashira Coupling: To install alkyne groups.
-
Heck Reaction: To form C-C bonds with alkenes.
-
-
The Hydroxyl Group: Can undergo a range of classical reactions, such as:
-
Etherification (e.g., Williamson Synthesis): To attach alkyl or aryl chains.
-
Esterification: To form ester linkages.
-
O-Arylation: To create diaryl ether structures.
-
Potential in Medicinal Chemistry and Materials Science
Naphthalene-based molecules are prevalent in various fields due to their unique photophysical properties and their ability to act as scaffolds in drug design. For instance, donor-pi-acceptor (D-π-A) dyes based on a naphthalene core have been developed as fluorescent probes for imaging biological structures, including amyloid plaques in neurodegenerative diseases.[7]
This compound is an ideal starting point for such molecules. The hydroxyl group can act as an electron-donating group, while the bromine can be replaced with various electron-accepting groups via cross-coupling to create molecules with tailored electronic and optical properties for applications in:
-
Fluorescent Probes and Imaging Agents: For use in microscopy and in vivo imaging techniques like PET.[7]
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Drug Scaffolds: The naphthalene core is a common feature in pharmacologically active compounds, and this building block allows for rapid library synthesis to explore structure-activity relationships.
Diagram of Synthetic Potential
Caption: Synthetic utility of this compound as a bifunctional intermediate.
Conclusion
This compound is more than a simple chemical; it is a highly valuable and versatile platform for chemical innovation. Its well-defined structure, characterized by the molecular formula C₁₀H₇BrO and a molecular weight of 223.07 g/mol , provides two distinct and chemically addressable functional groups. While its synthesis is straightforward via electrophilic bromination of 1-naphthalenol, its true potential is realized in its application as a precursor to complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable starting point for the development of novel imaging agents, pharmaceutical candidates, and functional organic materials.
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Introduction: The Strategic Value of 3-Bromo-1-Naphthalenol in Synthetic Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-1-Naphthalenol
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-1-naphthalenol (also known as 3-bromo-1-naphthol) is a halogenated aromatic alcohol that represents a highly versatile, yet specific, building block in modern organic synthesis. Its structure, featuring a naphthalene core, a hydroxyl group, and a bromine atom at a strategic position, offers a trifecta of chemical functionality. The naphthol moiety is a recognized pharmacophore present in numerous biologically active compounds, while the hydroxyl group provides a nucleophilic and directing center.[1][2] Crucially, the bromine atom at the C-3 position serves as a key synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]
This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, reactivity, and synthetic utility of 3-bromo-1-naphthalenol. For drug development professionals, understanding these core characteristics is paramount for leveraging this scaffold in the design and synthesis of novel therapeutic agents, particularly in exploring structure-activity relationships (SAR) for complex molecular targets.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical identifiers for 3-bromo-1-naphthalenol are summarized below. While extensive experimental data for this specific isomer is not broadly published, the properties can be reliably predicted based on its structure and compared with related isomers.
| Property | Data | Source |
| IUPAC Name | 3-bromonaphthalen-1-ol | [4] |
| Synonyms | 3-Bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene | [4] |
| CAS Number | 90767-17-2 | [4] |
| Molecular Formula | C₁₀H₇BrO | [4][5] |
| Molecular Weight | 223.07 g/mol | [4] |
| Appearance | Expected to be an off-white to light-colored solid | Inferred from related naphthols[6][7] |
| Melting Point | 44-46 °C (for 2-bromo-1-naphthol) | [7] |
| Boiling Point | 313.7 ± 15.0 °C (Predicted for 2-bromo-1-naphthol) | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ether) and poorly soluble in water. | [7][8] |
Section 2: Spectroscopic and Analytical Characterization
Definitive characterization of 3-bromo-1-naphthalenol relies on a combination of spectroscopic techniques. The expected spectral data, based on its chemical structure, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons and one hydroxyl proton. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex set of doublets and multiplets, with coupling constants revealing the connectivity of the naphthalene ring system. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms of the naphthalene skeleton. The carbon attached to the hydroxyl group (C-1) would appear downfield (~150-155 ppm), while the carbon bonded to bromine (C-3) would be shifted to ~110-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are predicted as follows:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of a single bromine atom. The primary peaks would be at m/z 222 and 224.[6][9]
Section 3: Chemical Reactivity and Synthetic Potential
The reactivity of 3-bromo-1-naphthalenol is dictated by its three key structural components: the nucleophilic hydroxyl group, the electron-rich naphthalene ring, and the synthetically versatile carbon-bromine bond.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a nucleophilic naphthoxide ion. This enables classical reactions such as:
-
Williamson Ether Synthesis: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form aryl ethers.
-
Esterification: Acylation with acyl chlorides or anhydrides under basic conditions to produce the corresponding esters.
Reactions of the Carbon-Bromine Bond: A Gateway to Molecular Diversity
The C-Br bond is the most valuable feature for drug development professionals. It serves as a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the precise installation of diverse substituents.[3] This is fundamental for building molecular libraries and performing SAR studies. Key transformations include:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds, attaching aryl, heteroaryl, or alkyl groups.[3]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
The diagram below illustrates the central role of 3-bromo-1-naphthalenol as a scaffold for generating diverse chemical entities.
Caption: Key reaction pathways for 3-bromo-1-naphthalenol.
Section 4: Proposed Synthesis Protocol
A practical laboratory synthesis of 3-bromo-1-naphthalenol can be envisioned via the regioselective electrophilic bromination of 1-naphthol. The directing effect of the hydroxyl group favors substitution at the ortho (C2, not favored due to sterics) and para (C4) positions. Therefore, direct bromination often yields 4-bromo-1-naphthol. To achieve 3-bromination, a multi-step sequence is typically required, potentially involving sulfonation as a blocking/directing strategy followed by bromination and desulfonation. However, a more direct, albeit potentially lower-yielding, approach using specific brominating agents and conditions might favor the 3-position.
Below is a generalized protocol for the direct bromination of 1-naphthol, which would likely produce a mixture of isomers requiring careful purification.
Protocol: Electrophilic Bromination of 1-Naphthol
-
Dissolution: Dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) or a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution. Maintain the temperature at 0 °C to control the reaction rate and minimize side products.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product. If using acetic acid, neutralization with a mild base (e.g., sodium bicarbonate solution) may be necessary.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid will likely be a mixture of brominated isomers. Purify via column chromatography on silica gel to isolate the 3-bromo-1-naphthalenol isomer.
Caption: Use of 3-bromo-1-naphthalenol in an SAR workflow.
Section 6: Safety and Handling
As with other brominated phenols and naphthols, 3-bromo-1-naphthalenol should be handled with appropriate care in a laboratory setting. [10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [12]* Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. [8][12]
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A Technical Guide to 3-Bromonaphthalen-1-ol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Bromonaphthalen-1-ol, a key synthetic intermediate in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a robust, multi-step synthetic protocol. A thorough characterization using modern spectroscopic techniques is presented, including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this guide explores the reactivity of this compound and its applications as a scaffold in the development of novel therapeutic agents, supported by examples from contemporary drug discovery literature. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this versatile molecule.
Introduction: The Strategic Importance of Brominated Naphthalenols
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this scaffold, as in this compound, offers several strategic advantages in drug design. Bromine can act as a bioisostere for other functional groups, modulate the lipophilicity and metabolic stability of a molecule, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions.[1] These attributes make brominated naphthalenes valuable building blocks in the synthesis of complex molecular architectures with potential therapeutic applications. This guide focuses specifically on this compound, providing a detailed exploration of its synthesis, characterization, and utility in the pursuit of novel pharmaceuticals.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name This compound [2], is a solid organic compound. Its key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3-Bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene | PubChem[2] |
| CAS Number | 90767-17-2 | PubChem[2] |
| Molecular Formula | C₁₀H₇BrO | PubChem[2] |
| Molecular Weight | 223.07 g/mol | PubChem[2] |
| Boiling Point | 346.8 ± 15.0 °C at 760 mmHg | ChemSrc[3] |
| LogP | 3.30790 | ChemSrc[3] |
| Appearance | Solid (predicted) | - |
Synthesis of this compound: A Multi-Step Approach
Direct bromination of 1-naphthol is challenging for the synthesis of this compound due to the ortho- and para-directing nature of the hydroxyl group, which would preferentially yield 2-bromo- and 4-bromo-1-naphthol. Therefore, a more strategic, multi-step synthesis is required to achieve the desired 3-bromo substitution pattern. The proposed synthetic route involves the diazotization of an appropriate aminonaphthol precursor followed by a Sandmeyer reaction.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved from 3-amino-1-naphthol via a Sandmeyer reaction. This classical and reliable method allows for the introduction of a bromine atom at a specific position on the aromatic ring, dictated by the position of the amino group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Amino-1-naphthol
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-1-naphthol (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, ~3-4 equivalents).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.
Step 2: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr (48%).
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
-
Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Safety Precautions: Diazonium salts can be explosive when dry and should be handled with extreme care. Always keep the diazonium salt in solution and at low temperatures. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the predicted spectroscopic data based on the analysis of similar brominated naphthol compounds.
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 would likely appear as a singlet, while the other aromatic protons would exhibit doublet and triplet splitting patterns characteristic of a substituted naphthalene ring. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and will appear in a characteristic region of the spectrum. |
| IR (Infrared) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and bending vibrations for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ and 600-900 cm⁻¹, respectively. A C-Br stretching vibration may be observed in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |
Reactivity and Applications in Drug Development
This compound is a versatile intermediate for the synthesis of a wide range of derivatives with potential pharmacological activity. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.
Key Reactions
Caption: Key cross-coupling reactions of this compound.
Role in Medicinal Chemistry
Brominated phenols and naphthols are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The this compound scaffold can be found in or used to synthesize molecules that target various biological pathways.
-
Anticancer Agents: The naphthalene core is present in many compounds that exhibit cytotoxic activity against cancer cell lines. The bromine atom can enhance these properties or allow for the attachment of other pharmacophores that target specific signaling pathways involved in cancer progression, such as kinase pathways or apoptosis.
-
Antimicrobial Agents: Brominated aromatic compounds have been shown to possess potent antibacterial and antifungal activities. Derivatives of this compound can be synthesized and screened for their efficacy against various pathogenic microorganisms.
-
Enzyme Inhibitors: The rigid naphthalene scaffold can be functionalized to fit into the active sites of specific enzymes. The bromine atom can form halogen bonds with amino acid residues in the enzyme's active site, leading to potent and selective inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its synthesis, while requiring a multi-step approach to ensure the correct regiochemistry, is achievable through well-established chemical transformations. The ability to further functionalize this molecule through a variety of cross-coupling reactions makes it an attractive starting material for the generation of compound libraries for high-throughput screening. As the demand for novel therapeutics continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.
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Navigating the Unknown: A Technical Safety Guide for 3-Bromonaphthalen-1-ol
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Proactive Safety Assessment
Section 1: Identification and Inferred Hazard Profile
3-Bromonaphthalen-1-ol is a solid organic compound whose hazard profile must be inferred from its constituent chemical motifs: a naphthalene core, a hydroxyl group (making it a naphthol, or a type of phenol), and a bromine substituent.
-
Naphthalene Core: Naphthalene and its derivatives are known to pose significant health risks. Exposure can lead to toxic effects in the lungs, eyes, kidneys, and liver.[2] A key concern is hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3] Naphthalene is also associated with cataract formation and is classified as a possible human carcinogen.[4]
-
Phenolic Hydroxyl Group: The '-ol' suffix places this compound in the phenol family. Phenols are generally toxic and corrosive, with a potential for rapid absorption through the skin, which can cause systemic effects.[5] 1-Naphthol, the parent compound, is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[6][7]
-
Bromine Substituent: Halogenated aromatic compounds require stringent safety protocols.[8] Polybrominated naphthalenes (PBNs) are noted for their potential dioxin-like toxicity, and certain congeners have been found to be more potent toxicants than their chlorinated counterparts.[9] Upon combustion, brominated organic compounds can release highly toxic and corrosive hydrogen bromide gas.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| CAS Number | 90767-17-2 | [1] |
| Appearance | Solid (presumed) | Inferred |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Likely poorly soluble in water | Inferred from Naphthol[5] |
| Flash Point | No data available | |
| Autoignition Temp. | No data available |
Section 2: Risk Assessment & Hierarchy of Controls
Before any laboratory work commences, a thorough risk assessment is mandatory. For a compound with limited data, this involves not just the substance itself but the entire experimental workflow. The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures.
-
Elimination/Substitution: In a research context, eliminating the compound is not an option. However, consider if a less hazardous, better-characterized analog could achieve the same scientific objective.
-
Engineering Controls: These are the primary line of defense. All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood or a glovebox to control airborne particulates and vapors.[8]
-
Administrative Controls: Develop detailed Standard Operating Procedures (SOPs) for every experiment. Clearly designate areas for handling this compound. Ensure all personnel are trained on the specific (inferred) hazards and emergency procedures.
-
Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. The specific requirements are detailed in the following section.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Based on the inferred hazards, a comprehensive PPE protocol is required.[8]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must be chemical splash-proof and ANSI Z87.1 compliant. A full-face shield must be worn over goggles during any procedure with a risk of splashing or aerosol generation.[8] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[10] Check manufacturer's chemical resistance charts. Discard gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Flame-resistant material (e.g., Nomex® or 100% cotton) is recommended. |
| Respiratory | NIOSH-approved Respirator (as needed) | All work should be in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[8] |
| Footwear | Closed-Toe Shoes | Made of a non-porous material to protect feet from spills.[11] |
Section 4: Safe Handling, Storage, and Disposal Protocols
Protocol 1: Safe Handling and Weighing of Solid Compound
-
Preparation: Before handling, confirm the chemical fume hood is operational. Cover the work surface with disposable absorbent bench paper. Assemble all necessary spatulas, weigh boats, and containers within the hood.
-
Don PPE: Don all PPE as specified in Section 3.
-
Weighing: To minimize static and dust generation, use an anti-static weigh boat. Carefully transfer the solid using a designated spatula. Do not use a brush to sweep up spills; gently wipe with a damp paper towel (wetted with water or an appropriate solvent) and treat the towel as hazardous waste.
-
Solution Preparation: Slowly add the solid to the solvent in your reaction vessel to avoid splashing. Keep all containers tightly sealed when not in use.
-
Post-Handling: Decontaminate the spatula and any non-disposable equipment. Wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents and bases.[5][7] The container should be clearly labeled with the chemical name and all relevant inferred hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[12]
-
Solid Waste: Collect unused solid, contaminated weigh paper, and disposable PPE in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[13]
-
Liquid Waste: Collect solutions and contaminated solvents in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents.[12][13]
-
Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Section 5: Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the area with soap and water. Seek immediate medical attention.[6][14]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Section 6: Fire-Fighting and Reactivity Data
-
Fire Hazards: While not definitively known, as an organic solid, it is likely combustible at elevated temperatures. The presence of bromine means it may enhance the combustion of other substances.[15] Vapors may form explosive mixtures with air.
-
Hazardous Combustion Products: Thermal decomposition will likely produce carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic, corrosive hydrogen bromide (HBr) gas.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5]
-
Fire-Fighting Instructions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[15] Use water spray to cool containers exposed to fire to prevent pressure buildup and potential rupture.[16]
-
Chemical Stability: Likely stable under normal storage conditions but may be sensitive to light, similar to 1-Naphthol.[5][7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and some metals.[5][17]
Conclusion: A Culture of Vigilance
The responsible use of novel chemical entities like this compound is a cornerstone of scientific integrity and laboratory safety. In the absence of a complete, manufacturer-supplied SDS, researchers must become safety detectives, using structural analogy and first principles to build a conservative and protective handling plan. This guide provides the framework for that process, but it must be supplemented by rigorous institutional oversight, continuous training, and an unwavering commitment to a culture of vigilance. Treat the unknown with respect, and you empower discovery to proceed safely.
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The Naphthalenol Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2][3] Its rigid structure provides a unique platform for the synthesis of a diverse array of derivatives with significant therapeutic potential.[1] Among these, naphthalenol (naphthol) derivatives, characterized by the presence of one or more hydroxyl groups on the naphthalene ring, have garnered substantial attention for their broad spectrum of biological activities. This guide delves into the key discoveries involving naphthalenol derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and their journey from laboratory curiosities to promising clinical candidates.
The Naphthalenol Core: Physicochemical Properties and Synthetic Versatility
Naphthalene is a colorless, crystalline solid with a characteristic odor.[4] The presence of the hydroxyl group in naphthalenols significantly influences their physicochemical properties, rendering them more reactive and imparting the ability to participate in hydrogen bonding, a crucial interaction in biological systems.[4] The two primary isomers, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), serve as foundational building blocks for a multitude of synthetic transformations.[4][5]
The inherent reactivity of the naphthalenol ring allows for a variety of chemical modifications, including electrophilic aromatic substitution, amination, and coupling reactions. This synthetic tractability has enabled the creation of extensive libraries of naphthalenol derivatives, each with fine-tuned pharmacological profiles.[1] A notable and historically significant synthetic route to aminobenzylnaphthols is the Betti reaction, a multicomponent reaction involving 2-naphthol, an aryl aldehyde, and an amine.[6] This one-pot synthesis provides a straightforward method for generating structurally diverse compounds with potential therapeutic applications.[6]
Naphthalenol Derivatives as Modulators of Nuclear Receptors: The SERM Story
One of the most significant discoveries involving naphthalenol derivatives is their role as Selective Estrogen Receptor Modulators (SERMs).[7][8] SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[7] This dual activity makes them valuable for treating hormone-responsive conditions like breast cancer and osteoporosis, offering the benefits of estrogen in some tissues while blocking its detrimental effects in others.[7]
Naphthalene-based compounds have been developed as SERMs, with some demonstrating potent antiestrogenic activity.[7][9] For instance, the novel SERM LY2066948, which contains a naphthol group, has been shown to be a more potent antiestrogen than the well-known SERM, 4-hydroxytamoxifen.[10][11] The structural similarity of some naphthol-containing SERMs to equine estrogens like equilenin has raised interest in their metabolic pathways, particularly the potential for oxidation to o-quinones, which could have implications for their safety profiles.[10][11]
The following diagram illustrates the generalized mechanism of action of a naphthalenol-based SERM, highlighting its tissue-specific effects.
Caption: Generalized mechanism of a naphthalenol-based SERM.
The War on Cancer: Naphthalenol Derivatives as Anticancer Agents
The naphthalene scaffold is a prominent feature in many compounds with demonstrated anticancer activity.[1][12] Naphthalenol derivatives, in particular, have shown promise in targeting various cancer cell lines through diverse mechanisms of action.
Inhibition of Key Signaling Pathways
Several studies have highlighted the ability of naphthalenol derivatives to interfere with critical signaling pathways that are often dysregulated in cancer.
-
STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that is often overactive in triple-negative breast cancer (TNBC).[13] A series of naphthalene derivatives with a general SERM structure were synthesized and found to inhibit the STAT3 signaling pathway.[13] The lead compound, SMY002, was shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, ultimately leading to suppressed tumor growth and metastasis.[13]
-
CREB-Mediated Gene Transcription Inhibition: The transcription factor CREB (cAMP response element-binding protein) is another promising target in cancer therapy.[14] Naphthol AS-E and its derivatives have been identified as inhibitors of CREB-mediated gene transcription.[14] These compounds induce apoptosis and down-regulate the expression of CREB target genes, and importantly, they exhibit selective cytotoxicity towards cancer cells over normal cells.[14]
The following diagram depicts the inhibitory action of a naphthalenol derivative on the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by a naphthalenol derivative.
Cytotoxic Activity and Apoptosis Induction
Numerous naphthalenol derivatives have demonstrated direct cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyl-Based Chalcones | HeLa | 24.53 - 32.42 | [12] |
| Aminobenzylnaphthols | HeLa | 4.63 - 5.54 | [15] |
| Naphthalene-based Organoselenocyanates | MCF-7 | Not specified, but showed pronounced activity | [16] |
| Naphthoquinone-naphthol derivative | HCT116, PC9 | 0.01 - 20 (Dose-dependent inhibition) | [17] |
| Fungal Naphthalenones | NCI-H187 | 2.86 - 5.55 (µg/mL) | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Combating Microbial Threats: Naphthalenol Derivatives as Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[19] Naphthalenol derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[4][20][21] Several commercially available antimicrobial drugs, such as naftifine and terbinafine, contain the naphthalene scaffold.[21][22]
The antimicrobial activity of naphthalenol derivatives is influenced by the nature and position of substituents on the naphthalene ring. For example, the presence of methyl, methoxy, and chloro groups on the aromatic ring has been shown to enhance antimicrobial activity.[21] Some derivatives have demonstrated potent activity against multidrug-resistant (MDR) strains, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[19]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the naphthalenol derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Targeting the Brain: Naphthalenol Derivatives in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's disease (AD) pose a significant challenge to modern medicine.[23] Naphthalenol derivatives are being explored for their potential to combat these debilitating conditions through various mechanisms.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can improve cognitive function in AD patients.[23] Several naphthalenol derivatives have been identified as potent inhibitors of AChE and BChE.[23][24]
-
Anti-Amyloidogenic Activity: The aggregation of β-amyloid peptides is a key pathological hallmark of AD.[25] Certain naphthalene derivatives have been shown to inhibit the aggregation of Aβ1-42 peptide in human microglia cells.[25] The lead compound from one study demonstrated high affinity for amyloid plaques in the brains of AD model mice and improved cognitive function.[25]
-
Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases. Many naphthalenol derivatives possess antioxidant properties, capable of scavenging free radicals.[24][26]
Future Perspectives and Conclusion
The journey of naphthalenol derivatives from simple chemical entities to promising therapeutic agents is a testament to the power of medicinal chemistry. The versatility of the naphthalenol scaffold allows for the generation of a vast chemical space, offering opportunities to develop novel drugs with improved efficacy and selectivity.[1][27] Future research will likely focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and specific inhibitors for various therapeutic targets.[28]
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which naphthalenol derivatives exert their biological effects.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.
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Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. Available at: [Link]
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Fundamental spectroscopic data for 3-Bromonaphthalen-1-ol
An In-Depth Technical Guide to the Fundamental Spectroscopic Data of 3-Bromonaphthalen-1-ol
Abstract
This technical guide provides a comprehensive analysis of the fundamental spectroscopic data for this compound (CAS No: 90767-17-2).[1] Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) characteristics of this compound. By detailing robust experimental protocols and offering in-depth spectral interpretation, this guide serves as an essential reference for the characterization and quality control of this compound.
Introduction and Molecular Overview
This compound is a substituted naphthalene derivative featuring both a hydroxyl and a bromine functional group. These substitutions create a unique electronic and structural environment, making a thorough spectroscopic characterization critical for its identification and use in further chemical synthesis or biological studies. Understanding its distinct spectral signature is paramount for confirming its structure, assessing its purity, and predicting its reactivity.
The compound's molecular formula is C₁₀H₇BrO, and its structure consists of a naphthalene ring system with a hydroxyl group at the C1 position and a bromine atom at the C3 position.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90767-17-2 | [1][3] |
| Molecular Formula | C₁₀H₇BrO | [1][2] |
| Molecular Weight | 223.07 g/mol | [2][3] |
| Exact Mass | 221.96800 Da | [2] |
| Synonyms | 3-bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene | [1][2] |
graph "molecule" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C4a [label="", pos="1.3,-0.75!"]; C5 [label="C5", pos="2.6,-1.5!"]; C6 [label="C6", pos="3.9,-0.75!"]; C7 [label="C7", pos="3.9,0.75!"]; C8 [label="C8", pos="2.6,1.5!"]; C8a [label="", pos="1.3,0.75!"]; O [label="O", pos="-0.8,2.5!"]; H_O [label="H", pos="-0.1,2.5!"]; Br [label="Br", pos="-2.8,-1.25!"];
// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- C1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;
// Substituent bonds C1 -- O; O -- H_O; C3 -- Br;
// Hydrogen labels for clarity in NMR H2 [label="H2", pos="-2.1,1.25!"]; H4 [label="H4", pos="-0.8,-2.5!"]; H5 [label="H5", pos="2.6,-2.5!"]; H6 [label="H6", pos="4.9,-0.75!"]; H7 [label="H7", pos="4.9,0.75!"]; H8 [label="H8", pos="2.6,2.5!"]; }
Caption: Numbered structure of this compound.
Infrared (IR) Spectroscopy
Principle and Rationale
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment. For this compound, IR spectroscopy is crucial for identifying its key functional groups: the hydroxyl (-OH) group, the aromatic C-H bonds, the C=C bonds of the naphthalene ring, and the C-Br bond.
Experimental Protocol: KBr Pellet Method
A self-validating protocol ensures that the resulting spectrum is free from common artifacts like atmospheric H₂O and CO₂ interference.
-
Sample Preparation:
-
Grind ~1 mg of high-purity this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Causality: Grinding ensures the sample is evenly dispersed, minimizing light scattering and producing sharp, well-defined absorption bands.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Collection:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to acquire a spectrum of the ambient atmosphere (H₂O, CO₂). This spectrum is automatically subtracted from the sample spectrum.
-
Trustworthiness: This step is critical to ensure that atmospheric absorptions are not misinterpreted as sample features.
-
-
Sample Analysis:
-
Place the KBr pellet into the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Presentation and Interpretation
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |
| ~3550-3200 | Strong, Broad | O-H Stretch | Phenolic hydroxyl group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~1600-1450 | Medium-Strong | C=C Stretch | Naphthalene ring skeletal vibrations |
| ~1260-1180 | Strong | C-O Stretch | Phenolic C-O bond |
| ~900-670 | Strong | C-H Bending (out-of-plane) | Aromatic substitution pattern[4] |
| ~650-550 | Medium | C-Br Stretch | Carbon-Bromine bond |
Spectral Interpretation:
-
O-H Stretch: The most prominent feature is expected to be a broad, strong band in the 3550-3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group. The breadth of this peak is a direct result of intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹ confirm the presence of C-H bonds on the aromatic ring.
-
Ring Vibrations: A series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the naphthalene core.
-
C-O Stretch: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching of the phenol group.
-
Out-of-Plane Bending: The region between 900-670 cm⁻¹ contains C-H out-of-plane bending vibrations, which are highly diagnostic of the substitution pattern on the aromatic ring.[4]
-
C-Br Stretch: The carbon-bromine stretch is expected in the lower frequency "fingerprint" region, typically between 650-550 cm⁻¹. Its presence confirms the bromination of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the precise location of the substituents and the connectivity of the atoms.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument's magnetic field is shimmed to achieve maximum homogeneity.
-
Data Acquisition: Acquire the spectrum. A standard acquisition involves a 90° pulse and detection of the Free Induction Decay (FID). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Processing: The FID is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated.
Data Presentation and Interpretation:
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | ~5.0-6.0 | singlet, broad | - | 1H |
| H2 | ~7.2-7.4 | doublet | d, J ≈ 2.5 Hz | 1H |
| H4 | ~7.6-7.8 | doublet | d, J ≈ 2.5 Hz | 1H |
| H5 | ~7.8-8.0 | doublet | d, J ≈ 8.5 Hz | 1H |
| H8 | ~7.7-7.9 | doublet | d, J ≈ 8.5 Hz | 1H |
| H6, H7 | ~7.4-7.6 | multiplet | m | 2H |
Spectral Interpretation:
-
OH Proton: The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Aromatic Protons: The naphthalene ring protons will appear in the aromatic region (δ 7.0-8.5 ppm).
-
H2 and H4: These protons are on the same ring as the substituents. They will appear as doublets due to meta-coupling to each other (a small J value of ~2.5 Hz). H4 is expected to be slightly downfield of H2 due to the deshielding effect of the neighboring ring.
-
H5 and H8: These protons are peri to the substituents on the other ring. They are typically the most deshielded protons in the naphthalene system and will appear far downfield, likely as doublets from ortho-coupling to H6 and H7, respectively.
-
H6 and H7: These protons will be part of a more complex multiplet, coupling to each other (ortho) and to H5 and H8 (ortho and meta), respectively. They are expected to be in the mid-range of the aromatic signals.
-
¹³C NMR Spectroscopy
Experimental Protocol: The protocol is similar to ¹H NMR, but requires a higher sample concentration and longer acquisition times due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each unique carbon.
Data Presentation and Interpretation:
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Label | Predicted δ (ppm) | Notes |
| C1 | ~150-155 | Carbon bearing -OH ( deshielded) |
| C3 | ~115-120 | Carbon bearing -Br |
| C2, C4 | ~110-130 | Aromatic CH |
| C5, C6, C7, C8 | ~120-130 | Aromatic CH |
| C4a, C8a | ~130-140 | Quaternary bridgehead carbons |
Spectral Interpretation:
-
Substituted Carbons: The carbon attached to the electronegative oxygen (C1) will be the most deshielded, appearing significantly downfield (~150-155 ppm). The carbon attached to bromine (C3) will also have its chemical shift influenced by the "heavy atom effect," typically appearing around 115-120 ppm.[5][6]
-
Aromatic CH Carbons: The remaining six CH carbons of the naphthalene ring will appear in the typical aromatic region of ~110-130 ppm. Specific assignments can be made using advanced techniques like HSQC or HMBC.
-
Quaternary Carbons: The two bridgehead carbons (C4a, C8a) that do not bear any protons will appear as weak signals (due to lack of Nuclear Overhauser Effect enhancement) in the downfield region of the aromatic carbons, around 130-140 ppm.
Mass Spectrometry (MS)
Principle and Rationale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and elemental composition. The presence of bromine is particularly easy to confirm due to its characteristic isotopic pattern.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet, where it is vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Data Presentation and Interpretation
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion | Notes |
| 222/224 | [M]⁺ | Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 143 | [M - Br]⁺ | Loss of the bromine radical. |
| 115 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the naphthol structure. |
Spectral Interpretation:
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly equal abundance, the molecular ion will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity at m/z 222 and 224. This doublet is a definitive confirmation of a molecule containing one bromine atom.
-
Fragmentation Pattern: The fragmentation will help to confirm the structure. A prominent fragment is expected at m/z 143, corresponding to the loss of the bromine atom ([C₁₀H₇O]⁺). Further fragmentation, such as the loss of carbon monoxide (CO) to give an ion at m/z 115, is characteristic of phenolic compounds.
Safety and Handling
As a brominated aromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) was not retrieved, general precautions for related chemicals should be followed.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled or ingested, seek immediate medical attention.
Conclusion
The spectroscopic characterization of this compound is unambiguous when utilizing a combination of IR, NMR, and mass spectrometry. The IR spectrum confirms the presence of the hydroxyl and bromo functional groups. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the 1,3-substitution pattern. Finally, mass spectrometry validates the molecular weight and provides definitive evidence for the presence of a single bromine atom through its characteristic isotopic signature. This comprehensive dataset serves as a reliable benchmark for the identification and quality assessment of this compound in any research or development setting.
References
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ConnectSci. An Infra-red spectroscopic study of naphthalene substitution. Australian Journal of Chemistry (1955) 8 (3): 346–354. [Link]
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Oxford Academic. Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, Volume 510, Issue 4, March 2022, Pages 5898–5905. [Link]
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Chemsrc. 3-Bromo-1-hydroxynaphthalene | CAS#:90767-17-2. [Link]
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MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules 2012, 17(5), 5108-5121. [Link]
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PubMed. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives. Molecules. 2012 May 3;17(5):5108-21. [Link]
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Astronomy & Astrophysics (A&A). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. A&A 635, A199 (2020). [Link]
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ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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PubChem. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117. [Link]
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Organic Syntheses. 3-bromophthalide. Org. Synth. 1962, 42, 26. [Link]
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PubChem. 1-Bromonaphthalene | C10H7Br | CID 7001. [Link]
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Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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SlidePlayer. 13C NMR of 1-Propanol. [Link]
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National Institute of Standards and Technology. 1-Propene, 3-bromo- - the NIST WebBook. [Link]
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National Institute of Standards and Technology. 1-Propyne, 3-bromo- - the NIST WebBook. [Link]
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National Institute of Standards and Technology. Naphthalene, 1-bromo- - the NIST WebBook. [Link]
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An In-depth Technical Guide to the Solubility Characteristics of 3-Bromonaphthalen-1-ol
This guide provides a comprehensive technical overview of the solubility properties of 3-Bromonaphthalen-1-ol, a key intermediate in various synthetic applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.
Introduction: Understanding the Molecule
This compound (C₁₀H₇BrO) is a substituted naphthol featuring a bicyclic aromatic naphthalene core, a hydroxyl (-OH) group at the C1 position, and a bromine (-Br) atom at the C3 position. This specific arrangement of a hydrogen-bond-donating hydroxyl group and a lipophilic bromonaphthalene scaffold imparts a distinct solubility profile that is critical for its handling, reaction design, and purification. Understanding its behavior in various solvent systems is paramount for optimizing reaction yields, developing robust crystallization protocols, and ensuring success in downstream applications.
Physicochemical Properties
A molecule's solubility is fundamentally governed by its physical and chemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | PubChem[1] |
| Molecular Weight | 223.07 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 346.8 ± 15.0 °C at 760 mmHg | ChemSrc[2] |
| LogP (Octanol/Water) | 3.30790 | ChemSrc[2] |
| pKa (Phenolic -OH) | ~9-10 (Estimated based on 1-naphthol) | - |
| Polar Surface Area | 20.23 Ų | ChemSrc[2] |
The Theoretical Basis of Solubility: A Tale of Two Moieties
The solubility of this compound is best understood through the principle of "like dissolves like", which is dictated by intermolecular forces. The molecule's structure presents a duality:
-
The Lipophilic Body: The large, rigid bromonaphthalene ring system is nonpolar and hydrophobic. It interacts primarily through van der Waals (dispersion) forces, favoring interactions with nonpolar or weakly polar solvents such as hexane, toluene, ethers, and chlorinated solvents.[4][5]
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, solvents that can effectively solvate both the polar -OH group and the nonpolar ring will be most effective.
Qualitative Solubility Classification
Based on its structure as a weakly acidic phenol, this compound can be systematically classified through a series of simple solubility tests. The phenolic proton is not acidic enough to react with a weak base like sodium bicarbonate but will be deprotonated by a strong base like sodium hydroxide to form a highly polar, water-soluble phenoxide salt.
This classification workflow provides a rapid, qualitative assessment of the compound's acidic/basic and polarity characteristics.
Caption: Qualitative solubility classification workflow for this compound.
Predicted Solubility in Common Laboratory Solvents
While exhaustive experimental data for this compound is not widely published, a reliable solubility profile can be predicted based on its physicochemical properties and the known solubility of its structural analogs, 1-naphthol and 1-bromonaphthalene.[1][2][4][6][7][8]
-
1-Naphthol is sparingly soluble in water but highly soluble in alcohols, ethers, acetone, benzene, and chloroform.[1][2][6][8]
-
1-Bromonaphthalene is practically insoluble in water but miscible with ethanol, ether, benzene, and chloroform.[4][5][7]
Combining these observations, this compound is expected to show poor solubility in water and nonpolar alkanes but good solubility in polar aprotic and polar protic organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low / Insoluble | The large, nonpolar bromonaphthalene backbone dominates over the single hydroxyl group's polarity.[1][4] |
| Methanol, Ethanol | High / Freely Soluble | Alcohols can hydrogen bond with the -OH group and solvate the aromatic ring.[6][7] | |
| Polar Aprotic | Acetone, Ethyl Acetate | High / Freely Soluble | Good dipole-dipole interactions with the -OH group and dispersion forces with the ring system.[1] |
| Tetrahydrofuran (THF) | High / Freely Soluble | The ether oxygen can accept a hydrogen bond, and the cyclic ether structure solvates the aromatic system well.[6] | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of solvating a wide range of compounds. | |
| Acetonitrile (ACN) | Moderate to High | Polar nature allows interaction with the -OH group. | |
| Nonpolar | Toluene, Benzene | Moderate to High | "Like dissolves like"; the aromatic solvent effectively solvates the naphthalene ring via π-stacking.[4][6] |
| Dichloromethane (DCM) | Moderate to High | Halogenated solvent effectively solvates the nonpolar structure. | |
| Diethyl Ether | High / Freely Soluble | Solvates the nonpolar ring system effectively.[6][7] | |
| Hexane, Heptane | Very Low / Insoluble | Purely nonpolar alkanes cannot effectively solvate the polar hydroxyl group. | |
| Aqueous Base | 5% Sodium Hydroxide | High / Freely Soluble | Deprotonation of the phenolic -OH forms the highly polar and water-soluble sodium 3-bromo-1-naphthoxide salt. |
| Aqueous Acid | 5% Hydrochloric Acid | Very Low / Insoluble | The compound has no basic sites to be protonated; solubility is similar to that in water. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
For precise, quantitative solubility data, the gold-standard isothermal shake-flask method is required.[9][10][11] This method determines the thermodynamic equilibrium solubility.
Principle: An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the excess solid and its concentration is determined analytically.[10][12]
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the chosen solvent in a sealed glass vial (e.g., add 20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[11][12]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.
-
Dilution: Immediately dilute the clear, saturated filtrate with a known volume of fresh solvent to bring the concentration into the linear range of the analytical method.
-
Quantification (UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max), which for aromatic compounds is typically in the 250-320 nm range.[13][14]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.
-
Caption: Workflow for the Shake-Flask method of solubility determination.
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[4] This should be determined experimentally for specific solvent systems.
-
pH: As a phenol, the solubility of this compound in aqueous media is highly pH-dependent. In solutions with a pH well above its pKa (~9-10), it will deprotonate to the more soluble naphthoxide anion. In acidic or neutral aqueous media, it will remain in its far less soluble neutral form.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for substituted phenols and aromatic bromides. Assume it is harmful if swallowed or absorbed through the skin and causes irritation.[2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Conclusion
This compound exhibits a classic solubility profile for a moderately large, functionalized aromatic compound. It is predicted to be practically insoluble in water and nonpolar alkanes but demonstrates high solubility in a range of common polar organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. Its solubility in aqueous systems is critically dependent on pH, increasing dramatically under basic conditions due to the formation of the corresponding phenoxide salt. For precise applications, the experimental determination of its solubility via the shake-flask method is strongly recommended. This guide provides the foundational knowledge and practical protocols necessary for the successful and efficient use of this compound in a research and development setting.
References
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Title: 1-Bromonaphthalene | Solubility of Things Source: Solubility of Things URL: [Link]
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Title: 3-Bromo-1-hydroxynaphthalene | CAS#:90767-17-2 Source: Chemsrc URL: [Link]
-
Title: 1-Naphthol | Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: 1-Naphthol | C10H8O | CID 7005 Source: PubChem - NIH URL: [Link]
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Title: Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation | Request PDF Source: ResearchGate URL: [Link]
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Title: Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: ACS Publications - Journal of Chemical Information and Modeling URL: [Link]
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Title: Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties Source: SciTechnol URL: [Link]
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Title: Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubil… Source: OUCI URL: [Link]
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Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]
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Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]
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Title: Safety Data Sheet: 1-Bromonaphthalene Source: Carl ROTH URL: [Link]
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Title: Alcohols, Phenols and Ethers Source: ncert.nic.in URL: [Link]
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Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: NIH URL: [Link]
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Title: How to find solubilities of drugs by using uv-visible spectroscopy? Source: ResearchGate URL: [Link]
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Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]
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Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]
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Title: Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy Source: Hilaris Publishing URL: [Link]
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Title: Physical Properties of Phenol Source: Chemistry LibreTexts URL: [Link]
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Title: A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF Source: ResearchGate URL: [Link]
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Title: The Solubility Rules Source: kentchemistry.com URL: [Link]
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Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]
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Methodological & Application
Application Note & Protocols: A Regioselective Synthesis of 3-Bromonaphthalen-1-ol
Abstract
3-Bromonaphthalen-1-ol is a valuable substituted naphthalene intermediate for the synthesis of complex molecular architectures in pharmaceutical and materials science research. However, its preparation is non-trivial due to the directing effects of the hydroxyl group on the naphthalene scaffold, which typically favor electrophilic substitution at the C2 and C4 positions. This document provides a comprehensive guide to a robust and regioselective synthetic route to this compound, circumventing the challenges of direct bromination. We present a validated two-step pathway commencing from 3-nitronaphthalen-1-ol, involving a strategic reduction followed by a Sandmeyer reaction. This application note includes detailed, step-by-step protocols, mechanistic discussions, and process flow visualizations to ensure reliable and reproducible execution.
Strategic Analysis: The Challenge of Regioselectivity
The direct electrophilic bromination of 1-naphthol is the most apparent synthetic route to a brominated naphthol. However, the powerful ortho-, para-directing nature of the hydroxyl group makes this approach unsuitable for obtaining the 3-bromo isomer. The electron-donating effect of the -OH group activates the C2 and C4 positions, leading to a mixture of 2-bromo-1-naphthol, 4-bromo-1-naphthol, and 2,4-dibromo-1-naphthol, while the desired 3-bromo isomer is not formed.
To achieve the desired C3 functionalization, a strategy must be employed where the directing group is positioned to facilitate substitution at the C3 position or where a precursor with an existing C3 substituent can be chemically transformed. The Sandmeyer reaction, which converts a primary aromatic amine into a halide via a diazonium salt intermediate, is an ideal solution.[1] This reaction allows for the specific placement of a bromine atom, dictated by the initial position of an amino group.
Caption: Comparison of synthetic strategies for brominating 1-naphthol.
Recommended Synthetic Pathway
We propose a robust two-step synthesis starting from the commercially available 3-nitronaphthalen-1-ol.[2]
-
Reduction: The nitro group of 3-nitronaphthalen-1-ol is selectively reduced to a primary amine to yield the key intermediate, 3-aminonaphthalen-1-ol. This is a standard transformation for which several reliable methods exist, with tin(II) chloride in acidic media being a common and effective choice.[3]
-
Sandmeyer Bromination: The resulting 3-aminonaphthalen-1-ol undergoes diazotization followed by a copper(I) bromide-mediated substitution to yield the final product, this compound.[4][5]
Caption: Proposed two-step synthesis of this compound.
Mechanistic Considerations
Nitro Group Reduction: The reduction of an aromatic nitro group with SnCl₂ in concentrated HCl proceeds via a series of single electron transfers from the tin(II) species to the nitro group. The acidic medium provides protons for the formation of water as the oxygen atoms are removed.
Sandmeyer Reaction: This reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. This process converts the amino group into an excellent leaving group (N₂).[6]
-
Copper-Catalyzed Substitution: The diazonium salt is then treated with copper(I) bromide. The reaction is initiated by a single-electron transfer from Cu(I) to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the Cu(I) catalyst.[1]
Detailed Experimental Protocols
Safety Precaution: These protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, chemically resistant gloves) is mandatory. Aromatic nitro compounds, amines, and concentrated acids are hazardous. Diazonium salts can be explosive if isolated in a dry state and must be kept in a cold aqueous solution and used immediately after preparation.
Protocol 1: Synthesis of 3-Aminonaphthalen-1-ol (Intermediate)
This protocol details the reduction of the nitro group.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Nitronaphthalen-1-ol | 189.17 | 10.0 | 1.89 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 35.0 | 7.90 g |
| Hydrochloric acid (conc., ~37%) | 36.46 | - | ~20 mL |
| Sodium hydroxide (NaOH) | 40.00 | - | 10 M solution |
| Ethyl acetate (EtOAc) | 88.11 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
| Brine (sat. NaCl soln.) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitronaphthalen-1-ol (1.89 g, 10.0 mmol) and tin(II) chloride dihydrate (7.90 g, 35.0 mmol).
-
Acid Addition: Carefully add 20 mL of concentrated hydrochloric acid.
-
Heating: Heat the mixture to 60-70 °C using an oil bath with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acid by adding 10 M sodium hydroxide solution dropwise until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extraction: Add 50 mL of ethyl acetate to the flask and stir for 15 minutes. Filter the entire mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional ethyl acetate (2 x 20 mL).
-
Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-aminonaphthalen-1-ol. The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the Sandmeyer bromination of the intermediate.[7]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Aminonaphthalen-1-ol | 159.18 | 5.0 | 0.80 g |
| Hydrobromic acid (48% aq.) | 80.91 | 15.0 | ~1.7 mL |
| Sodium nitrite (NaNO₂) | 69.00 | 5.5 | 0.38 g |
| Copper(I) bromide (CuBr) | 143.45 | 6.0 | 0.86 g |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
| Sodium bicarbonate (sat. soln.) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure
-
Diazotization Setup: In a 100 mL flask, suspend 3-aminonaphthalen-1-ol (0.80 g, 5.0 mmol) in a mixture of 48% hydrobromic acid (1.7 mL, 15.0 mmol) and 10 mL of water. Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (0.38 g, 5.5 mmol) in 3 mL of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the internal temperature remains below 5 °C.
-
Diazonium Formation: Stir the resulting solution at 0–5 °C for an additional 30 minutes. The formation of the diazonium salt should be apparent.
-
Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (0.86 g, 6.0 mmol) in 5 mL of 48% hydrobromic acid and cool the solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution (from step 3) to the cold CuBr solution (from step 4) with efficient stirring. Vigorous evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing & Drying: Combine the organic layers. Wash sequentially with water (1 x 30 mL) and saturated sodium bicarbonate solution (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthetic route detailed in this application note provides a reliable and regioselective method for the preparation of this compound, a compound not accessible via direct bromination of 1-naphthol. By employing a strategic reduction of 3-nitronaphthalen-1-ol followed by a classic Sandmeyer reaction, this protocol offers high control over the final substitution pattern. The provided step-by-step procedures are designed to be readily implemented in a standard organic synthesis laboratory, enabling researchers to access this valuable building block for further synthetic endeavors.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49–91. [Link]
- Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105.
-
Seeboth, H. (1967). The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angewandte Chemie International Edition in English, 6(4), 307–317. [Link]
-
Chemistry LibreTexts. (2023). Bucherer reaction. [Link]
-
NRO-Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
chemeurope.com. (n.d.). Bucherer reaction. [Link]
-
Sourav Sir's Classes. (2019). BUCHERER REACTION NAME REACTION ORGANIC CHEMISTRY | IN HINDI | FOR COMPETITIVE | IIT JAM. YouTube. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Soni, J. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]
-
ResearchGate. (2025). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. [Link]
-
University of Glasgow. (n.d.). EXPERIMENTS ON THE PREPARATION OP AMINOHYDROXYNAPHTHOIC ACIDS. [Link]
-
PubChem. (n.d.). 3-Nitronaphthalen-1-ol. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Nitronaphthalen-1-ol | C10H7NO3 | CID 15004980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Bromonaphthalen-1-ol
Introduction: 3-Bromonaphthalen-1-ol is a valuable substituted naphthalene derivative employed in the synthesis of a variety of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom on the naphthalene scaffold, allows for sequential and site-selective modifications, making it a versatile building block in synthetic organic chemistry.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, commencing from the readily available precursor, 3-amino-1-naphthol, via a Sandmeyer reaction. The protocol herein is designed to be robust and reproducible, offering researchers a reliable method for obtaining this key synthetic intermediate.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and potential hazards of all reagents is paramount for the safe execution of this synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 3-Amino-1-naphthol | 2834-92-6 | C₁₀H₉NO | 159.18 | Off-white to light brown powder | Irritant, potential mutagen. Handle with appropriate personal protective equipment (PPE). |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | White to slightly yellowish crystalline powder | Oxidizer, toxic if swallowed, eye irritant. |
| Hydrobromic Acid (48%) | 10035-10-6 | HBr | 80.91 | Colorless to pale yellow liquid | Corrosive, causes severe skin burns and eye damage. Respiratory irritant. |
| Copper(I) Bromide | 7787-70-4 | CuBr | 143.45 | White powder or crystals, often with a greenish cast due to oxidation | Harmful if swallowed, skin and eye irritant. |
| This compound | 90767-17-2 | C₁₀H₇BrO | 223.07 | Off-white to beige solid | Irritant. Full toxicological properties may not be known. |
Synthetic Strategy: The Sandmeyer Reaction
The conversion of 3-amino-1-naphthol to this compound is efficiently achieved through a two-step, one-pot procedure centered around the Sandmeyer reaction. This classic and reliable method in aromatic chemistry allows for the substitution of an amino group with a variety of nucleophiles, including halides, via a diazonium salt intermediate.[1][2]
The overall transformation can be visualized as follows:
Figure 1: Overall workflow for the synthesis of this compound.
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine, 3-amino-1-naphthol, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, in this case, hydrobromic acid (HBr). The low temperature is crucial to prevent the premature decomposition of the resulting diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the displacement of the diazonium group (-N₂⁺) by a bromide ion, with the liberation of nitrogen gas. This step is an example of a radical-nucleophilic aromatic substitution.[3][4]
Experimental Protocol
Materials and Equipment:
-
3-amino-1-naphthol
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Recrystallization solvent (e.g., ethanol/water, toluene, or hexanes/ethyl acetate mixture)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer for product characterization
Procedure:
Part A: Diazotization of 3-Amino-1-naphthol
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-amino-1-naphthol (e.g., 5.0 g, 1 equivalent) in a 48% aqueous solution of hydrobromic acid (e.g., 25 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 2.4 g, 1.1 equivalents) in water (e.g., 10 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aminonaphthol solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a change in the color of the solution.
Part B: Sandmeyer Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (e.g., 5.0 g, 1.1 equivalents) in 48% hydrobromic acid (e.g., 15 mL).
-
With vigorous stirring, add the cold diazonium salt solution prepared in Part A to the copper(I) bromide solution. The addition should be done in portions to control the evolution of nitrogen gas.
-
After the initial effervescence subsides, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization. The choice of solvent will depend on the impurities present, but a mixture of ethanol and water, or toluene, is often a good starting point. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product by analyzing the chemical shifts and coupling constants in the proton and carbon NMR spectra.
-
Mass Spectrometry: Determine the molecular weight of the product and confirm the presence of bromine through the characteristic isotopic pattern.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) bromide is of good quality. Gentle heating after the addition of the diazonium salt can help drive the reaction to completion. | |
| Oily Product/Failure to Crystallize | Presence of impurities. | Ensure a thorough work-up to remove acidic and basic impurities. Attempt purification by column chromatography on silica gel if recrystallization is unsuccessful. |
References
-
Chemsrc. 3-Bromo-1-hydroxynaphthalene | CAS#:90767-17-2. Available at: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
NRO Chemistry. Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link].
- Pawar, S. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3265.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].
- Design, Synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC - NIH. (2024).
- Description of development of an analytical method for measurement of PAA in t
- Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-478.
- Design and Synthesis of Three Naphthol Derivatives Using Several Str
- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
- Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction - ResearchG
- Design and Synthesis of Three Naphthol Derivatives Using Several Strategies | Asian Journal of Chemistry. (2014).
- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed. (2021).
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Using 3-Bromonaphthalen-1-ol in Suzuki-Miyaura cross-coupling reactions
Application Note & Protocol
Topic: Strategic Application of 3-Bromonaphthalen-1-ol in Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Novel Biaryl Architectures
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of Arylated Naphthalenols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide focuses on a specific, highly valuable building block: this compound. This molecule offers a strategic entry point to 3-aryl-naphthalen-1-ol derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
The presence of both a reactive aryl bromide and a nucleophilic hydroxyl group on the same naphthalene core presents unique challenges and opportunities. A successful coupling strategy must precisely target the C-Br bond for C-C bond formation while managing the reactivity of the phenol. This document provides a deep dive into the mechanistic principles, critical parameter selection, and a robust experimental protocol for leveraging this compound in Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[4] This is often the rate-determining step, particularly for electron-rich aryl halides, as the hydroxyl group is electron-donating.[6]
-
Transmetalation: The crucial role of the base is manifested here. The base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate "ate" complex.[7][8][9] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Key Experimental Parameters for Coupling this compound
The success of coupling this specific substrate hinges on the careful selection of the catalyst system, base, and solvent to favor the desired reaction pathway and suppress potential side reactions.
Catalyst & Ligand Selection: Overcoming Activation Barriers
The hydroxyl group on the naphthalene ring is electron-donating, which can slow the initial oxidative addition step.[6] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) may be inefficient.[6] To overcome this, highly active catalyst systems are required.
Causality: The solution lies in using bulky and electron-rich ligands.[4][10]
-
Electron-richness increases the electron density on the Pd(0) center, promoting its insertion into the C-Br bond.[4]
-
Bulkiness promotes the final reductive elimination step and helps stabilize the monoligated Pd(0) species, which is often the most active catalytic species.[4][10]
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): These are the industry standard for challenging couplings.[10][11] Ligands like SPhos and XPhos are particularly effective for coupling electron-rich aryl halides.[6]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form highly stable and active palladium complexes capable of facilitating difficult oxidative additions.[12]
| Ligand Type | Recommended Examples | Key Advantage |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High activity for electron-rich and sterically hindered substrates.[10][13] |
| NHC Ligands | IPr, PEPPSI-IPr | Excellent thermal stability and high reactivity for aryl chlorides and bromides.[1] |
| Standard Ligands | PPh₃, P(t-Bu)₃ | Effective for simpler, more reactive substrates; less effective here.[11][14] |
The Critical Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[7][8] For a substrate containing an acidic phenol (pKa ≈ 9-10), the choice of base is a delicate balance. A base that is too strong could deprotonate the phenol, potentially leading to side reactions or catalyst inhibition. However, a base that is too weak will not activate the boronic acid effectively.
Causality: The base must be strong enough to form the boronate complex but selective enough to not interfere with the hydroxyl group or other sensitive functionalities.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings. It is a strong, non-hydroxide base that effectively facilitates transmetalation with minimal side reactions like protodeboronation.[6]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially in difficult cases, due to the high solubility of its boronate salts and the beneficial effect of the large cesium cation.[6][15]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice that is often used in aqueous solvent mixtures. It is a milder base and may require higher temperatures.[16]
Solvent System Selection
The solvent must solubilize the organic substrates, the inorganic base, and the palladium complex. Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1][15]
Causality: The presence of water can be beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[17] However, excess water can promote the undesirable side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6]
Commonly Used Solvents:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water [1]
-
N,N-Dimethylformamide (DMF)
Detailed Experimental Protocol
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should be considered a validated starting point; optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Reagents and Materials
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 223.07 | 1.0 | 1.0 | Limiting reagent. |
| Arylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl bromide. |
| Pd₂(dba)₃ | 915.72 | 0.01 - 0.02 | 0.01 - 0.02 | Palladium pre-catalyst. Other sources like Pd(OAc)₂ can be used.[1] |
| SPhos | 410.51 | 0.02 - 0.04 | 0.02 - 0.04 | Ligand. A 1:1 or 2:1 Ligand:Pd ratio is typical. |
| K₃PO₄ | 212.27 | 2.0 - 3.0 | 2.0 - 3.0 | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | 88.11 | ~5 mL | - | Solvent. Must be anhydrous and degassed. |
| Water | 18.02 | ~1 mL | - | Co-solvent. Must be degassed. |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 0.01 equiv.) and the ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv.).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-naphthalen-1-ol product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst: Oxygen contamination; poor quality pre-catalyst. | Ensure rigorous degassing of solvents and vessel. Use a fresh, high-quality catalyst and ligand.[1][6] |
| Inefficient Oxidative Addition: Ligand is not electron-rich enough. | Switch to a more electron-rich and bulky ligand like XPhos or an NHC-based system.[6] | |
| Protodeboronation of Boronic Acid | Excess Water or Base: The boronic acid is being hydrolyzed and replaced by hydrogen. | Use anhydrous solvents and a freshly opened, dry base. Minimize the amount of water or switch to a non-aqueous system. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[1][6] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout.[1] |
| Decomposition of Starting Material | Base/Temperature too harsh: The substrate is not stable under the reaction conditions. | Screen alternative bases (e.g., K₂CO₃ instead of K₃PO₄). Attempt the reaction at a lower temperature for a longer period. |
Conclusion
This compound is a versatile and powerful substrate for the synthesis of 3-aryl-naphthalen-1-ols via the Suzuki-Miyaura cross-coupling reaction. Success with this specific substrate requires a thoughtful approach that addresses the electronic nature of the hydroxylated naphthalene ring. By selecting highly active catalyst systems featuring bulky, electron-rich ligands and carefully optimizing the base and solvent conditions, researchers can efficiently access a wide array of novel biaryl structures. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists in drug discovery and materials science to unlock the synthetic potential of this valuable building block.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Maeda, K., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Yin, L., & Liebscher, J. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
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Dempsey, J. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
Batey, R. A., et al. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Liu, S.-Y., et al. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters. [Link]
-
Martins, D. L., et al. (2018). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry. [Link]
-
Organic Reactions. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2020). SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5. [Link]
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RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2014). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. (2017). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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Application Note & Protocol: Palladium-Catalyzed Amination of 3-Bromonaphthalen-1-ol
Introduction: The Strategic Importance of N-Aryl Naphthols
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3][4][5] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1] This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of 3-bromonaphthalen-1-ol, a substrate of significant interest due to the prevalence of the aminonaphthol core in biologically active molecules. The presence of a free hydroxyl group on the aromatic ring presents a unique set of challenges that necessitate careful optimization of the reaction conditions.
The Mechanistic Heart of the Reaction: A Palladium-Driven Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6][7][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[7][8][9][10] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.[10][11] The choice of base is critical, especially with a protic substrate, as it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with the hydroxyl group.[7][12]
-
Reductive Elimination: The final and product-forming step is reductive elimination from the arylpalladium amido complex.[1][6][8] This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][10]
Below is a visual representation of the catalytic cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design for this compound: A Field-Proven Approach
The presence of the acidic hydroxyl group in this compound necessitates a carefully selected set of reagents to avoid side reactions such as O-arylation or catalyst inhibition. The following protocol is designed to be a robust starting point for researchers.
Reagent Selection and Rationale
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice.[4] It is reduced in situ to the active Pd(0) species.[6][7] Alternatively, pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used.[4]
-
Ligand: The choice of phosphine ligand is critical for catalyst stability and reactivity.[5] For substrates with protic functional groups, bulky, electron-rich biarylphosphine ligands are often superior. BrettPhos is an excellent choice as it has been specifically designed for coupling reactions involving primary amines and is known to promote C-N bond formation in the presence of acidic protons.[6]
-
Base: A strong, non-nucleophilic base is required. However, very strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the phenol, potentially leading to undesired O-arylation or catalyst poisoning.[7][12] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for substrates with sensitive functional groups.[7][12] For this protocol, we recommend potassium phosphate (K₃PO₄) due to its moderate basicity and good performance in similar systems.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene or 1,4-dioxane are commonly used and provide good solubility for the reagents and operate at the elevated temperatures often required for the reaction.[6][12]
Quantitative Data Summary
| Reagent/Parameter | Amount (for 1 mmol Aryl Bromide) | Molar Equivalents | Purpose |
| This compound | 223.06 mg | 1.0 | Aryl Halide Substrate |
| Amine | 1.2 mmol | 1.2 | Nucleophile |
| Palladium(II) Acetate | 4.5 mg (2 mol%) | 0.02 | Palladium Precursor |
| BrettPhos | 21.4 mg (4 mol%) | 0.04 | Ligand |
| Potassium Phosphate (K₃PO₄) | 424.6 mg | 2.0 | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
| Reaction Temperature | 100 °C | - | Thermal Energy Input |
| Reaction Time | 12-24 hours | - | - |
Detailed Step-by-Step Experimental Protocol
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.
I. Reagent Preparation and Reaction Setup
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and BrettPhos (0.04 equiv.).
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide).
-
Add the amine (1.2 equiv.) via syringe. If the amine is a solid, it should be added in step 1 with the other solid reagents.
-
Ensure the mixture is stirring.
II. Reaction Execution and Monitoring
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Allow the reaction to stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot can be removed via syringe, quenched with water, extracted with ethyl acetate, and analyzed.
III. Work-up and Purification
-
Once the reaction is complete (as determined by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Quench the reaction by slowly adding water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-aminonaphthalen-1-ol.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol% or increasing the temperature to 110 °C (if using toluene). Ensure all reagents and the solvent are scrupulously dry and the system is free of oxygen.
-
Side Product Formation: If O-arylation is observed, a weaker base such as potassium carbonate (K₂CO₃) may be beneficial, though this may require longer reaction times.
-
Hydrodehalogenation: The formation of naphthalene-1-ol as a byproduct can occur via a competing beta-hydride elimination pathway.[1] Using a bulkier ligand can sometimes suppress this side reaction.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Buchwald-Hartwig amination of this compound. By understanding the underlying mechanism and making informed choices regarding the catalyst system and reaction conditions, researchers can successfully synthesize valuable aminonaphthol derivatives. The provided protocol serves as a robust starting point, which can be further optimized to meet the specific needs of various amine coupling partners.
References
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Application Notes & Protocols: 3-Bromonaphthalen-1-ol as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. 3-Bromonaphthalen-1-ol emerges as a highly strategic precursor due to its intrinsic chemical features. It combines a nucleophilic hydroxyl group and an electrophilic aryl bromide on a rigid, lipophilic naphthalene scaffold—a privileged structure in numerous pharmacologically active agents. This bifunctional nature allows for selective and orthogonal derivatization, enabling chemists to explore chemical space in multiple vectors from a single, commercially available starting point. Its application is prominent in the synthesis of α1-adrenoceptor antagonists and beta-blockers, classes of drugs vital for treating conditions like benign prostatic hyperplasia (BPH) and hypertension.[1][2] This document serves as a technical guide for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties of this compound
A foundational understanding of the starting material's properties is paramount for safe handling and effective reaction design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| CAS Number | 90767-17-2 | [3][4] |
| Appearance | Off-white to light brown solid | Supplier Data |
| Boiling Point | 346.8 ± 15.0 °C at 760 mmHg | [5] |
| LogP | 3.30790 | [5] |
| pKa | (Not readily available) |
Part 1: Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The phenolic hydroxyl group is amenable to O-alkylation and O-arylation, while the aryl bromide is a classic handle for modern palladium-catalyzed cross-coupling reactions.
Reactions at the Hydroxyl Group: Building the Aryloxypropanolamine Core
A common structural motif in cardiovascular drugs, particularly beta-blockers like Propranolol, is the aryloxypropanolamine side chain.[2][6] The synthesis of this key fragment typically begins with the O-alkylation of a phenol, in this case, this compound, with an epoxide-containing reagent such as epichlorohydrin.
Causality of Reagent Choice: This reaction proceeds via a Williamson ether synthesis mechanism. The phenolic proton is first abstracted by a mild base (e.g., K₂CO₃, NaH) to form the more potent nucleophile, the phenoxide. This anion then attacks the least hindered carbon of the epichlorohydrin in a classic SN2 reaction, displacing the chloride and forming a glycidyl ether intermediate. This intermediate is primed for subsequent ring-opening with an amine (e.g., isopropylamine for Propranolol derivatives) to complete the side chain.[7][8]
Reactions at the Bromo Group: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond on the naphthalene ring is an ideal site for introducing molecular complexity and modulating the pharmacological profile of the target molecule. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability and broad functional group tolerance.[9][10]
1.2.1 Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species (e.g., a boronic acid or ester).[11][12] For this compound, this allows for the introduction of diverse alkyl, vinyl, or aryl groups at the C3 position.
Mechanistic Rationale: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The catalytically active Pd(0) species undergoes oxidative addition into the C-Br bond of the naphthalene ring. Following this, a transmetalation step occurs where the organic group from the boron reagent is transferred to the palladium center, facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11][13]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
1.2.2 Buchwald-Hartwig Amination for C-N Bond Formation
The formation of aryl amines is another critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides.[9][14] This reaction is indispensable when the target molecule requires a nitrogen-based substituent on the naphthalene core.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. After oxidative addition of the aryl bromide to the Pd(0) catalyst, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[15][16][17] The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[16]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for the synthesis of key intermediates from this compound.
Protocol 1: Synthesis of 1-(oxiran-2-ylmethoxy)-3-bromonaphthalene
Objective: To synthesize the key glycidyl ether intermediate via O-alkylation, a precursor for Naftopidil and Propranolol analogues.[2][18][19]
Workflow Overview:
Caption: Workflow for Glycidyl Ether Synthesis.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. |
| This compound | 90767-17-2 | 223.07 | 5.00 g | 22.4 | 1.0 |
| Epichlorohydrin | 106-89-8 | 92.52 | 20.7 g (17.6 mL) | 224 | 10.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.65 g | 33.6 | 1.5 |
| Acetone | 67-64-1 | 58.08 | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | - |
| Hexanes | 110-54-3 | 86.18 | ~300 mL | - | - |
| Brine | N/A | N/A | ~50 mL | - | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[20]
-
Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme care.
-
Acetone and other organic solvents are flammable; keep away from ignition sources.[21]
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 22.4 mmol), potassium carbonate (4.65 g, 33.6 mmol), and acetone (100 mL).
-
Reagent Addition: Add epichlorohydrin (17.6 mL, 224 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the acetone and excess epichlorohydrin.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 1-(oxiran-2-ylmethoxy)-3-bromonaphthalene.
Expected Outcome: The product should be obtained as a pale yellow oil. Yields typically range from 75-90%. The purity should be assessed by ¹H NMR and LC-MS.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To demonstrate a robust C-C bond formation on the naphthalene core, yielding 3-phenylnaphthalen-1-ol, a building block for more complex pharmaceutical targets.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. |
| This compound | 90767-17-2 | 223.07 | 1.00 g | 4.48 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 0.656 g | 5.38 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.259 g | 0.224 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 0.949 g | 8.96 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 20 mL | - | - |
| Ethanol | 64-17-5 | 46.07 | 5 mL | - | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - | - |
Safety Precautions:
-
This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[10]
-
Palladium compounds can be toxic and should be handled with care.
-
Toluene is flammable and toxic; use in a well-ventilated fume hood.
Procedure:
-
Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask containing a stir bar. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add this compound (1.00 g, 4.48 mmol), phenylboronic acid (0.656 g, 5.38 mmol), sodium carbonate (0.949 g, 8.96 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.259 g, 0.224 mmol).
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) via syringe. The mixture should be degassed by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature. Add 30 mL of water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure 3-phenylnaphthalen-1-ol.
Expected Outcome: The product is typically an off-white to tan solid. Yields are generally in the 80-95% range. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound stands out as a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its dual reactivity allows for the sequential or orthogonal installation of key pharmacophores through well-established and reliable synthetic methodologies like O-alkylation and palladium-catalyzed cross-coupling. The protocols detailed herein provide a practical framework for researchers to exploit the full potential of this precursor, enabling the efficient construction of complex molecular architectures for the discovery and development of new therapeutic agents.
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Yuan, M., et al. (2015). Novel naftopidil-related derivatives and their biological effects as alpha1-adrenoceptors antagonists and antiproliferative agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Xiao, R., & Du, P. (2015). Synthesis of (R)-and (S)-Naftopidil. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. European Journal of Medicinal Chemistry. Available at: [Link]
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Request PDF. (n.d.). Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. ResearchGate. Available at: [Link]
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New Drug Approvals. (2021). Naftopidil, KT 611. Available at: [Link]
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Wikipedia. (n.d.). Discovery and development of beta-blockers. Available at: [Link]
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Chemsrc. (n.d.). 3-Bromo-1-hydroxynaphthalene. Available at: [Link]
-
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-
National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
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-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Naphthalene Derivatives from 3-Bromonaphthalen-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Naphthalene Scaffold and the Strategic Role of 3-Bromonaphthalen-1-ol
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][3][4][5]
This compound is a versatile and strategically important starting material for the synthesis of a diverse library of bioactive naphthalene derivatives. The presence of three distinct functional handles—the hydroxyl group, the bromine atom, and the naphthalene core itself—allows for a variety of chemical transformations to be performed selectively. The hydroxyl group can be readily alkylated or arylated to form ethers, while the bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at the 3-position, providing a powerful tool for modulating the biological activity of the resulting molecules. This guide provides detailed protocols for the synthesis of three classes of bioactive naphthalene derivatives from this compound: 3-arylnaphthalen-1-ols, 3-aminonaphthalen-1-ols, and 3-(alkoxy/aryloxy)naphthalen-1-ols, and discusses their potential therapeutic applications.
Synthetic Pathways from this compound
The strategic functionalization of this compound can be visualized through three primary synthetic routes, each leading to a distinct class of potentially bioactive derivatives.
Figure 1: Key synthetic transformations of this compound.
Protocol 1: Synthesis of 3-Arylnaphthalen-1-ols via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6][7] This protocol details the coupling of this compound with various arylboronic acids to generate 3-arylnaphthalen-1-ols. This class of compounds has been investigated for its potential anticancer and anti-inflammatory activities. The presence of the biaryl scaffold can lead to compounds with interesting photophysical properties and the potential to intercalate with DNA or inhibit enzymes like cyclooxygenases.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 223 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%, 0.3 mg).
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.
-
Reaction Execution: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[8]
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Arylboronic acid, K₂CO₃ |
| Catalyst | [PdCl₂(NH₂CH₂COOH)₂] |
| Solvent | Water |
| Temperature | Room Temperature |
| Reaction Time | 1.5 hours |
| Typical Yield | 70-95% |
Causality Behind Experimental Choices:
-
Catalyst: The choice of a water-soluble palladium catalyst like [PdCl₂(NH₂CH₂COOH)₂] allows the reaction to be performed in an aqueous medium, which is environmentally benign.
-
Base: Potassium carbonate is a mild and inexpensive base that is effective in activating the boronic acid for transmetalation.
-
Solvent: Water is a green solvent and in this case, the product conveniently precipitates out upon formation, simplifying the work-up.
Protocol 2: Synthesis of 3-Aminonaphthalen-1-ols via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This protocol describes the synthesis of 3-aminonaphthalen-1-ols by coupling this compound with primary amines. Naphthylamine derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[3][11][12]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134 mg).
-
Addition of Reactants: Add this compound (1.0 mmol, 223 mg) and the desired primary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Primary amine, NaOtBu |
| Catalyst System | Pd₂(dba)₃ / BINAP |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-90% |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as BINAP is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, particularly the reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Protocol 3: Synthesis of Naphthalen-1-ol Ethers via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl or aryl halide.[13] This protocol details the O-arylation of this compound with a phenol to produce a diaryl ether. Naphthalene-based ethers have been investigated for their potential as anticancer agents.[14] The introduction of a second aromatic ring through an ether linkage can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved biological activity.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 223 mg), the desired phenol (1.1 mmol), and cesium carbonate (1.5 mmol, 488 mg).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Phenol, Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-95% |
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is an effective base for deprotonating the phenol, and the resulting cesium phenoxide is highly nucleophilic.
-
Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.
-
Temperature: Elevated temperatures are often necessary to promote the nucleophilic aromatic substitution reaction, especially with less activated aryl halides.
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of these bioactive naphthalene derivatives can be summarized in the following diagram.
Figure 2: A generalized experimental workflow for the synthesis of bioactive naphthalene derivatives.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust foundation for the synthesis of diverse libraries of bioactive naphthalene derivatives from the readily available starting material, this compound. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis are powerful tools for the selective functionalization of this versatile scaffold. The resulting 3-aryl, 3-amino, and 3-alkoxy/aryloxy naphthalen-1-ol derivatives represent promising candidates for further investigation in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. Future work in this area could focus on expanding the scope of these reactions with a wider range of coupling partners, as well as exploring the synthesis of more complex, polyfunctionalized naphthalene derivatives with enhanced biological activity and improved pharmacokinetic profiles.
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- Chemistry LibreTexts. (2023).
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- Alghamdi, M. A., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.
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Experimental procedure for the bromination of 1-naphthalenol
An Application Note for the Regioselective Bromination of 1-Naphthalenol
1-Naphthalenol (also known as α-naphthol) is a fundamental aromatic building block derived from naphthalene. The introduction of bromine atoms onto its aromatic core via electrophilic aromatic substitution significantly alters its electronic and steric properties, yielding intermediates of high value in organic synthesis, materials science, and drug development. The hydroxyl group of 1-naphthalenol is a potent activating group, directing incoming electrophiles to specific positions and facilitating the reaction under relatively mild conditions.[1]
This application note provides a detailed, field-proven protocol for the regioselective dibromination of 1-naphthalenol to synthesize 2,4-dibromo-1-naphthalenol. We will delve into the underlying reaction mechanism, provide a comprehensive step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents like elemental bromine, and describe standard methods for product purification and characterization.
Reaction Mechanism and Regioselectivity
The bromination of 1-naphthalenol is a classic example of electrophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism.[2]
-
Generation of the Electrophile : Although naphthalene is more reactive than benzene and can react with molecular bromine directly, a Lewis acid catalyst is often used to polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[3] However, the powerful electron-donating hydroxyl group in 1-naphthalenol sufficiently activates the ring, often making a catalyst unnecessary when using a polar solvent like acetic acid.
-
Electrophilic Attack : The π-electron system of the activated naphthalene ring attacks the electrophilic bromine atom. This attack preferentially occurs at positions where the resulting carbocation intermediate (an arenium ion) is most stabilized by resonance.
-
Proton Elimination : A base (e.g., solvent) removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring.[2]
Regioselectivity : The hydroxyl group is a strong ortho, para-director. In the case of 1-naphthalenol, the ortho position is C2 and the para position is C4. Both positions are highly activated, leading to the rapid formation of the 2,4-dibrominated product. The reaction is highly regioselective due to the superior resonance stabilization of the arenium ion intermediates when the attack occurs at these positions.[4][5]
Caption: Step-by-step workflow for the synthesis and purification of 2,4-dibromo-1-naphthalenol.
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.21 g (0.05 mol) of 1-naphthalenol in 75 mL of glacial acetic acid. [6]2. Bromine Addition : Cool the flask in an ice-water bath to 0-5 °C. In a separate dropping funnel, place 5.2 mL (0.10 mol) of bromine. Add the bromine dropwise to the stirred naphthalenol solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition. A precipitate may form, and hydrogen bromide gas will evolve.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Workup - Quenching : Carefully pour the reaction mixture into a beaker containing 200 mL of cold water and ~10 g of sodium thiosulfate. Stir until the reddish-brown color of excess bromine has completely disappeared.
-
Isolation : The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove residual acetic acid and salts.
-
Purification : The most common method for purification is recrystallization. Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Record the final mass and calculate the percentage yield.
Product Characterization
The identity and purity of the synthesized 2,4-dibromo-1-naphthalenol should be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Result |
| Appearance | Physical State | Off-white to pale yellow solid. |
| Thin-Layer Chromatography (TLC) | Mobile Phase | 20% Ethyl Acetate in Hexanes |
| R_f Value | The product spot should be less polar (higher R_f) than the starting 1-naphthalenol. | |
| Melting Point | Range | 104-106 °C (Literature value) [7] |
| ¹H NMR | Solvent | CDCl₃ |
| Chemical Shifts | Aromatic protons will show characteristic shifts and coupling patterns. The proton at C3 will appear as a singlet. The hydroxyl proton will be a broad singlet. [8] | |
| ¹³C NMR | Solvent | CDCl₃ |
| Chemical Shifts | Expect 10 distinct signals in the aromatic region, with carbons attached to bromine (C2, C4) being significantly shifted. [8] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not go to completion (TLC shows starting material) | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or warm gently to 40 °C. |
| Product is oily or does not crystallize | Impurities are present. | Attempt purification via column chromatography (silica gel, ethyl acetate/hexanes eluent) instead of recrystallization. |
| Low Yield | Product lost during workup or transfer. | Ensure complete precipitation by adding sufficient water and cooling thoroughly. Be meticulous during filtration and transfer steps. |
| Persistent color in the final product | Traces of bromine or oxidized impurities. | Ensure the quenching step with sodium thiosulfate is complete. A charcoal treatment during recrystallization can also remove colored impurities. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of 2,4-dibromo-1-naphthalenol from 1-naphthalenol. By following the outlined procedure and adhering strictly to the safety precautions, researchers can effectively prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product.
References
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Clarke, H. T., & Brethen, M. R. (n.d.). Naphthalene, 1-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
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Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved from [Link]
-
Brown, D. (n.d.). Benzene methylbenzene naphthalene bromination Electrophilic substitution. Doc Brown's Chemistry. Retrieved from [Link]
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59.
-
Fries, K., & Schimmelschmidt, K. (n.d.). 6-bromo-2-naphthol. Organic Syntheses Procedure. Retrieved from [Link]
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Synthesis of 1-Bromo-2-Naphthol. (2015). Slideshare. Retrieved from [Link]
-
Pu, L. (2011). Regioselective Substitution of BINOL. PMC - PubMed Central - NIH. Retrieved from [Link]
- Rocha, J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17335-17342.
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2,4-dibromo-1-naphthol. (n.d.). ChemSynthesis. Retrieved from [Link]
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Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
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Preparation of 1-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved from [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]
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-
2,4-Dibromo-1-naphthol. (n.d.). NIST WebBook. Retrieved from [Link]
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Polycyclic Electrophilic Aromatic Substitution Naphthalene. (2020). YouTube. Retrieved from [Link]
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2,4-Dibromo-1-naphthol. (n.d.). PubChem. Retrieved from [Link]
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2,4-Dibromo-1-naphthol. (n.d.). SpectraBase. Retrieved from [Link]
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Application Notes and Protocols: 3-Bromonaphthalen-1-ol as a Versatile Synthon for Advanced Materials in Organic Electronics
Introduction
The relentless pursuit of next-generation electronic devices that are flexible, lightweight, and cost-effective has propelled organic electronics to the forefront of materials science research.[1] Within this domain, naphthalene-based compounds have emerged as a critical class of materials, prized for their rigid, planar structure and excellent photophysical properties.[2] The inherent aromaticity of the naphthalene core provides a robust platform for charge transport, making its derivatives highly suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[3]
3-Bromonaphthalen-1-ol is a strategically functionalized naphthalene derivative poised for significant utility as a foundational building block in the synthesis of bespoke organic electronic materials. Its structure offers two distinct and orthogonal reactive sites: a bromine atom and a hydroxyl group. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of various aryl, heteroaryl, or amino moieties to extend π-conjugation or to link different functional units.[4] Concurrently, the phenolic hydroxyl group provides a handle for etherification reactions, enabling the attachment of solubilizing alkyl chains or other functional groups that can fine-tune the material's processing characteristics and solid-state packing. This dual functionality makes this compound an exceptionally versatile precursor for the rational design of novel hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive dopants.
This technical guide provides a comprehensive overview of the potential applications of this compound in organic electronics. It offers detailed synthetic protocols for the preparation of advanced material archetypes and outlines their prospective roles in state-of-the-art device architectures.
Core Synthetic Strategies and Mechanistic Considerations
The utility of this compound stems from the ability to selectively address its two functional groups. The C-Br bond at the 3-position is a prime site for forging new C-C or C-N bonds, which are fundamental for constructing the conjugated backbones of organic semiconductors. The hydroxyl group at the 1-position can be leveraged to modify the molecule's physical properties or to serve as a linking point for other molecular fragments.
Diagram 1: Key Synthetic Transformations of this compound
Caption: Synthetic utility of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, distinct layers of organic materials are responsible for injecting, transporting, and recombining charge carriers (holes and electrons) to generate light.[5] this compound can serve as a precursor for materials in several of these layers, most notably the hole-transport layer (HTL) and the emissive layer (EML).
Synthesis of Naphthalene-Based Hole-Transporting Materials (HTMs)
A high-performing HTM requires a high glass transition temperature (Tg) for morphological stability and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode.[6] Aromatic amines are a well-established class of HTMs.[7]
Protocol 1: Synthesis of a Triarylamine-Naphthalene Hybrid HTM
This protocol details a two-step synthesis of a novel HTM where a diphenylamino group is attached to the 3-position of the naphthalene core, and an alkyl chain is introduced at the 1-position for solubility.
Step 1: O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromohexane (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-(hexyloxy)naphthalene.
Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage. The use of a polar aprotic solvent like DMF and moderate heat accelerates the Sₙ2 reaction.
Step 2: Buchwald-Hartwig Amination
-
In a Schlenk flask, combine 3-bromo-1-(hexyloxy)naphthalene (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., P(tBu)₃, 4 mol%).
-
Add anhydrous toluene to the flask and degas the mixture.
-
Heat the reaction at 110°C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction, dilute with toluene, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the target HTM: N,N-diphenyl-3-(hexyloxy)naphthalen-1-amine.
Causality: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The bulky electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle.
Diagram 2: Device Architecture of a Standard OLED
Caption: A typical multi-layer OLED device stack.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer.[8] The extended π-systems of naphthalene derivatives make them attractive candidates for this purpose.
Synthesis of a Naphthalene-Thiophene Copolymer
Conjugated polymers often exhibit excellent film-forming properties and high charge carrier mobilities.[9] Here, we propose a synthetic route to a naphthalene-thiophene copolymer via a Suzuki polycondensation reaction.
Protocol 2: Synthesis of a Naphthalene-Thiophene Copolymer for OFETs
Step 1: Synthesis of a Diboronic Ester of this compound Derivative
-
Protect the hydroxyl group of this compound, for instance, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to form 3-bromo-1-((tert-butyldimethylsilyl)oxy)naphthalene.
-
Perform a Miyaura borylation on the protected compound by reacting it with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst [e.g., Pd(dppf)Cl₂] and a base (e.g., potassium acetate) in a solvent like dioxane. This will yield 2-(1-((tert-butyldimethylsilyl)oxy)naphthalen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) to give the boronic ester of 3-hydroxynaphthalene.
-
Convert the hydroxyl group to a non-nucleophilic triflate group by reacting with triflic anhydride in the presence of pyridine. This yields the key monomer: 4,4,5,5-tetramethyl-2-(3-(trifluoromethanesulfonyloxy)naphthalen-1-yl)-1,3,2-dioxaborolane.
Step 2: Suzuki Polycondensation
-
Polymerize the synthesized naphthalene-based monomer with a dibrominated comonomer, such as 2,5-dibromothiophene, using a palladium catalyst [e.g., Pd(PPh₃)₄] and an aqueous base (e.g., Na₂CO₃) in a biphasic solvent system (e.g., toluene/water).
-
After 48-72 hours of reflux, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purify the polymer by Soxhlet extraction to remove oligomers and catalyst residues.
Causality: The multi-step synthesis of the monomer is necessary to create a bifunctional molecule that can undergo polymerization. The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling, and the boronic ester provides the other reactive site.
Table 1: Predicted Properties of Materials Derived from this compound
| Application | Material Type | Target Property | Predicted Value Range |
| OLED | Hole-Transport Material | HOMO Level | -5.2 to -5.6 eV |
| Glass Transition (Tg) | > 100 °C | ||
| OFET | p-Type Polymer | Hole Mobility (µh) | 10⁻³ to 10⁻¹ cm²/Vs |
| On/Off Ratio | > 10⁵ | ||
| OSC | Donor Material | Optical Bandgap | 1.8 to 2.2 eV |
Note: These values are estimations based on analogous material systems and would require experimental verification.
Application in Organic Solar Cells (OSCs)
In OSCs, a blend of donor and acceptor materials absorbs light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface.[10] Naphthalene-based molecules can be engineered to act as either donor or acceptor materials.
Synthesis of a Naphthalene-Based Dye for Dye-Sensitized Solar Cells (DSSCs)
While not a bulk heterojunction OSC, a DSSC utilizes an organic dye adsorbed onto a wide-bandgap semiconductor (like TiO₂).[11][12] A D-π-A (Donor-π bridge-Acceptor) architecture is common for such dyes.
Protocol 3: Synthesis of a D-π-A Dye for DSSCs
This protocol outlines the synthesis of a dye where a triarylamine donor is linked to a cyanoacrylic acid acceptor via a naphthalene-based π-bridge derived from this compound.
-
Synthesis of the Naphthalene π-Bridge :
-
Start with 3-bromo-1-(hexyloxy)naphthalene (from Protocol 1, Step 1).
-
Perform a Heck reaction with 4-vinylbenzaldehyde using a palladium catalyst to introduce an aldehyde group, yielding 4-(2-(1-(hexyloxy)naphthalen-3-yl)vinyl)benzaldehyde.
-
-
Attachment of the Donor :
-
Couple the aldehyde with a suitable triarylamine boronic ester (e.g., (4-(diphenylamino)phenyl)boronic acid) via a Suzuki coupling at the bromo-position of the initial naphthalene derivative.
-
-
Attachment of the Acceptor :
-
React the aldehyde functionality of the D-π intermediate with cyanoacetic acid in the presence of piperidine (Knoevenagel condensation) to form the final cyanoacrylic acid acceptor group.
-
Causality: This synthetic sequence builds the D-π-A structure step-by-step. The cyanoacrylic acid group is a well-known anchoring group that strongly binds to the TiO₂ surface, facilitating efficient electron injection.
Diagram 3: Workflow for OFET Fabrication and Characterization
Caption: General workflow for fabricating a solution-processed OFET.
Conclusion and Future Outlook
While direct, large-scale application of this compound in commercial organic electronics has yet to be extensively documented, its chemical structure presents a compelling case for its use as a versatile and valuable building block. The orthogonal reactivity of its bromo and hydroxyl functionalities provides synthetic chemists with a powerful tool to design and construct a diverse array of novel organic semiconductors. The protocols and strategies outlined in this guide are intended to serve as a foundational blueprint for researchers and scientists. By leveraging established synthetic methodologies, it is possible to develop new generations of naphthalene-based materials with tailored properties for high-performance OLEDs, OFETs, and OSCs. Future research should focus on the experimental validation of these proposed synthetic routes and a thorough characterization of the resulting materials and their performance in electronic devices.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23423081, this compound. Retrieved from [Link]
- Nowak-Król, A., Shoyama, K., Stolte, M., & Würthner, F. (2018). Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics?.
- Facchetti, A. (2011). Conjugated polymers based on naphthalene diimide for organic electronics.
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Kyung Hee University. (2013). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Retrieved from [Link]
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ResearchGate. (n.d.). Organic materials for organic electronic devices. Retrieved from [Link]
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Marom, N. (n.d.). Materials for Organic Solar Cells. Retrieved from [Link]
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On-chip. (2022). Linked Hole Transport Layer by Stacking Discotic Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Retrieved from [Link]
- Mahadik, S. A., et al. (2022). Titania Nanorods Embedded with 2-Bromo-3-(methylamino)naphthalene-1,4-dione for Dye-Sensitized Solar Cells. ACS Omega, 7(40), 35964–35975.
-
ResearchGate. (n.d.). (PDF) Titania Nanorods Embedded with 2-Bromo-3-(methylamino)naphthalene-1,4-dione for Dye-Sensitized Solar Cells. Retrieved from [Link]
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Advanced Materials Letters. (2011). Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes. Retrieved from [Link]
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ResearchGate. (n.d.). New Class of Organic Hole Transporting Materials Based on Xanthene Derivatives for Organic Electronic Applications. Retrieved from [Link]
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MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Organic Semiconductors Based on Phenyl and Phenylthienyl Derivatives for Organic Thin-Film Transistors. Retrieved from [Link]
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Application Notes and Protocols for the Use of 3-Bromonaphthalen-1-ol Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Naphthalene Scaffolds
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its rigid, bicyclic aromatic system provides a versatile platform for the design of molecules that can interact with high specificity and affinity with biological targets, including enzymes. The introduction of various functional groups, such as hydroxyl (-OH) and bromo (-Br) moieties, allows for the fine-tuning of the molecule's electronic and steric properties, significantly influencing its biological activity.
This guide focuses on 3-Bromonaphthalen-1-ol and its derivatives as a promising class of enzyme inhibitors. The hydroxyl group can act as a key hydrogen bond donor or acceptor, while the bromine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions within the enzyme's active site.[1][2][3] These characteristics make them attractive candidates for the development of novel therapeutics targeting a range of diseases.
This document provides a comprehensive overview of the application of these derivatives as inhibitors of three key enzyme classes: tyrosinase, cholinesterases, and carbonic anhydrases. We will delve into the mechanistic rationale behind their inhibitory activity and provide detailed, field-proven protocols for their in vitro characterization.
Chapter 1: Tyrosinase Inhibition - Modulating Melanogenesis
Scientific Rationale: Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[4][5] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries for skin lightening and treating conditions like melasma and age spots.[4][7] Naphthalene derivatives have shown potent tyrosinase inhibitory activity, often acting as competitive inhibitors that vie with the natural substrate for the enzyme's active site.[4][8][9]
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for assessing tyrosinase inhibition.
Detailed Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well microplate format for efficient screening.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivative (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 475 nm
2. Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic until the desired pH is achieved.[6]
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve in cold phosphate buffer. Prepare this solution fresh and keep on ice.[6]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.[6]
-
Test Compound and Kojic Acid Stock Solutions: Dissolve the test compound and kojic acid in DMSO to create high-concentration stock solutions (e.g., 10 mM). From these, prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):
-
Test Wells: 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.
-
Negative Control (100% activity): 60 µL of phosphate buffer and 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of phosphate buffer.[6]
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The final volume in each well will be 100 µL.[6]
-
Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader. The formation of dopachrome results in a color change that is monitored.[6][7]
4. Data Analysis:
-
Calculate the Rate of Reaction (V): Determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage of Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the rate in the presence of the test compound.[6]
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by non-linear regression analysis.
-
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.[8]
| Compound | Target Enzyme | IC50 / Ki Value | Inhibition Type |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Mushroom Tyrosinase | IC50 = 4.1 µM[10] | Competitive[10] |
| 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol | Tyrosinase | Ki = 4.78 x 10⁻⁹ M[4] | Competitive[4] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | IC50 = 22.0 µM[10] | Competitive |
Chapter 2: Cholinesterase Inhibition - Targeting Neurodegenerative Diseases
Scientific Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[11][12] Inhibition of these enzymes, particularly AChE, increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[11][13][14] Naphthalene-based compounds have been identified as potent cholinesterase inhibitors, with their planar aromatic structure facilitating interactions with the enzyme's active site gorge.[15][16][17]
Workflow for Acetylcholinesterase (AChE) Inhibition Assay
Caption: Workflow for assessing AChE inhibition.
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[12][18][19]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound derivative (Test Compound)
-
Galantamine (Positive Control)
-
50 mM Tris-HCl Buffer (pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
2. Preparation of Solutions:
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH as required.
-
AChE Solution: Prepare a solution of AChE in Tris-HCl buffer.
-
ATCI Solution (10 mM): Dissolve ATCI in Tris-HCl buffer. Prepare fresh.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.[19]
-
Test Compound and Galantamine Stock Solutions: Prepare as described for the tyrosinase assay, using DMSO as the solvent and performing serial dilutions in the buffer.
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):
-
140 µL of Tris-HCl buffer
-
20 µL of test compound dilution (or buffer for control)
-
20 µL of DTNB solution
-
-
Enzyme Addition: Add 10 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration.
4. Data Analysis: The data analysis is performed in the same manner as for the tyrosinase inhibition assay to determine the rate of reaction, percentage inhibition, IC50 value, and mode of inhibition.
| Compound Class | Target Enzyme | Ki Values | Reference |
| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | 0.096 ± 0.01 to 0.177 ± 0.02 µM | [8][20] |
Chapter 3: Carbonic Anhydrase Inhibition - A Target for Diverse Pathologies
Scientific Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[21][22] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[21][22][23] Sulfonamides are the classical CA inhibitors, but non-sulfonamide compounds, including phenolic derivatives, are being explored as alternative scaffolds.[23] The 1-naphthol core can serve as a template for designing potent and isoform-selective CA inhibitors.
Workflow for Carbonic Anhydrase (CA) Inhibition Assay
Caption: Workflow for assessing Carbonic Anhydrase inhibition.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to the yellow-colored p-nitrophenol is monitored spectrophotometrically.[21]
1. Materials and Reagents:
-
Human Carbonic Anhydrase I or II (hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound derivative (Test Compound)
-
Acetazolamide (Positive Control)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile or DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400 nm
2. Preparation of Solutions:
-
Tris-HCl Buffer (50 mM, pH 7.5): Prepare and adjust the pH as required.[21]
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold buffer. Store in aliquots at -20°C.[21]
-
CA Working Solution: Dilute the stock solution to the desired concentration in cold buffer immediately before use.[21]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO.[21][24]
-
Test Compound and Acetazolamide Stock Solutions: Prepare as previously described.
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):
-
Test Wells: 158 µL of buffer, 2 µL of the test compound dilution, and 20 µL of CA working solution.
-
Positive Control Wells: 158 µL of buffer, 2 µL of the acetazolamide dilution, and 20 µL of CA working solution.
-
Maximum Activity Control: 158 µL of buffer, 2 µL of DMSO, and 20 µL of CA working solution.
-
Blank: 180 µL of buffer.[21]
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.[21]
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.[21]
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time.
4. Data Analysis: The data analysis is performed in the same manner as for the previous enzyme assays to determine the rate of reaction, percentage inhibition, IC50 value, and mode of inhibition.
| Compound Class | Target Enzyme | Ki Values | Reference |
| 1-Naphthol derivatives | hCA I | 0.034 ± 0.54 to 0.724 ± 0.18 µM | [8][20] |
| 1-Naphthol derivatives | hCA II | 0.172 ± 0.02 to 0.562 ± 0.21 µM | [8][20] |
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of inhibitors against a range of clinically relevant enzymes. The protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds. By systematically evaluating their inhibitory activity, determining their potency (IC50) and mechanism of action, researchers can identify promising lead candidates for further development. Future studies should focus on expanding the structure-activity relationship (SAR) to optimize potency and selectivity, as well as evaluating the efficacy of these compounds in cell-based and in vivo models to validate their therapeutic potential.
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PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. [Link]
-
Scribd. Ellman Esterase Assay Protocol. Scribd. [Link]
-
ResearchGate. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]
-
ResearchGate. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. ResearchGate. [Link]
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PubMed. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. PubMed. [Link]
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ResearchGate. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]
-
ACS Publications. The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. ACS Publications. [Link]
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PubMed Central. (2014). A comprehensive review on tyrosinase inhibitors. PubMed Central. [Link]
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PubMed Central. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. PubMed Central. [Link]
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KU Leuven. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Lirias. [Link]
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Brieflands. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Brieflands. [Link]
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NIH. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. NIH. [Link]
-
Boster Bio. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. [Link]
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Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
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ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]
-
OUCI. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. OUCI. [Link]
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Semantic Scholar. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Semantic Scholar. [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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Xem. Synthesis and evaluation of the acetylcholinesterase inhibitory effects of some new pentanamide derivatives bearing a Naphthalen-2-yl Scaffold. Xem. [Link]
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PubMed. Recent developments in the synthesis of acetylcholinesterase inhibitors. PubMed. [Link]
-
MDPI. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI. [Link]
-
Science.gov. tyrosinase activity ic50: Topics by Science.gov. Science.gov. [Link]
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NIH. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. NIH. [Link]
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ResearchGate. (2021). Recent advances in the design and discovery of synthetic tyrosinase inhibitors. ResearchGate. [Link]
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PubMed. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]
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RSC Publishing. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. CrystEngComm. [Link]
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PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. [Link]
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PubMed Central. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PubMed Central. [Link]
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MDPI. (2019). Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer's Disease. MDPI. [Link]
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PubMed Central. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PubMed Central. [Link]
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ResearchGate. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. ResearchGate. [Link]
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Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Carborane derivatives as inhibitors of human carbonic anhydrase isoenzymes. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]
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PubMed Central. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. [Link]
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NIH. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. NIH. [Link]
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ResearchGate. (2019). Aryl derivatives of 3H-1,2-benzoxathiepine 2,2-dioxide as carbonic anhydrase inhibitors. ResearchGate. [Link]
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NIH. (2022). Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. NIH. [Link]
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Application Notes & Protocols: Palladium-Catalyzed C-N Bond Formation Using 3-Bromonaphthalene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Naphthalenes
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Molecules incorporating the naphthalenamine framework are integral to a wide array of pharmaceuticals, including antagonists for the human CCR8 receptor, and advanced organic electronic materials.[3][4] The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of these valuable compounds.[5] Among the most powerful and versatile methods for forging this bond is the Palladium-catalyzed Buchwald-Hartwig amination.[6][7] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions, largely replacing harsher, traditional methods.[1][6]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the use of 3-bromonaphthalene as a readily available and reactive precursor for the synthesis of a diverse range of N-aryl-3-aminonaphthalenes.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[7] The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic steps.[6][8]
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Reductive Elimination and Catalyst Activation: The cycle begins with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst.[9]
-
Oxidative Addition: The aryl halide (3-bromonaphthalene) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[6][10]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[11][12]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl-3-aminonaphthalene product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Core Components and Their Influence on the Reaction
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used.[12] Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts developed by the Buchwald group.[9] The use of precatalysts can simplify reaction setup and often leads to more reproducible results.[13]
-
Ligand: The choice of ligand is crucial for a successful transformation.[13][14] The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle.[14] For the coupling of aryl bromides like 3-bromonaphthalene, a range of phosphine-based ligands have proven effective.[15] Bulky, electron-rich ligands are often preferred as they promote both oxidative addition and reductive elimination.[14][16]
-
Base: A base is required to deprotonate the amine, forming the active nucleophile.[11] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[11] For sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed.[9]
-
Solvent: The reaction is typically carried out in anhydrous, aprotic solvents like toluene, dioxane, or THF.[9][12] The choice of solvent can influence the solubility of the reagents and the overall reaction rate.
Application Protocol: Synthesis of N-Phenyl-3-aminonaphthalene
This protocol details a general procedure for the palladium-catalyzed coupling of 3-bromonaphthalene with aniline.
Objective: To synthesize N-phenyl-3-aminonaphthalene via a Buchwald-Hartwig amination.
Materials:
-
3-Bromonaphthalene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Figure 2: General experimental workflow for the synthesis of N-phenyl-3-aminonaphthalene.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%) to a Schlenk flask.
-
Reagent Addition: Add 3-bromonaphthalene (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Optimization and Substrate Scope
The reaction conditions provided above are a general starting point. Optimization may be necessary for different amine coupling partners. A screening of catalysts, ligands, bases, and solvents can significantly improve the yield and reaction time.
| Parameter | Variation | General Outcome | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Precatalysts often give more consistent results. | [9] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich monophosphine ligands are generally effective for aryl bromides. | [15][16] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases for less nucleophilic amines; weaker bases for sensitive substrates. | [9][11] |
| Solvent | Toluene, Dioxane, THF | Toluene is a common and effective solvent. | [9][12] |
Table 1: Guide to Reaction Optimization.
The scope of the Buchwald-Hartwig amination with 3-bromonaphthalene is broad, accommodating a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[13][17] This versatility makes it a powerful tool in the synthesis of diverse libraries of N-aryl-3-aminonaphthalenes for drug discovery and materials science applications.[3][5]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvent, insufficient temperature. | Use a fresh palladium source and ligand, ensure anhydrous conditions, and confirm reaction temperature. |
| Side Product Formation | Hydrodehalogenation of 3-bromonaphthalene. | Use a different ligand or base; lower the reaction temperature. |
| Difficulty in Purification | Residual catalyst or ligand. | Employ specific purification techniques like precipitation or use of scavengers. |
Table 2: Common Troubleshooting Scenarios.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-3-aminonaphthalenes from 3-bromonaphthalene precursors. A thorough understanding of the reaction mechanism and the role of each component is key to achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and materials.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 16. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromonaphthalen-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 3-Bromonaphthalen-1-ol. The presence of both a bromo-substituent and a phenolic hydroxyl group on the naphthalene scaffold presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity. This document will serve as a comprehensive resource, offering troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation.
The Challenge: Chemoselectivity and Reactivity
The primary challenge in the Suzuki coupling of this compound lies in achieving chemoselective C-C bond formation at the C-Br bond without promoting side reactions involving the acidic phenolic hydroxyl group. The choice of base is particularly critical, as a strong base can deprotonate the phenol, potentially leading to O-arylation or catalyst inhibition. Furthermore, as with many cross-coupling reactions, optimizing the catalyst system is paramount to overcome the potential for low yields, catalyst deactivation, and the formation of common byproducts like homocoupled and dehalogenated species.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the most likely causes?
A1: Low yields in this specific reaction can often be attributed to several factors:
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid but can also interact with the hydroxyl group of your substrate.[4] A base that is too strong may lead to side reactions, while a base that is too weak will result in inefficient transmetalation.[4]
-
Catalyst Deactivation: The phenolic hydroxyl group can potentially coordinate to the palladium center, leading to catalyst inhibition. Additionally, failure to maintain a strictly inert atmosphere can lead to oxidation and deactivation of the Pd(0) catalyst.[2]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid coupling partner is converted to the corresponding arene, particularly under harsh basic conditions or with prolonged heating.[2]
-
Dehalogenation of the Starting Material: The this compound can be reduced to 1-naphthol, a side reaction known as dehalogenation, which consumes your starting material.[1][3]
Q2: I am observing a significant amount of 1-naphthol in my crude reaction mixture. What is causing this dehalogenation and how can I prevent it?
A2: The formation of 1-naphthol is due to a dehalogenation side reaction.[3] This can be promoted by high temperatures, certain bases, or impurities that can act as hydride sources.[1][3] To minimize dehalogenation:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Optimize the Base: Some bases are more prone to promoting dehalogenation. Consider screening milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[2]
-
Ensure High Purity of Reagents and Solvents: Impurities can sometimes be a source of hydrides that lead to dehalogenation.
Q3: Can the hydroxyl group of this compound interfere with the reaction? Should I protect it?
A3: Yes, the free hydroxyl group can interfere. However, a protection-deprotection sequence adds steps and reduces overall efficiency. A well-optimized, protecting-group-free approach is often preferable. The key is to select reaction conditions that favor the desired C-C coupling over reactions involving the -OH group. This is primarily controlled by the choice of base and, to some extent, the solvent and catalyst system. For substrates with acidic protons, weaker bases are often employed to avoid deprotonation and subsequent side reactions.[5]
Q4: How do I choose the best palladium catalyst and ligand for this reaction?
A4: For challenging substrates like this compound, the catalyst system is critical. While standard catalysts like Pd(PPh₃)₄ can work, they may require higher temperatures and can be less efficient.[6] Modern catalyst systems often provide better results:
-
Palladium Precatalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources.[6][7]
-
Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often highly effective for coupling electron-rich aryl halides and can help to promote the desired reductive elimination step.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure rigorous degassing of solvents and the reaction vessel to remove oxygen. | The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation.[2] Pre-catalysts often provide a more reliable source of active Pd(0). |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos). | Oxidative addition is often the rate-determining step. Electron-rich ligands can accelerate this process, especially for electron-rich aryl halides.[2] |
| Poor Boronic Acid Quality | Use fresh, dry boronic acid. Boronic acids can dehydrate to form boroxines (cyclic trimers), which can be less reactive. | The purity and form of the boronic acid directly impact the transmetalation step.[1] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). Ensure the base is finely powdered. Use a solvent system that solubilizes all components, often a mixture of an organic solvent (e.g., dioxane, THF) and water. | The base is crucial for activating the boronic acid for transmetalation.[4] The solvent affects the solubility of reagents and the stability of the catalytic species.[8] |
Issue 2: Formation of Significant Byproducts (Homocoupling, Dehalogenation)
| Possible Cause | Recommended Action | Scientific Rationale |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed. Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess. | Homocoupling is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[1] |
| Dehalogenation of this compound | Lower the reaction temperature. Screen alternative, milder bases (e.g., K₂CO₃, CsF). | Dehalogenation can be a thermally promoted side reaction or facilitated by certain bases acting as hydride donors.[1][3] |
| Protodeboronation | Use anhydrous conditions if possible. Switch to a milder base (e.g., K₂CO₃ or CsF). Consider using a more stable boronic ester (e.g., pinacol ester). | Protodeboronation is often accelerated by strong bases and the presence of water.[2] Boronic esters are generally more stable than boronic acids.[1] |
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for the optimization of the Suzuki coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent via syringe. A common starting point is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Recommended Starting Conditions
| Parameter | Recommended Starting Point | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and reliable sources of Pd(0).[6][7] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that are effective for challenging couplings.[2] |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Moderately strong bases that are often effective while minimizing side reactions with the hydroxyl group.[2][4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems are common and effective for Suzuki couplings, with water aiding in dissolving the base.[8] |
| Temperature | 80-100 °C | A good starting range to ensure a reasonable reaction rate without excessive byproduct formation. |
| Concentration | 0.1 M | A standard concentration for initial screening. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: High-Yield Synthesis of 3-Bromonaphthalen-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Bromonaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving a high-yield, regioselective synthesis. We will address common challenges, explain the chemical principles behind our recommended protocol, and provide a detailed, step-by-step methodology.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 1-naphthol not a viable method for a high-yield synthesis of this compound?
A: This is a critical and common question. The direct electrophilic bromination of 1-naphthol leads to a mixture of products, primarily 2-bromo- and 4-bromonaphthalen-1-ol, with potential for di- and poly-brominated species. This is due to the strong activating and ortho, para-directing nature of the hydroxyl (-OH) group on the naphthalene ring.[1] The electron-donating effect of the hydroxyl group stabilizes the carbocation intermediates formed during electrophilic attack at the ortho (position 2) and para (position 4) positions. Attack at the meta position (position 3) is electronically disfavored, resulting in very low to negligible yields of the desired 3-bromo isomer. Several studies on the bromination of naphthols confirm that direct halogenation results in complex reaction mixtures, making it unsuitable for a high-yield, targeted synthesis.[2]
Q2: What is the recommended strategy for a high-yield, regioselective synthesis of this compound?
A: To overcome the challenge of regioselectivity, the most reliable and high-yield strategy is to use a directed synthesis route, specifically the Sandmeyer reaction .[3][4][5] This classic and robust transformation allows for the precise installation of a bromine atom at a specific position on an aromatic ring. The strategy involves converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst. The required starting material for this synthesis is 3-aminonaphthalen-1-ol.
Q3: What are the critical safety precautions for the Sandmeyer reaction?
A: The Sandmeyer reaction involves two key hazardous components:
-
Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive in a dry, solid state.[6] It is imperative to keep them in a cold aqueous solution (typically 0-5 °C) and use them immediately after preparation. Never attempt to isolate the diazonium salt.
-
Copper(I) Halides & Acidic Vapors: Copper salts can be toxic. The reaction is run under strongly acidic conditions (e.g., with HBr), which can release corrosive vapors. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q4: How can I confirm the identity and purity of the final this compound product?
A: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The unique splitting patterns and chemical shifts of the aromatic protons will definitively confirm the 3-bromo substitution pattern and distinguish it from other isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product (222.07 g/mol for C₁₀H₇BrO) and show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br).
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC is useful for monitoring reaction progress and assessing the purity of the final product against the starting material and potential side products.
Troubleshooting Guide for the Sandmeyer Synthesis
This guide addresses potential issues during the conversion of 3-aminonaphthalen-1-ol to this compound.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Diazotization | ||
| Brown/dark fumes evolve during NaNO₂ addition. | The reaction temperature is too high, causing premature decomposition of nitrous acid and the diazonium salt. | Maintain the reaction temperature strictly between 0 and 5 °C using an ice/salt bath. Add the sodium nitrite solution slowly, dropwise, allowing for heat to dissipate. |
| Diazotization is incomplete (positive test with H-acid). | Insufficient nitrous acid or acid concentration. The starting amine may have precipitated as a salt. | Ensure the starting amine is fully dissolved or finely suspended in the acidic solution before cooling. Add a slight excess of NaNO₂ until a persistent positive test on starch-iodide paper is achieved. |
| Step 2: Sandmeyer Reaction | ||
| Vigorous, uncontrolled nitrogen evolution upon adding the diazonium solution. | The copper(I) bromide solution is too warm, or the diazonium solution was added too quickly. | Pre-cool the CuBr solution to 0 °C. Add the cold diazonium salt solution slowly, in portions or via a dropping funnel, with efficient stirring to control the rate of decomposition. |
| Final product yield is low. | 1. Premature decomposition of the diazonium salt. 2. Inefficient copper catalyst. 3. Loss of product during workup. | 1. Ensure the diazotization and Sandmeyer steps are kept cold. Use the diazonium solution immediately. 2. Use freshly prepared or high-purity copper(I) bromide. 3. Ensure pH is appropriate during extractions to keep the phenolic product in the organic layer. |
| Step 3: Purification | ||
| Product is a dark, oily solid. | Formation of azo-coupling side products or residual copper salts. | During workup, wash the organic layer with aqueous ammonia or ammonium chloride to complex and remove residual copper salts. Purify the crude product via column chromatography on silica gel followed by recrystallization. |
| Difficulty in separating the product from starting material. | Incomplete reaction. | Monitor the reaction to completion using TLC before workup. If necessary, use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar starting material from the product. |
High-Yield Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 3-aminonaphthalen-1-ol to this compound via the Sandmeyer reaction.
Causality: The protocol is divided into two critical stages. First, the diazotization converts the weakly nucleophilic amino group into an excellent leaving group (N₂).[6][] This reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The second stage is the copper(I)-catalyzed substitution , where the diazonium salt undergoes a radical-nucleophilic aromatic substitution to replace the -N₂⁺ group with a bromine atom.[3][4]
Reagents and Equipment Summary
| Parameter | Value / Description |
| Starting Material | 3-Aminonaphthalen-1-ol |
| Reagents | Hydrobromic acid (HBr, 48%), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr) |
| Solvents | Deionized Water, Diethyl Ether or Dichloromethane |
| Key Equipment | Three-neck round-bottom flask, mechanical stirrer, dropping funnel, ice/salt bath, chemical fume hood |
| Temperature Control | CRITICAL: 0-5 °C for diazotization and addition |
| Expected Yield | 75-85% |
Step-by-Step Procedure
Part A: Diazotization of 3-Aminonaphthalen-1-ol
-
Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, prepare a solution of hydrobromic acid (48%, ~60 mL). Cool the solution to 0 °C in an ice/salt bath.
-
Amine Addition: While stirring vigorously, slowly add 15.9 g (0.1 mol) of 3-aminonaphthalen-1-ol. Stir the resulting slurry for 15 minutes at 0-5 °C to ensure temperature equilibrium and fine suspension.
-
Nitrite Addition: Prepare a solution of 7.25 g (0.105 mol, 1.05 eq) of sodium nitrite in 20 mL of cold deionized water. Using a dropping funnel, add this solution dropwise to the amine slurry over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Completion Check: After the addition is complete, continue stirring the light-yellow solution in the ice bath for an additional 30 minutes. Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper, which should turn blue/black. The resulting cold solution of the diazonium salt is used immediately in the next step.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate 1 L beaker or flask, dissolve 15.8 g (0.11 mol, 1.1 eq) of copper(I) bromide in 50 mL of 48% hydrobromic acid with stirring. Cool this solution to 0 °C in an ice bath.
-
Decomposition: While stirring the cold CuBr solution vigorously, slowly add the previously prepared cold diazonium salt solution in portions over 30-60 minutes. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.
-
Reaction Completion: After the addition is complete, allow the dark mixture to slowly warm to room temperature and then stir for an additional 1-2 hours to ensure the complete decomposition of the diazonium salt. Gentle warming on a water bath (to ~50 °C) can be applied until gas evolution ceases.
Part C: Workup and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize excess acid), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude brown solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a pure solid.
Experimental Workflow Visualization
The following diagram outlines the key stages of the high-yield synthesis of this compound.
Caption: Workflow for the Sandmeyer synthesis of this compound.
References
- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 2. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Bromonaphthalen-1-ol by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 3-Bromonaphthalen-1-ol via recrystallization. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during this purification technique.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations for their causes and providing step-by-step protocols for their resolution.
Question 1: My this compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This is a common issue in recrystallization and can be attributed to several factors, particularly when the melting point of the solute is lower than the temperature of the solution as it becomes supersaturated.[3][4] Highly impure samples can also exhibit a significantly depressed melting point, contributing to this problem.[3][4] The resulting oil often traps impurities, defeating the purpose of recrystallization.[1][4]
Root Cause Analysis & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly and at a temperature above the compound's melting point.
-
Solution Protocol:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[4]
-
Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat loss.[4] This allows the solution to reach a temperature below the compound's melting point before crystallization begins.
-
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" a solvent, or its boiling point may be too high relative to the melting point of this compound.
-
Solution Protocol:
-
If the initial attempt fails, recover the crude solid by removing the solvent (e.g., using a rotary evaporator).[5]
-
Select a solvent with a lower boiling point or employ a mixed solvent system. For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[6][7]
-
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture.[3]
-
Solution Protocol:
-
If the crude material is highly colored or known to be very impure, consider a preliminary purification step. This could involve passing a solution of the crude material through a small plug of silica gel to remove highly polar impurities before attempting recrystallization.
-
-
Experimental Workflow for Overcoming Oiling Out:
Caption: Workflow for addressing the "oiling out" phenomenon.
Question 2: I have very poor or no crystal formation after cooling the solution, even after an extended period.
Answer:
The lack of crystal formation is typically due to one of two primary reasons: the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of small crystal seeds) is inhibited.[5]
Root Cause Analysis & Solutions:
-
Excess Solvent: This is the most frequent cause of poor yield.[5] If too much solvent is used, the solution may not become supersaturated upon cooling, and the compound will remain dissolved.[4][8]
-
Solution Protocol:
-
Gently heat the solution and boil off a portion of the solvent. Be cautious with flammable solvents and use a steam bath or a heating mantle in a fume hood.
-
Once the volume is reduced, allow the solution to cool again.
-
-
-
Supersaturation Without Nucleation: The solution may be supersaturated, but the initial crystal formation is kinetically hindered.
-
Solution Protocol:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][9] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[5]
-
Lower Temperature Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound.[10]
-
-
Question 3: The recrystallization worked, but my final yield is very low.
Answer:
A low recovery can be frustrating but is often preventable. The primary causes are using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete recovery of the crystals from the filtration apparatus.
Root Cause Analysis & Solutions:
-
Excessive Solvent Use: As mentioned previously, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Premature Crystallization During Hot Filtration: If your hot, saturated solution cools during filtration to remove insoluble impurities, the product will crystallize in the filter paper and funnel, leading to significant loss.
-
Prevention Protocol:
-
Use a stemless or short-stemmed funnel to minimize the surface area for cooling.
-
Preheat the filtration apparatus (funnel and receiving flask) by placing it on top of the flask containing the boiling solvent before filtration.
-
Keep the solution at or near its boiling point during the filtration process.
-
If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
-
-
Incomplete Transfer: Leaving a significant amount of crystalline product in the recrystallization flask or on the filter paper.
-
Solution Protocol:
-
After filtering, rinse the recrystallization flask with a small amount of the cold filtrate (mother liquor) to transfer any remaining crystals to the filter funnel.
-
Ensure all crystals are scraped from the filter paper onto a pre-weighed watch glass for drying.
-
-
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the principles and practices of recrystallizing this compound.
FAQ 1: How do I choose the best solvent for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][8] The impurities, on the other hand, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[6]
Given the structure of this compound (a moderately polar aromatic alcohol), a solvent of intermediate polarity is a good starting point. The principle of "like dissolves like" can be a useful guide.[11]
Solvent Selection Protocol:
-
Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar compounds.[6]
-
Small-Scale Testing: If no literature is available, test the solubility of a small amount of your crude product (e.g., 20-30 mg) in about 0.5 mL of several candidate solvents in test tubes.
-
A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Observe if crystals form upon cooling.
-
-
Consider a Mixed-Solvent System: If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be effective.[6] Common pairs include ethanol/water, toluene/hexane, or ethyl acetate/hexane.
Table of Potential Solvents and Their Properties:
| Solvent | Boiling Point (°C) | Polarity (Relative) | Comments |
| Toluene | 111 | 0.099[12] | Good for aromatic compounds; may require slow cooling. |
| Ethanol | 78 | 0.654[12] | The hydroxyl group may make it a good solvent. Can be used in a mixed system with water. |
| Heptane/Hexane | ~98/~69 | ~0.012/~0.009[13] | Non-polar; likely a poor solvent on its own but excellent as an anti-solvent in a mixed pair with a more polar solvent. |
| Ethyl Acetate | 77 | 0.228[12] | A moderately polar solvent that is often a good choice for a wide range of organic compounds. |
| Water | 100 | 1.000[12] | Due to the non-polar naphthalene core, solubility is likely very low, but it could be an effective anti-solvent with a water-miscible organic solvent like ethanol or acetone. |
FAQ 2: Should I use a single solvent or a mixed-solvent system?
Answer:
A single-solvent recrystallization is generally preferred for its simplicity. However, it can be difficult to find a single solvent with the ideal solubility properties.[6] A mixed-solvent system is a powerful alternative when no single solvent is suitable.[6]
-
Use a single solvent when: You can find a solvent that dissolves your compound when hot but not when cold.
-
Use a mixed-solvent system when: Your compound is either too soluble in all common solvents (even when cold) or insoluble in them (even when hot). In this case, you dissolve the compound in a "good" solvent and then add a "poor" solvent (the anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.
FAQ 3: How can I remove colored impurities during recrystallization?
Answer:
Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Activated Charcoal Treatment Protocol:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a microspatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture and gently reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The filtrate should be significantly less colored.
Note: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
How to minimize dibromination in naphthalenol synthesis
A Researcher's Guide to Minimizing Dibromination
Welcome to the Technical Support Center for Naphthalenol Synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of dibrominated byproducts during the synthesis of monobrominated naphthalenols. Our focus is on providing practical, evidence-based solutions grounded in established organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of dibrominated naphthalenol byproducts?
A1: The formation of dibrominated naphthalenols, such as 2,4-dibromo-1-naphthol, is a common side reaction during the electrophilic aromatic substitution of naphthalenol.[1][2][3] The primary drivers for dibromination include:
-
Highly Activating Hydroxyl Group: The hydroxyl (-OH) group on the naphthalene ring is a strong activating group, making the aromatic system highly susceptible to electrophilic attack. This high reactivity can make it difficult to stop the reaction at the monosubstituted stage.
-
Reaction Stoichiometry: Using an excess of the brominating agent relative to the naphthalenol substrate significantly increases the likelihood of multiple bromination events.
-
Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and the choice of a highly reactive brominating agent can all favor the formation of di- and polybrominated products.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the product distribution.[6]
Q2: How does the choice of brominating agent impact the selectivity for monobromination?
A2: The choice of brominating agent is critical in controlling the selectivity of the reaction. While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity often leads to over-bromination.[4][5] Milder and more selective reagents are generally preferred for achieving high yields of the monobrominated product.
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination of activated aromatic compounds.[7] It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize dibromination. Reactions with NBS often show high selectivity, especially when conducted in appropriate solvents like methanol.[8]
-
Bromide Salts with an Oxidant: A combination of a bromide salt (e.g., NaBr or KBr) with an oxidizing agent (e.g., oxone, hydrogen peroxide) can generate bromine in situ.[4][9] This method allows for better control over the amount of active brominating species present at any given time, thus favoring monobromination.
Q3: Can protecting groups be used to prevent dibromination?
A3: Yes, employing a protecting group strategy is an effective method to enhance the selectivity of monobromination. By temporarily converting the highly activating hydroxyl group into a less activating group, the overall reactivity of the naphthalene ring is attenuated, making it easier to control the extent of bromination. A common approach is the formation of a mono-ester, which can be cleanly cleaved after the bromination step to yield the desired monobrominated naphthalenol.[10]
Troubleshooting Guide: Minimizing Dibromination
This section provides a step-by-step guide to troubleshoot and optimize your naphthalenol bromination reaction to favor the formation of the desired monobrominated product.
Problem: My reaction is producing a significant amount of dibrominated naphthalenol.
Solution Workflow:
Caption: Troubleshooting workflow for minimizing dibromination.
Step 1: Evaluate Your Brominating Agent
If you are using molecular bromine (Br₂), consider switching to a milder and more selective reagent.
-
Recommendation: Use N-Bromosuccinimide (NBS). It is a solid, easier to handle, and provides a controlled release of bromine.
-
Alternative: Generate bromine in situ using a combination of sodium bromide (NaBr) and an oxidant like oxone.[4]
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly impact the product distribution.
-
Temperature Control: The bromination of naphthalenol is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity. This is a key aspect of kinetic versus thermodynamic control, where lower temperatures favor the kinetically controlled (often monosubstituted) product.[11][12][13][14]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material while minimizing the risk of over-bromination.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Step 3: Assess Your Solvent System
The choice of solvent can have a profound effect on the selectivity of the bromination reaction.
-
Polar Protic Solvents: For NBS brominations, polar protic solvents like methanol have been shown to promote selective mono-ortho-bromination of phenolic compounds.[8]
-
Non-polar Solvents: In some cases, non-polar solvents may be used, but careful optimization is required as they can sometimes lead to different selectivity patterns.[6]
Step 4: Consider a Protecting Group Strategy
If the above optimizations still result in significant dibromination, a protecting group strategy is a robust solution.
-
Procedure Outline:
-
Protect the hydroxyl group of the naphthalenol, for example, by forming a pivaloyl ester.[10]
-
Perform the bromination on the protected naphthalenol. The less-activating ester group will temper the reactivity of the ring, allowing for more controlled bromination.
-
Deprotect the ester to reveal the desired monobrominated naphthalenol.
-
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Naphthol using NBS in Methanol
This protocol is adapted from methodologies demonstrating high selectivity for mono-ortho-bromination of phenolic substrates.[8]
Materials:
-
2-Naphthol
-
N-Bromosuccinimide (NBS)
-
Methanol (ACS grade)
-
p-Toluenesulfonic acid (p-TsOH) (optional catalyst)
Procedure:
-
Dissolve 2-naphthol (1 equivalent) in ACS-grade methanol.
-
Add p-TsOH (0.1 equivalents) to the solution (this can accelerate the reaction).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NBS (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 25 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired monobrominated 2-naphthol.
Protocol 2: In Situ Generation of Bromine for Monobromination of 2-Naphthol
This protocol is based on the principle of generating the brominating agent in situ to control its concentration.[4][9]
Materials:
-
2-Naphthol
-
Sodium Bromide (NaBr)
-
Oxone (Potassium peroxymonosulfate)
-
Solvent (e.g., Acetic Acid or a biphasic system)
Procedure:
-
In a round-bottom flask, combine 2-naphthol (1 equivalent) and sodium bromide (1.1 equivalents).
-
Add the chosen solvent (e.g., acetic acid).
-
Cool the mixture to 0 °C.
-
Prepare a solution or suspension of Oxone (0.6 equivalents) in water.
-
Add the Oxone solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Work up the reaction mixture by extraction with an appropriate organic solvent.
-
Purify the product as described in Protocol 1.
Data Summary
The following table summarizes typical reaction conditions and their impact on the selectivity of naphthalenol bromination, based on principles derived from the literature.
| Brominating Agent | Solvent | Temperature | Typical Outcome | Reference(s) |
| Br₂ | Acetic Acid | Room Temp. | Mixture of mono- and di-brominated products | [4],[15] |
| NBS | Methanol | 0 °C to RT | High selectivity for monobromination | [8] |
| NaBr / Oxone | Acetic Acid / H₂O | 0 °C to RT | Good selectivity for monobromination | [4] |
| NaBr / H₂O₂ | Acetic Acid | 25-45 °C | Good yield of monobrominated product | [9] |
Mechanistic Considerations: Kinetic vs. Thermodynamic Control
The regioselectivity and degree of substitution in the bromination of naphthalenol can often be understood in the context of kinetic versus thermodynamic control.[11][12][13][14]
Caption: Energy profile for kinetic vs. thermodynamic products.
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation of the different products. The product that forms via the lowest energy transition state (the kinetic product) will be the major product. In the case of naphthalenol bromination, the monobrominated product is often the kinetic product.[14]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the starting materials, intermediates, and products. The product distribution is then determined by the relative thermodynamic stabilities of the products. If the dibrominated product is more stable, it will be the major product under thermodynamic control.[13]
By maintaining a low reaction temperature, you favor the kinetic pathway, thus minimizing the formation of the thermodynamically more stable, but often undesired, dibrominated product.
References
- 1. 2,4-Dibromo-1-naphthol (CAS 2050-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4-Dibromo-1-naphthol [webbook.nist.gov]
- 3. 2,4-Dibromo-1-naphthol | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 12. scribd.com [scribd.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Reactions of Aryl Bromides
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in the palladium-catalyzed cross-coupling of aryl bromides with amines. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Catalyst System and Reagent Quality: The Foundation
The success of a Buchwald-Hartwig reaction is critically dependent on the integrity of your catalyst system and the purity of your reagents. Issues in this area are often the simplest to resolve and should be the first line of investigation.
Q1: My reaction is not proceeding at all, or I'm observing a significant amount of starting material. What are the most common initial checks?
A1: When faced with a complete lack of reactivity, it's essential to return to the fundamentals. The primary suspects are often the quality of the palladium source and the reaction environment.
-
Palladium Source and Activation: If you are utilizing a Pd(II) precursor, such as Pd(OAc)₂, it's crucial to ensure your reaction conditions facilitate its reduction to the active Pd(0) species. This reduction is often accomplished by the amine (if it possesses an α-hydrogen) or the phosphine ligand.[1][2][3] Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a commercially available precatalyst, which can lead to a more reliable formation of the active catalyst.[3][4]
-
Inert Atmosphere and Reagent Purity: The palladium catalyst is highly sensitive to oxygen, and water can deactivate it.[1][3] It is imperative to ensure that all solvents and reagents are anhydrous and thoroughly deoxygenated.[3] Assembling the reaction under a robust inert atmosphere, such as argon or nitrogen, is a mandatory step.[1][3] Impurities within the amine starting material can also act as catalyst poisons.[3]
Q2: I'm using a Pd(II) precatalyst and still seeing low conversion. What could be wrong?
A2: While Pd(II) precatalysts are designed for easier activation, they are not infallible. The choice of base and its ability to facilitate the reduction to Pd(0) is key. Strong bases are typically required for the activation of some precatalysts.[5] If you are using a weaker base, it may be insufficient to promote the formation of the active catalytic species. Additionally, ensure the precatalyst is from a reliable source and has been stored correctly to prevent degradation.
II. Ligand and Base Selection: Tailoring the Reaction Core
The interplay between the phosphine ligand and the base is at the heart of the Buchwald-Hartwig catalytic cycle. A mismatch between these components and your specific substrates is a frequent cause of low yields.
Q3: How do I choose the right phosphine ligand for my aryl bromide?
A3: Ligand selection is not a one-size-fits-all scenario and is highly dependent on the nature of your coupling partners.[6]
-
General Considerations: For many standard aryl bromides, bulky, electron-rich phosphine ligands have proven to be broadly effective.[2][7] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Sterically Hindered Substrates: If your aryl bromide or amine is sterically demanding, more specialized, bulky ligands are often necessary to achieve good yields.[2][7][8] A screening of different ligand classes, such as biarylphosphines (e.g., XPhos, RuPhos) or ferrocenylphosphines, may be required.[7]
-
Electronically Diverse Substrates: The electronic properties of your aryl bromide also influence ligand choice. Both electron-rich and electron-poor aryl bromides can be successfully coupled, but may require optimization of the ligand and reaction conditions.[7]
Q4: My yield is low, and I suspect the base is the issue. How do I select the optimal base?
A4: The base plays a critical role in the deprotonation of the amine, which is a key step in the catalytic cycle.[2][9] The choice of base is highly context-dependent and can significantly impact reaction yields.[9]
-
Common Strong Bases: Strong, non-nucleophilic bases are most commonly employed. These include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[3]
-
Compatibility with Functional Groups: A crucial consideration is the compatibility of the base with any sensitive functional groups on your starting materials.[1][3] For instance, strong alkoxide bases can be incompatible with esters or nitro groups.[1] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this may necessitate higher reaction temperatures or longer reaction times.[1][7][10]
-
Solvent and Base Pairing: The effectiveness of a base can also be influenced by the solvent. In nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[11]
Troubleshooting Workflow: Ligand and Base Screening
When facing low yields that are not resolved by initial checks, a systematic screening of ligands and bases is a powerful troubleshooting strategy.
Caption: A decision tree for troubleshooting low yields by screening ligands and bases.
III. Reaction Parameters: Fine-Tuning for Success
Once the core components of your reaction are in place, optimizing the reaction parameters can often provide a significant boost in yield.
Q5: What is the optimal temperature for a Buchwald-Hartwig reaction with an aryl bromide?
A5: Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate, with typical temperatures ranging from 80-100°C.[3][5] However, the ideal temperature is substrate-dependent.
-
Challenging Substrates: For less reactive aryl bromides or when using weaker bases, higher temperatures may be necessary to drive the reaction to completion.[12]
-
Thermally Sensitive Substrates: If your starting materials or product are thermally sensitive, it may be beneficial to screen the reaction at lower temperatures, potentially in conjunction with a stronger base or a more active catalyst system.[12]
Q6: I'm observing poor solubility of my reagents. What solvent should I be using?
A6: Poor solubility of any reaction component can severely hinder the reaction rate and lead to low yields.[3][5]
-
Common Solvents: Aprotic, non-polar to moderately polar solvents are typically favored. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1][5]
-
Solvent Screening: If solubility is an issue, consider screening alternative solvents. Sometimes a mixture of solvents can be effective.[5] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst by coordinating to it.[5]
Q7: I'm seeing a significant amount of hydrodehalogenation (replacement of the bromine with hydrogen). What causes this and how can I prevent it?
A7: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl bromides. It can arise from β-hydride elimination from the palladium-amido complex or from other decomposition pathways. The choice of ligand can play a significant role in minimizing this side reaction.[2] Switching to a bulkier ligand can often disfavor the pathways leading to hydrodehalogenation.
IV. Substrate-Specific Challenges
Certain classes of aryl bromides and amines present unique challenges that require tailored solutions.
Q8: My aryl bromide is sterically hindered (e.g., has ortho-substituents). Why is the reaction failing?
A8: Steric hindrance around the carbon-bromine bond can significantly slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle. To overcome this, the use of highly active, bulky phosphine ligands is often essential.[7][13] These ligands can facilitate the approach of the palladium center to the sterically encumbered aryl bromide. In some cases, higher catalyst loadings and elevated temperatures may also be required.[7]
Q9: I'm attempting to couple an electron-rich aryl bromide and the yield is poor. What adjustments should I make?
A9: Electron-rich aryl bromides can be challenging substrates due to a slower rate of oxidative addition. To address this, consider using a more electron-rich and bulky phosphine ligand to enhance the rate of this step. Increasing the reaction temperature and catalyst loading can also be beneficial.[7]
Q10: My amine is a primary amine, and I'm getting low yields. Are there special considerations?
A10: While modern Buchwald-Hartwig catalyst systems are generally effective for primary amines, they can sometimes be challenging coupling partners. The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement for the efficient coupling of primary amines.[7] If you are using a monodentate ligand and experiencing issues, switching to a bidentate ligand may improve your results.
Experimental Protocol: High-Throughput Screening of Ligands and Bases
For a systematic approach to optimizing your reaction, a high-throughput experimentation (HTE) approach in a 96-well plate format can be highly effective.[14]
Materials:
-
96-well reaction block with corresponding vials and septa
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or Schlenk line
-
Stock solutions of aryl bromide, amine, palladium precursor, and ligands in a suitable anhydrous solvent (e.g., toluene or dioxane)
-
Solid dispensing system or pre-weighed base vials
Procedure:
-
Plate Preparation: Under an inert atmosphere, arrange the reaction vials in the 96-well block.
-
Base Dispensing: Dispense the chosen bases into the appropriate wells. If using multiple bases, this can be done either as solids or from stock solutions.
-
Reagent Addition: Using an automated liquid handler or multichannel pipette, add the stock solutions of the aryl bromide and amine to each well.
-
Catalyst Addition: Add the stock solutions of the palladium precursor and the various ligands to be screened to the designated wells.
-
Sealing and Reaction: Seal the 96-well plate with a septa mat. Transfer the plate to a heating/shaking unit set to the desired reaction temperature.
-
Quenching and Analysis: After the designated reaction time, cool the plate to room temperature. Quench the reactions with a suitable solvent and an internal standard. Analyze the reaction outcomes using a high-throughput method such as LC-MS or GC-MS.
Data Analysis: The data from the HTE screen can be visualized in a heatmap to quickly identify the most promising combinations of ligand and base for your specific transformation.
Quantitative Data Summary: Ligand and Base Performance
The following table provides a generalized overview of the performance of common ligand and base combinations for the amination of aryl bromides. Note that optimal conditions are highly substrate-dependent.
| Ligand Class | Common Examples | Typical Base(s) | Strengths | Potential Issues |
| Biarylphosphines | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ | Broad scope, high activity for hindered substrates | Can be expensive |
| Ferrocenylphosphines | Josiphos | NaOtBu, Cs₂CO₃ | Effective for a range of substrates | |
| Bidentate Phosphines | BINAP, DPPF | NaOtBu, K₂CO₃ | Good for primary amines | May be less effective for highly hindered substrates |
| Trialkylphosphines | P(tBu)₃ | LHMDS, NaOtBu | Highly active for some substrates | Air-sensitive |
V. Concluding Remarks
Troubleshooting low yields in Buchwald-Hartwig aminations of aryl bromides is a systematic process of elimination. By starting with the foundational aspects of catalyst and reagent quality and progressing through a logical screening of ligands, bases, and reaction parameters, you can significantly increase your probability of success. This guide provides a framework for this process, grounded in the established principles of this powerful transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Catalyst Selection and Side Reaction Troubleshooting for 3-Bromonaphthalen-1-ol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromonaphthalen-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and minimize side reactions in your experiments. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring your protocols are robust and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions with this compound.
Q1: I am observing significant debromination of my this compound starting material in a Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?
Answer:
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[1][2] This reduces the yield of your desired biaryl product and complicates purification.
Root Causes:
-
Hydride Source: The primary cause is the presence of a hydride source that intercepts the catalytic cycle. Common sources include:
-
Solvent: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species.[3]
-
Base: Certain bases, especially in the presence of water or alcohols, can act as hydride donors.
-
Starting Materials: Impurities in your reagents or starting materials can sometimes act as hydride sources.
-
-
Catalyst System: A highly active catalyst system that promotes rapid oxidative addition but slow transmetalation can be more prone to side reactions like debromination.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the debromination pathway.[2]
-
Solvent Choice: Switch to a non-alcoholic, aprotic solvent such as dioxane, toluene, or THF. If a protic solvent is necessary, ensure it is rigorously dried.
-
Base Selection: The nature and strength of the base are crucial.[4][5][6][7] Consider using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides if debromination is observed.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the incidence of side reactions. Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can sometimes give more reproducible results and lower side product formation compared to generating the active catalyst in situ.
Experimental Protocol to Minimize Debromination in Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add your chosen palladium precatalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%) and ligand (if not using a precatalyst with a bound ligand).
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Q2: My Buchwald-Hartwig amination of this compound is giving me a significant amount of an O-arylated byproduct (ether formation). How can I improve the chemoselectivity for N-arylation?
Answer:
The formation of an O-arylated byproduct indicates that the hydroxyl group of your this compound is competing with the amine nucleophile. This is a common challenge when working with substrates bearing both a halide and a free hydroxyl or amino group.
Root Causes:
-
Deprotonation of the Hydroxyl Group: The base used in the Buchwald-Hartwig amination can deprotonate the phenolic hydroxyl group, making it a competing nucleophile.
-
Catalyst System: Some palladium catalyst systems may not have sufficient selectivity for C-N bond formation over C-O bond formation.
Troubleshooting Strategies:
-
Protecting the Hydroxyl Group: This is the most straightforward and often most effective strategy. Protecting the hydroxyl group as a methyl ether, silyl ether (e.g., TBS), or another stable ether will prevent it from reacting. The protecting group can be removed in a subsequent step.
-
Ligand Optimization: The choice of ligand can significantly influence the chemoselectivity. Bulky biarylphosphine ligands, which are commonly used in modern Buchwald-Hartwig aminations, are designed to promote C-N reductive elimination. Experimenting with different ligands from the Buchwald or Hartwig families may improve selectivity.
-
Base Selection: Using a weaker base or a base that is less likely to deprotonate the phenol, such as Cs₂CO₃, might favor N-arylation. However, the base must be strong enough to deprotonate the amine.
-
Protecting Group-Free Approach: While more challenging, a protecting group-free approach is possible with careful optimization. This typically involves screening a wide range of catalysts, ligands, bases, and solvents to find a narrow window of conditions that favors the desired C-N coupling.
Diagram: Decision Tree for Addressing O-Arylation Side Product
Caption: Decision workflow for troubleshooting O-arylation.
Q3: I am trying to perform an Ullmann condensation to synthesize a diaryl ether from this compound, but the reaction is sluggish and gives low yields. What can I do to improve it?
Answer:
The Ullmann condensation is a classic method for forming C-O bonds, but traditional conditions often require harsh temperatures and stoichiometric copper.[8][9] Modern protocols have significantly improved the scope and efficiency of this reaction.
Root Causes of Low Yield:
-
Inactive Copper Catalyst: The copper source may not be sufficiently active.
-
Poor Ligand Choice: The ligand is crucial for solubilizing the copper and facilitating the catalytic cycle.
-
High Reaction Temperature Leading to Decomposition: While Ullmann reactions often require heat, excessive temperatures can lead to substrate or product decomposition.
Troubleshooting Strategies:
-
Catalyst and Ligand System:
-
Use a Cu(I) source like CuI, CuBr, or Cu₂O.
-
Employ a suitable ligand to accelerate the reaction. Common choices include 1,10-phenanthroline, L-proline, and various diamines.[10]
-
-
Base: A strong base is typically required to deprotonate the phenol. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or NMP is often necessary.
-
Temperature: While heating is usually required, try to find the lowest effective temperature to minimize decomposition. A temperature range of 100-150 °C is a good starting point for modern Ullmann couplings.
Experimental Protocol for an Improved Ullmann Ether Synthesis:
-
Add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), CuI (5-10 mol%), your chosen ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and K₂CO₃ (2.0 equiv.) to a Schlenk tube.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF or DMSO.
-
Heat the reaction mixture to 120-140 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the primary reactive sites on this compound and how does their reactivity differ?
A: this compound has two primary reactive sites for cross-coupling reactions: the C-Br bond and the O-H bond of the hydroxyl group.
-
C-Br Bond: The carbon-bromine bond is susceptible to oxidative addition by low-valent transition metals, particularly palladium(0). This is the desired site of reaction for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
-
O-H Bond: The hydroxyl group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide. This phenoxide can then participate in nucleophilic aromatic substitution or couple with an aryl halide in the presence of a suitable catalyst (e.g., copper in an Ullmann condensation) to form a diaryl ether.
The challenge in many reactions is to achieve chemoselectivity, meaning to have the reaction occur at only one of these sites.
Q: Should I protect the hydroxyl group of this compound before attempting a cross-coupling reaction at the C-Br bond?
A: In most cases, yes . Protecting the hydroxyl group is a highly recommended strategy to avoid side reactions, particularly O-arylation.[11]
-
When to Protect: For Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed reactions where the goal is to form a C-C or C-N bond, protecting the hydroxyl group will prevent it from acting as a competing nucleophile.
-
Common Protecting Groups for Phenols:
-
Methyl (Me): Introduced with dimethyl sulfate or methyl iodide. Removed with BBr₃.
-
Benzyl (Bn): Introduced with benzyl bromide. Removed by hydrogenolysis.
-
Silyl ethers (e.g., TBDMS, TIPS): Introduced with the corresponding silyl chloride. Removed with a fluoride source like TBAF.
-
Table 1: Common Protecting Groups for the Hydroxyl Group of this compound
| Protecting Group | Introduction Reagents | Removal Conditions | Stability |
| Methyl (Me) | DMS, K₂CO₃ | BBr₃ | Very stable |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Stable to most conditions except hydrogenolysis |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, HF | Stable to base, labile to acid and fluoride |
Q: Which catalyst system is best for a Suzuki-Miyaura coupling with this compound to achieve high yield and selectivity?
A: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid partner. However, a good starting point is a palladium catalyst with a phosphine ligand.
-
Recommended Starting Point: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings of aryl bromides.[12] It often provides a good balance of reactivity and stability, minimizing side reactions like debromination.
-
Alternative Ligands for Optimization: If you encounter issues with the dppf-based catalyst, consider screening other ligands. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can be very effective, especially for challenging substrates.
Diagram: Catalyst Selection Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura catalyst selection.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). The Weizmann Institute of Science.
- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2009). Journal of the American Chemical Society.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Ullmann condens
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual c
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.).
- Role of a base in Suzuki-Miyaura reaction. (n.d.).
- Iterative protecting group-free cross-coupling leading to chiral multiply aryl
- preventing debromination in Suzuki coupling of bromo-imidazoles. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (n.d.). Benchchem.
- Iron‐Catalyzed Room Temperature Cross‐Couplings of Bromophenols with Aryl Grignard Reagents. (2019).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Buchwald–Hartwig amin
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013).
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
- Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. (1999). Organic Chemistry Portal.
- Cross-Coupling Reactions Guide. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- The mechanism of the modified Ullmann reaction. (n.d.).
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.). American Chemical Society.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).
- Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Deciphering complexity in Pd–catalyzed cross-couplings. (2024).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. (n.d.).
- Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry.
- URJC-1: Stable and Efficient Catalyst for O-Aryl
- Cross-Coupling General Reactions: Videos & Practice Problems. (2022). Pearson.
- Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activ
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). DSpace@MIT.
- Carbene-activated stannylenes to access selective C(sp3)
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Brominated Naphthalenes
Welcome to the Technical Support Center for the synthesis of brominated naphthalenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up these crucial reactions. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to optimize your synthetic routes, ensure product quality, and maintain a safe laboratory environment.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
The scale-up of naphthalene bromination is often complicated by issues that may not be apparent at the bench scale. This section provides a systematic approach to identifying and resolving these challenges.
Issue 1: Poor Regioselectivity (Incorrect Isomer Formation)
Symptom: Your final product contains a mixture of bromonaphthalene isomers (e.g., a high percentage of 2-bromonaphthalene when 1-bromonaphthalene is the target).
Probable Causes:
-
Reaction Conditions: The electrophilic aromatic substitution of naphthalene is highly sensitive to temperature and reaction time. Naphthalene bromination typically favors substitution at the alpha (1-) position under kinetic control, as the intermediate carbocation is more stabilized by resonance.[1][2] However, under thermodynamic control (higher temperatures, longer reaction times), the sterically less hindered beta (2-) position can be favored.[1]
-
Catalyst Choice: While naphthalene is more reactive than benzene and can be brominated without a catalyst, the choice of catalyst or solvent can influence regioselectivity.[1][3] Certain solid catalysts, like specific zeolites or clays, can direct the substitution to a particular position due to their pore structure and acidic sites.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the isomer distribution.[6]
Solutions:
-
Kinetic vs. Thermodynamic Control:
-
To favor the 1-bromo isomer, maintain a lower reaction temperature (e.g., 40-50°C) and shorter reaction times.[7]
-
For the 2-bromo isomer, which is often synthesized via different routes like the Sandmeyer reaction due to the difficulty in direct selective bromination, careful control of conditions is paramount if attempting direct bromination.[8][9]
-
-
Strategic Use of Catalysts and Solvents:
-
For selective dibromination, Synclyst 13 has been shown to be a useful catalyst for producing 1,4-dibromonaphthalene, while KSF clay can be used for the regioselective synthesis of 1,5-dibromonaphthalene.[5]
-
Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used.[10][11] The reaction proceeds readily in n-pentane and n-hexane as well.[6]
-
Issue 2: Over-Bromination (Polybromination)
Symptom: The product is a complex mixture containing di-, tri-, or even higher brominated naphthalenes, leading to low yields of the desired monobrominated product and difficult purification.
Probable Causes:
-
Stoichiometry: Using an excess of the brominating agent (e.g., Br₂) is the most common cause of polybromination.[12]
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote further substitution on the already brominated naphthalene ring.[12]
-
Catalyst Activity: Highly active catalysts can accelerate the rate of all bromination reactions, including subsequent substitutions.
Solutions:
-
Precise Stoichiometric Control:
-
Carefully control the molar ratio of the brominating agent to naphthalene. For monobromination, a ratio close to 1:1 is ideal.
-
Consider using a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can offer better control.[13]
-
-
Optimize Reaction Conditions:
-
Controlled Addition of Bromine:
Issue 3: Difficult Purification of the Final Product
Symptom: The crude product is an oil or a solid that is difficult to purify by standard methods like recrystallization or column chromatography, often due to the presence of isomeric impurities or unreacted starting material.
Probable Causes:
-
Similar Physical Properties of Isomers: Bromonaphthalene isomers can have very similar boiling points and polarities, making them challenging to separate.
-
Residual Starting Material: Incomplete reactions leave unreacted naphthalene, which can co-distill or co-elute with the product.
-
Formation of Tars and Byproducts: At higher temperatures, side reactions can lead to the formation of polymeric or tar-like substances.
Solutions:
-
Initial Work-up:
-
Purification Techniques:
-
Fractional Distillation under Reduced Pressure: This is a common and effective method for separating bromonaphthalenes from non-volatile impurities and, to some extent, from each other.[7][16]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., aqueous methanol or ethanol) can be highly effective for removing isomeric impurities.[18]
-
Column Chromatography: For challenging separations, column chromatography using silica gel can be employed, though it may be less practical for very large scales.[11]
-
Issue 4: Safety Concerns on a Larger Scale
Symptom: Concerns about handling large quantities of bromine, managing exotherms, and dealing with the evolution of hydrogen bromide gas.
Probable Causes:
-
Inherent Hazards of Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[17][19]
-
Exothermic Reaction: The bromination of naphthalene is an exothermic reaction that can become difficult to control on a larger scale, potentially leading to a runaway reaction.
-
HBr Gas Evolution: The reaction produces hydrogen bromide gas, which is corrosive and toxic.[16]
Solutions:
-
Engineering Controls:
-
Conduct the reaction in a well-ventilated fume hood or a dedicated, scrubbed reactor system.[17][19]
-
Use appropriate materials of construction for the reactor and associated equipment that are resistant to bromine and HBr (e.g., glass, PTFE-lined steel).[19]
-
Implement a robust cooling system to manage the reaction exotherm.
-
-
Safer Brominating Agents and Processes:
-
Consider using alternative, less hazardous brominating agents like N-bromosuccinimide (NBS) or generating bromine in situ.[20][21] In situ generation from HBr and an oxidant like H₂O₂ or NaOCl can significantly reduce the risks associated with storing and handling large quantities of elemental bromine.[20][22][23]
-
Flow chemistry offers a safer alternative for handling hazardous reactions by minimizing the volume of reactive material at any given time.[20][24]
-
-
Personal Protective Equipment (PPE):
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of naphthalene bromination?
A1: The bromination of naphthalene is a classic example of electrophilic aromatic substitution (EAS).[2] The bromine molecule (Br₂) is polarized, and the electrophilic bromine atom attacks the electron-rich naphthalene ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] A base then removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring and yielding the bromonaphthalene product along with hydrogen bromide (HBr).[2] Naphthalene is more reactive towards EAS than benzene because the intermediate carbocation is stabilized over two rings.[2]
Q2: Why is 1-bromonaphthalene the major product in most direct bromination reactions?
A2: The preference for substitution at the 1-position (alpha-position) is due to the greater stability of the resulting carbocation intermediate.[1][2] When the electrophile attacks at the 1-position, the positive charge can be delocalized over both rings while maintaining the aromaticity of one of the rings in several resonance structures.[1] Attack at the 2-position (beta-position) results in a less stable intermediate with fewer such resonance structures.[1][2]
Q3: Can I use a Lewis acid catalyst like FeBr₃, as is common for benzene bromination?
A3: While a Lewis acid catalyst like FeBr₃ can be used, it is often not necessary for the bromination of naphthalene.[1] Naphthalene is significantly more activated towards electrophilic attack than benzene, and the reaction with bromine can proceed readily without a catalyst.[3] In fact, using a strong Lewis acid can sometimes lead to an increased likelihood of polybromination and other side reactions.
Q4: How can I monitor the progress of my scale-up reaction?
A4: Regular monitoring is crucial for a successful scale-up. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the components of the reaction mixture, including starting material, desired product, and various brominated isomers.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also very effective for monitoring the disappearance of the starting material and the appearance of the product(s).[14]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple way to get a qualitative sense of the reaction's progress.
Q5: Are there "greener" approaches to naphthalene bromination?
A5: Yes, there is a growing interest in developing more environmentally friendly bromination methods. Some of these include:
-
Use of Solid Catalysts: Zeolites and clays can be used to improve selectivity and can often be recovered and reused.[4][5][12]
-
Solvent-Free Reactions: Mechanochemical methods, such as ball milling, have been explored for the bromination of naphthalene, eliminating the need for bulk solvents.[25]
-
In Situ Generation of Bromine: As mentioned in the safety section, generating bromine in the reaction vessel from less hazardous precursors avoids the transportation and storage of liquid bromine.[20][24]
-
Avoiding Halogenated Solvents: Where possible, replacing chlorinated solvents like carbon tetrachloride and dichloromethane with less harmful alternatives is encouraged.[6][21]
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Mono- and Dibromination
| Target Product | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Key Considerations |
| 1-Bromonaphthalene | Br₂ | CCl₄ or DCM | 40-50 | Controlled addition of Br₂ to limit polybromination.[7][11] |
| 1,4-Dibromonaphthalene | Br₂ | Synclyst 13 / DCM | Room Temperature | Catalyst choice is key for regioselectivity.[5] |
| 1,5-Dibromonaphthalene | Br₂ | KSF Clay / DCM | Room Temperature | Reaction time is critical; longer times can lead to isomerization to the 1,4-isomer.[5] |
Protocol 1: General Procedure for the Scale-Up Synthesis of 1-Bromonaphthalene
Disclaimer: This is a generalized procedure and must be adapted and optimized for your specific equipment and scale. A thorough risk assessment must be conducted before proceeding.[16]
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a temperature probe, charge naphthalene and a solvent such as carbon tetrachloride.[16] The top of the reflux condenser should be connected to a scrubber system containing a sodium hydroxide solution to neutralize the evolved HBr gas.
-
Reaction Initiation: Heat the mixture to a gentle reflux (or the desired reaction temperature, e.g., 45°C) with stirring.[11]
-
Bromine Addition: Slowly add a stoichiometric amount (1.0-1.05 equivalents) of bromine via the dropping funnel over several hours. Maintain a steady temperature throughout the addition.[11][16]
-
Reaction Monitoring: Monitor the reaction by GC or HPLC. Continue stirring at the reaction temperature until the naphthalene is consumed to the desired level.
-
Work-up: Cool the reaction mixture. Slowly add a solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine. Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Remove the solvent by distillation.
-
Purification: Purify the crude 1-bromonaphthalene by vacuum distillation.[16]
Visualizing Workflows
Diagram 1: Troubleshooting Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Diagram 2: Workflow for Mitigating Polybromination
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 3. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
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- 5. mdpi.com [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Organic Syntheses Procedure [orgsyn.org]
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- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. youtube.com [youtube.com]
- 20. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bromination - Wordpress [reagents.acsgcipr.org]
- 22. Preparation method of 1-bromonaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 23. CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Organic Compounds
Welcome to the technical support center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter unique challenges in isolating and purifying these valuable molecules. Brominated organics are pivotal in various fields, from pharmaceuticals to materials science, yet their purification can be fraught with difficulties such as thermal instability, susceptibility to debromination, and the presence of closely related impurities.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively. Our approach is grounded in fundamental chemical principles and validated by practical, field-tested experience.
Table of Contents
-
Troubleshooting Guide & FAQs
-
Common Purification Challenges
-
Q&A: Addressing Specific Experimental Issues
-
-
Core Purification Methodologies
-
Recrystallization: The First Line of Defense
-
Column Chromatography: Separating Complex Mixtures
-
Distillation: For Thermally Stable Compounds
-
-
Advanced Strategies & Considerations
-
Managing Compound Stability and Debromination
-
Dealing with Isomeric Impurities
-
-
References
Troubleshooting Guide & FAQs
This section directly addresses the common hurdles encountered during the purification of brominated organic compounds in a practical question-and-answer format.
Common Purification Challenges
| Challenge | Common Cause(s) | Potential Solutions |
| Debromination | High temperatures, presence of base, certain chromatography stationary phases (e.g., activated alumina), exposure to light. | Use lower temperatures, avoid strong bases, select inert stationary phases (e.g., silica gel), protect from light.[1] |
| Co-elution of Impurities | Similar polarity between the desired compound and impurities (e.g., starting material, di-brominated species). | Optimize chromatography solvent system, consider alternative chromatography techniques (e.g., reverse-phase), utilize recrystallization.[2] |
| Low Recovery | Compound instability, irreversible adsorption onto stationary phase, poor solubility in recrystallization solvent. | Perform a stability study on silica/alumina, deactivate the stationary phase, screen a wider range of recrystallization solvents.[2] |
| Product Discoloration | Presence of trace elemental bromine (Br₂) from the reaction, oxidation, or degradation. | Wash crude product with a reducing agent (e.g., sodium bisulfite solution) before chromatography, treat with activated carbon, store under an inert atmosphere.[3][4] |
Q&A: Addressing Specific Experimental Issues
Question: My brominated compound appears to be degrading on the silica gel column, leading to streaking on the TLC plate and low yield. What's happening and how can I fix it?
Answer: This is a classic sign of compound instability on the acidic surface of silica gel. The Lewis acidic sites on the silica can catalyze decomposition or debromination, especially for sensitive substrates.[2]
-
Causality: The Si-OH groups on the silica surface are acidic and can interact with lone pairs on the bromine atom or other functional groups, potentially leading to elimination (HBr loss) or other degradation pathways.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a neutral or slightly basic additive, such as 1-2% triethylamine or pyridine, in your eluent. This will neutralize the most acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol or cyano.[2]
-
Alternative Purification: If the compound is a solid, recrystallization is a gentler and often more effective method that avoids contact with acidic stationary phases.[5]
-
Question: I'm struggling to separate my mono-brominated product from the di-brominated byproduct and unreacted starting material. They have very similar Rf values on the TLC plate. What should I do?
Answer: This is a common challenge due to the subtle differences in polarity. A multi-pronged approach is often necessary.
-
Chromatography Optimization:
-
Solvent System: Use a shallow gradient or isocratic elution with a solvent system that maximizes the small polarity difference. Hexanes/ethyl acetate or hexanes/dichloromethane are common starting points. The best developing solvent should give your desired compound an Rf value of 0.3 to 0.7 and maximize the difference in Rf values between components.[6]
-
Column Dimensions: Employ a long, narrow column to increase the number of theoretical plates and improve resolution.[3]
-
Loading: Load a minimal amount of the crude material onto the column. Overloading is a primary cause of poor separation.
-
-
Recrystallization Strategy:
-
Carefully select a solvent system where the desired mono-brominated product has moderate solubility at high temperatures and low solubility at room temperature or below, while the impurities remain in solution or are significantly less soluble. A binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be very effective for fine-tuning solubility.[7][8]
-
Question: My final, purified brominated compound is a white solid, but it turns yellow or brown after a few days. Why is this happening and how can I prevent it?
Answer: This discoloration is likely due to slow decomposition or oxidation, possibly initiated by light or trace impurities. A persistent yellow or brown color often indicates the presence of unreacted bromine.[3][4]
-
Root Causes:
-
Light Sensitivity: Many organic compounds, including some brominated aromatics, are light-sensitive and can form colored radicals or degradation products upon exposure to UV or even ambient light.
-
Oxidation: Residual oxygen in the storage container can lead to the formation of colored oxides.
-
Residual Acid/Base or Bromine: Trace amounts of acid, base, or elemental bromine from the purification process can catalyze slow degradation over time.
-
-
Prevention:
-
Storage: Store the compound in an amber vial to protect it from light.
-
Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere of nitrogen or argon.
-
Purity: Ensure the compound is free of any residual solvents or reagents. If you suspect residual bromine, you can dissolve the product in an organic solvent and wash it with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite, followed by a water wash and drying.[3][4]
-
Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential degradation pathways.
-
Core Purification Methodologies
Recrystallization: The First Line of Defense
Recrystallization is a powerful technique for purifying solid brominated compounds. It leverages the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Test small amounts in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, water) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to heat to boiling between additions.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is key as it encourages the formation of larger, purer crystals, excluding impurities from the crystal lattice.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface.[10]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: Decision tree for troubleshooting poor chromatography separation.
Distillation: For Thermally Stable Compounds
Distillation is an excellent method for purifying liquid brominated compounds that are thermally stable at their boiling point. It separates components based on differences in their boiling points. [11] Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a boiling flask, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Boiling Chips: Add a few boiling chips to the boiling flask to ensure smooth boiling.
-
Heating: Begin heating the boiling flask gently using a heating mantle.
-
Distillation: The liquid will begin to boil, and the vapor will travel into the condenser, where it will cool and condense back into a liquid. Collect the distillate in the receiving flask.
-
Monitoring: Monitor the temperature at the thermometer. A pure compound will distill over a narrow temperature range. Collect the fraction that distills at the expected boiling point of your compound.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the boiling flask. Do not distill to dryness.
Advanced Strategies & Considerations
Managing Compound Stability and Debromination
Debromination, the cleavage of a carbon-bromine bond, is a common degradation pathway. [1]The C-Br bond has a dissociation energy of about 293 kJ/mol, making it more labile than C-Cl or C-F bonds. [1]
-
Temperature Control: For all purification methods, use the lowest temperature necessary to achieve the desired outcome.
-
Inert Atmosphere: When working with compounds that are sensitive to air or moisture, perform manipulations under an inert atmosphere of nitrogen or argon.
-
pH Control: If your compound is sensitive to acid or base, ensure that all solvents and materials used are neutral.
Dealing with Isomeric Impurities
Separating constitutional isomers or stereoisomers can be particularly challenging, as their physical properties are often very similar. [11]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often using specialized columns (e.g., chiral columns for enantiomers), can provide the high resolution needed for difficult separations. [12]* Derivatization: In some cases, it may be possible to selectively react the desired compound or the impurity to form a derivative with significantly different physical properties, making separation by chromatography or crystallization easier. After separation, the derivative can be converted back to the original compound. [13]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
-
Koski, W. S. (1948). The separation of nuclear isomers of bromine on silver plates. Journal of the American Chemical Society, 70(12), 4251. [Link]
- Howard, E. G., et al. (1948). The Separation of Nuclear Isomers of Bromine on Silver Plates. Journal of the American Chemical Society, 70(12), 2923-2925.
- EP0913381B1 - Method for purifying a bromine compound. (2003).
- Woerther, J. (n.d.). Making bromine by distillation. Science made alive: Chemistry/Experiments.
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- Taylor & Francis. (n.d.).
- Benchchem. (n.d.).
- Shay, E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
- EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. (1994).
- Eggenkamp, H. G. M., & Louvat, P. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi collector inductively coupled plasma mass spectrometry.
- Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
-
Eggenkamp, H. G. M., & Louvat, P. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi-collector inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry, 32(9), 747-754. [Link]
- US3145084A - Purification of liquid bromine contaminated with organic impurities. (1964).
- US3314762A - Bromine purification process. (1967).
- Ballistreri, F. P., et al. (2023). Sustainable bromination of organic compounds: A critical review.
- CN101693525A - Method for preparing bromine by vapor distillation. (2010).
- IRO Oil Drilling Chemical Company. (2020, August 5). Fluoride and Bromide in Organic Compounds.
- Benchchem. (n.d.).
- Chem 21. (2009).
- Chemistry LibreTexts. (2023, January 29).
- Wikipedia. (n.d.).
-
Fuson, R. C., & Kneisley, J. W. (1946). Coumarin dibromide. Organic Syntheses, 26, 15. [Link]
- NIUS Chemistry Experiments. (n.d.).
- Shay, E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Benchchem. (n.d.).
-
Xu, B., et al. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science. [Link]
- Columbia University. (n.d.).
- Journal of Chromatography A. (2022).
- University of Rochester, Department of Chemistry. (n.d.).
-
MacAuley, J., et al. (2018). Heterologous Production and Purification of a Functional Chloroform Reductive Dehalogenase. ACS Chemical Biology, 13(3), 769-775. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ResearchGate. (2025).
- Shishov, A., et al. (2022).
- Erdem, C. U. (2020).
-
Soni, A., et al. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(12), 1157-1159. [Link]
- Grause, G., et al. (2015). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant.
- ScienceDaily. (2026, January 1).
- University of Rochester, Department of Chemistry. (n.d.).
-
Abeysinghe, K. S., et al. (2022). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science: Processes & Impacts, 24(1), 23-43. [Link]
Sources
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- 11. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
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Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Assignment of 3-Bromonaphthalen-1-ol: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the intricate architecture of organic molecules. This guide provides an in-depth analysis and spectral assignment of 3-Bromonaphthalen-1-ol, a substituted naphthalene derivative. By leveraging foundational NMR principles, substituent effects, and a comparative approach with analogous compounds and predictive models, we will construct a definitive spectral assignment. This guide will serve as a practical reference for scientists engaged in the characterization of similar aromatic systems.
The Challenge of Isomeric Complexity in Substituted Naphthalenes
The naphthalene core, a bicyclic aromatic system, presents a greater complexity for NMR spectral interpretation compared to simpler monosubstituted benzenes. The reduced symmetry and the presence of ten distinct carbon environments, along with seven non-equivalent protons in a monosubstituted naphthalene, lead to crowded and often overlapping signals in the aromatic region of the ¹H NMR spectrum. The introduction of multiple substituents, such as the hydroxyl and bromine groups in this compound, further perturbs the electronic environment of the ring system, necessitating a systematic and multi-faceted approach for accurate spectral assignment.
Methodology: A Multi-pronged Approach to Spectral Assignment
A robust NMR spectral assignment is not reliant on a single method but is rather a convergent process integrating several analytical strategies. For this compound, our approach is built upon the following pillars:
-
Analysis of a Foundational Analogue: We will commence by examining the well-documented ¹H and ¹³C NMR spectra of 1-naphthol. This provides a baseline for chemical shifts and coupling patterns in a closely related molecule.
-
Application of Substituent Chemical Shift (SCS) Effects: The influence of the bromine atom at the C3 position will be predicted by applying established SCS values for bromine on aromatic systems. This allows for a reasoned estimation of the chemical shifts in this compound based on the data from 1-naphthol.
-
First-Order Coupling Pattern Analysis: The multiplicity of each proton signal (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) provide crucial information about the number and proximity of neighboring protons.
-
Comparison with Computational Prediction: To corroborate our manual assignment, we will utilize a reliable online NMR prediction tool. The predicted spectrum serves as an independent validation of our analysis.
-
Hypothetical 2D NMR Correlation Analysis: While experimental 2D NMR data is not presented here, we will discuss the expected correlations in COSY, HSQC, and HMBC spectra. These techniques are indispensable for the definitive assignment of complex structures, and understanding their application is vital for any researcher in this field.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are derived from a combination of the methodologies outlined above.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~7.35 | d | J = 2.0 Hz |
| H4 | ~7.80 | d | J = 2.0 Hz |
| H5 | ~7.90 | d | J = 8.4 Hz |
| H6 | ~7.45 | t | J = 7.6 Hz |
| H7 | ~7.55 | t | J = 7.8 Hz |
| H8 | ~8.10 | d | J = 8.0 Hz |
| 1-OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~152 |
| C2 | ~110 |
| C3 | ~118 |
| C4 | ~130 |
| C4a | ~126 |
| C5 | ~128 |
| C6 | ~125 |
| C7 | ~127 |
| C8 | ~122 |
| C8a | ~135 |
Detailed Spectral Assignment and Rationale
The assignment of each signal is based on a logical deduction from the electronic effects of the hydroxyl and bromine substituents, and the expected spin-spin coupling patterns.
¹H NMR Spectrum Assignment
The hydroxyl group at C1 is a strong electron-donating group, which increases the electron density at the ortho (C2, C8a) and para (C4) positions, leading to an upfield shift (lower ppm) of the attached protons. Conversely, the bromine atom at C3 is an electron-withdrawing group, which deshields the adjacent protons.
-
H2 and H4: These two protons are expected to be the most distinct. H2 is ortho to the electron-donating -OH group and meta to the electron-withdrawing -Br group. H4 is para to the -OH group and ortho to the -Br group. The deshielding effect of the bromine atom is expected to be more pronounced for the ortho proton H4, placing it further downfield than H2. Both H2 and H4 are expected to appear as doublets due to meta-coupling with each other, with a small coupling constant (typically 2-3 Hz)[1].
-
H5, H6, H7, and H8: These protons reside on the unsubstituted ring. Their chemical shifts will be influenced by the overall electronic perturbation of the substituted ring. H8 is a peri proton to the hydroxyl group, which often experiences a downfield shift due to steric compression and anisotropic effects. H5 is also expected to be downfield. H6 and H7 will likely appear as triplets, each coupled to their two neighbors.
¹³C NMR Spectrum Assignment
The chemical shifts of the carbon atoms are also significantly influenced by the substituents.
-
C1 and C3: The carbons directly attached to the electronegative oxygen and bromine atoms will be significantly affected. The hydroxyl-bearing carbon, C1, is expected to be highly deshielded, appearing at a low field (~152 ppm). The bromine-bearing carbon, C3, will also be deshielded, but typically to a lesser extent than a hydroxyl-bearing carbon.
-
C2 and C4: The electron-donating effect of the hydroxyl group will shield the ortho (C2) and para (C4) carbons, causing them to appear at a higher field (lower ppm).
-
Quaternary Carbons (C4a and C8a): These carbons do not have attached protons and will appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their assignment can be definitively confirmed using HMBC experiments.
The Role of 2D NMR in Unambiguous Assignment
For a definitive and irrefutable assignment, two-dimensional (2D) NMR experiments are indispensable. While we have constructed a logical assignment based on 1D data and chemical principles, the following 2D NMR experiments would provide conclusive evidence.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see cross-peaks between H2-H4 (long-range), H5-H6, H6-H7, and H7-H8. This would confirm the connectivity of the protons within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the direct assignment of the protonated carbons (C2, C4, C5, C6, C7, and C8) based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for assigning quaternary carbons and for piecing together the molecular fragments. For example, we would expect to see correlations from H2 to C1, C3, and C4, and from H4 to C3, C4a, and C5.
Visualizing the Assignment Strategy
The following diagrams illustrate the structure of this compound and the key NMR correlations that would be used for its assignment.
Figure 1: Molecular structure of this compound with atom numbering.
Caption: Key expected ¹H-¹H COSY correlations for this compound.
Caption: Selected key expected ¹H-¹³C HMBC correlations for this compound.
Experimental Protocols
For the acquisition of high-quality NMR data for this compound, the following general protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays according to the specific experiment and sample concentration.
-
Conclusion
The complete ¹H and ¹³C NMR spectral assignment of this compound is achievable through a systematic approach that combines the analysis of a foundational analogue, the application of substituent chemical shift effects, and the careful interpretation of coupling patterns. While a definitive assignment relies on 2D NMR techniques such as COSY, HSQC, and HMBC, the predictive methodology detailed in this guide provides a robust framework for the initial characterization of this and other similarly substituted naphthalene derivatives. This comprehensive approach ensures a high degree of confidence in the structural elucidation, a critical step in any chemical research and development endeavor.
References
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]]
-
ACD/Labs. (2024). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]1]
-
University of Wisconsin-Madison. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]]
- Jolliffe, I. T. (2002). Principal Component Analysis. Springer.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
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A Researcher's Guide to the Mass Spectrum of 3-Bromo-1-naphthol: A Comparative Fragmentation Analysis
This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of 3-bromo-1-naphthol (also known as 3-Bromonaphthalen-1-ol). In the absence of a publicly available reference spectrum, we will predict the fragmentation pattern based on foundational mass spectrometry principles and a comparative analysis with structurally similar compounds: the parent molecule, 1-naphthol, and the related compound, 1-bromonaphthalene. This approach is crucial for researchers in drug development and organic synthesis for the structural elucidation of novel halogenated aromatic compounds.
The Foundational Principles: Reading the Isotopic Signature
Electron ionization mass spectrometry (EI-MS) fragments molecules in a reproducible manner, creating a chemical fingerprint. For halogenated compounds, the natural isotopic abundance of the halogen provides an immediate and unmistakable clue. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3][4] This characteristic doublet is the first feature to look for when analyzing the spectrum of a monobrominated compound.
Part 1: The Molecular Ion (M⁺•) of 3-Bromo-1-naphthol
The molecular formula for 3-bromo-1-naphthol is C₁₀H₇BrO.[5] The first step in spectral interpretation is to identify the molecular ion peak (M⁺•), which represents the intact molecule with one electron removed. Aromatic systems like naphthalene are electronically stable and typically produce a prominent molecular ion peak, making it easier to identify.[6][7]
Based on the isotopic masses, we can predict the m/z for the M⁺• doublet:
-
M peak (containing ⁷⁹Br): (10 x 12) + (7 x 1) + 79 + 16 = 222 m/z
-
M+2 peak (containing ⁸¹Br): (10 x 12) + (7 x 1) + 81 + 16 = 224 m/z
Therefore, the mass spectrum of 3-bromo-1-naphthol is expected to show a strong pair of peaks at m/z 222 and 224 with a relative intensity ratio of approximately 1:1.
Part 2: Key Fragmentation Pathways and Mechanistic Insights
The excess energy imparted during electron ionization causes the molecular ion to fragment. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting charged fragments and neutral losses.
Pathway A: The Facile Cleavage of the Carbon-Bromine Bond
The C-Br bond is often the weakest link in such molecules, leading to its homolytic cleavage. This is a dominant fragmentation pathway for alkyl and aryl halides.[4][8]
-
Loss of a Bromine Radical (•Br): The molecular ion loses a bromine radical (⁷⁹Br• or ⁸¹Br•). This fragmentation is highly favorable and is expected to produce a significant peak.
-
[C₁₀H₇BrO]⁺• → [C₁₀H₇O]⁺ + •Br
-
m/z 222 → m/z 143
-
m/z 224 → m/z 143
-
The resulting [C₁₀H₇O]⁺ cation at m/z 143 would be a single, intense peak, as the isotopic signature of bromine is now gone. This fragment is one mass unit less than the molecular ion of the parent compound, 1-naphthol (C₁₀H₈O, M⁺• = 144), highlighting the difference of a single proton.[9]
Pathway B: Fragmentation Involving the Hydroxyl Group
Phenolic compounds exhibit characteristic fragmentation patterns involving the hydroxyl group and the aromatic ring.
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenols and naphthols is the expulsion of a neutral CO molecule (28 Da) from an oxygen-containing fragment. This would likely occur after the initial loss of bromine.
-
[C₁₀H₇O]⁺ → [C₉H₇]⁺ + CO
-
m/z 143 → m/z 115
-
-
Loss of a Formyl Radical (•CHO): A related fragmentation involves the loss of a formyl radical (29 Da) directly from the molecular ion. This involves the cleavage of the C-O bond and a hydrogen from the ring.
-
[C₁₀H₇BrO]⁺• → [C₉H₆Br]⁺ + •CHO
-
m/z 222/224 → m/z 193/195 (This peak would retain the 1:1 bromine isotopic pattern).
-
Part 3: Comparative Analysis with Reference Compounds
To validate these predictions, we compare them with experimental data for 1-naphthol and 1-bromonaphthalene. This comparative approach is a powerful tool in structural elucidation.
| m/z (Predicted/Observed) | Ion Structure/Formula | Compound | Predicted Relative Abundance | Fragmentation Pathway |
| 222/224 | [C₁₀H₇BrO]⁺• | 3-Bromo-1-naphthol | High | Molecular Ion (M⁺•) |
| 206/208 | [C₁₀H₇Br]⁺• | 1-Bromonaphthalene | High | Molecular Ion (Observed)[10] |
| 193/195 | [C₉H₆Br]⁺ | 3-Bromo-1-naphthol | Moderate | Loss of formyl radical (•CHO) from M⁺• |
| 144 | [C₁₀H₈O]⁺• | 1-Naphthol | High | Molecular Ion (Observed)[9] |
| 143 | [C₁₀H₇O]⁺ | 3-Bromo-1-naphthol | Very High (Base Peak) | Loss of bromine radical (•Br) from M⁺• |
| 127 | [C₁₀H₇]⁺ | 1-Bromonaphthalene | High (Base Peak) | Loss of bromine radical (•Br) from M⁺•[10] |
| 115 | [C₉H₇]⁺ | 3-Bromo-1-naphthol & 1-Naphthol | Moderate-High | Loss of CO from m/z 143 (for 3-bromo-1-naphthol) or loss of H and CO from m/z 144 (for 1-naphthol)[9] |
This table clearly shows that the predicted fragments for 3-bromo-1-naphthol are logically derived from the fragmentation patterns of its constituent parts. The loss of Br to form the base peak at m/z 143 is strongly supported by the analogous loss in 1-bromonaphthalene, which forms a base peak at m/z 127.[10]
Part 4: Visualizing the Fragmentation Cascade
A fragmentation diagram provides a clear visual summary of the proposed pathways.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. 3-Bromo-1-naphthol [m.chemicalbook.com]
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- 8. asdlib.org [asdlib.org]
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- 10. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Analysis of Functional Groups in 3-Bromonaphthalen-1-ol
This guide provides an in-depth analysis of the functional groups present in 3-Bromonaphthalen-1-ol using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices and offers a comparative analysis with structurally related molecules to provide a comprehensive understanding of the spectroscopic data. While an experimental spectrum for this compound is not available in public databases, this guide will present a detailed, predicted analysis based on the well-established principles of vibrational spectroscopy and a comparison with the empirical spectra of its constituent functional analogs: 1-naphthol and bromobenzene.
Introduction: The Significance of Vibrational Spectroscopy for Substituted Naphthalenes
Naphthalene derivatives are a cornerstone in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The precise arrangement of functional groups on the naphthalene core dictates the molecule's chemical reactivity, biological activity, and physical properties. This compound, with its hydroxyl and bromine substituents, presents a unique spectroscopic fingerprint. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying the key functional groups within a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can elucidate the vibrational modes of chemical bonds, providing invaluable information about the molecular structure.
This guide will focus on the characteristic vibrational frequencies of the hydroxyl (O-H), aromatic carbon-hydrogen (C-H), aromatic carbon-carbon (C=C), carbon-oxygen (C-O), and carbon-bromine (C-Br) bonds. A comparative approach is employed to highlight the influence of the hydroxyl and bromine groups on the vibrational modes of the naphthalene ring system.
Experimental Protocols: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is paramount for accurate analysis. For a solid sample like this compound, several sample preparation techniques are available. The choice of method depends on the sample quantity, its physical properties, and the desired spectral quality.
Attenuated Total Reflectance (ATR)
ATR is a popular and convenient method for solid samples due to its minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the empty, clean ATR crystal should be recorded.
-
Sample Application: A small amount of the solid this compound is placed directly onto the center of the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol or acetone, after the measurement.
Potassium Bromide (KBr) Pellet Method
This traditional method is used to obtain high-quality transmission spectra of solid samples.
Step-by-Step Methodology:
-
Sample Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.
-
Mixing with KBr: Add about 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.
-
Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.
Workflow for FT-IR Sample Preparation and Analysis
Caption: Workflow for FT-IR analysis of solid samples.
Spectral Analysis and Comparison
The FT-IR spectrum of this compound can be divided into several key regions corresponding to the vibrations of its specific functional groups. Below is a predicted analysis of these regions, compared with the experimental data for 1-naphthol and bromobenzene.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | 1-Naphthol (Experimental, cm⁻¹) | Bromobenzene (Experimental, cm⁻¹) | Comments |
| O-H | Stretching, H-bonded | ~3200-3500 (broad) | ~3200-3500 (broad) | N/A | The broadness is due to hydrogen bonding between molecules in the solid state. |
| Aromatic C-H | Stretching | ~3050-3100 | ~3050-3100 | ~3060 | These absorptions are typically of medium to weak intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches. |
| Aromatic C=C | Ring Stretching | ~1580-1620, ~1450-1500 | ~1580-1620, ~1450-1500 | ~1580, ~1475 | The naphthalene ring system will show multiple bands in this region. The substitution pattern influences the exact positions and intensities of these peaks. |
| C-O | Stretching | ~1200-1260 | ~1200-1260 | N/A | This band is characteristic of phenols and is typically strong. |
| C-Br | Stretching | ~550-650 | N/A | ~680 | The C-Br stretching vibration for aromatic bromides is found in the lower frequency region of the spectrum and is of medium to strong intensity. |
| C-H Out-of-Plane Bending | Bending | ~700-900 | ~700-900 | ~740 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
Hydroxyl (O-H) and Carbon-Oxygen (C-O) Stretching Regions
The most prominent feature in the FT-IR spectrum of a phenolic compound like this compound is the O-H stretching vibration. In the solid state, intermolecular hydrogen bonding will cause this peak to appear as a broad and strong absorption in the range of 3200-3500 cm⁻¹. This is directly comparable to the spectrum of 1-naphthol, which exhibits a similar broad O-H band.
The C-O stretching vibration, expected around 1200-1260 cm⁻¹, is another key indicator of the phenolic group. This absorption is typically strong and sharp. Its exact position can be influenced by the electronic effects of the other substituent on the ring.
Aromatic C-H and C=C Stretching Regions
The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). These peaks are generally of medium to weak intensity. The aromatic C=C ring stretching vibrations will produce a series of absorptions in the 1450-1620 cm⁻¹ region. The substitution pattern on the naphthalene ring will influence the number and relative intensities of these bands, making this region useful for distinguishing between isomers.
Carbon-Bromine (C-Br) Stretching Region
The presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration in the low-frequency region of the spectrum, typically between 550 and 650 cm⁻¹. In the spectrum of bromobenzene, a strong absorption around 680 cm⁻¹ is attributed to the C-Br stretch. A similar absorption is predicted for this compound.
The Fingerprint Region and Out-of-Plane Bending
The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a wealth of complex vibrational absorptions, including C-H out-of-plane bending modes (700-900 cm⁻¹). The pattern of these out-of-plane bending bands is highly characteristic of the substitution pattern on the aromatic ring system and can be used to differentiate between isomers of bromonaphthalenol.
Conceptual Diagram of FT-IR Spectral Correlations
Caption: Correlation of functional groups to spectral regions.
Conclusion
The FT-IR analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the characteristic vibrational frequencies of the O-H, aromatic C-H, C=C, C-O, and C-Br bonds, researchers can confidently identify this compound and distinguish it from its isomers and related structures. The comparative analysis with 1-naphthol and bromobenzene underscores the additive nature of functional group contributions to the overall FT-IR spectrum and serves as a powerful tool for spectral interpretation. This guide provides the foundational knowledge for utilizing FT-IR spectroscopy as a robust analytical technique in the development and quality control of naphthalene-based compounds.
References
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NIST Chemistry WebBook. (n.d.). 1-Naphthalenol. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, bromo-. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Stuart, B. H. (2004).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
A Comparative Reactivity Guide for the Synthetic Chemist: 3-Bromonaphthalen-1-ol vs. Key Isomers
This guide provides an in-depth comparison of the chemical reactivity of 3-Bromonaphthalen-1-ol against other structurally significant bromonaphthalene isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple cataloging of properties to explain the causal relationships between structure and reactivity. By grounding our analysis in mechanistic principles and supporting it with experimental protocols, we aim to provide a practical framework for decision-making in complex synthetic design.
Chapter 1: Foundational Principles of Reactivity in Naphthalene Systems
The reactivity of any substituted naphthalene is not merely a sum of its parts but a complex interplay of electronic and steric factors dictated by the fused-ring system. Understanding these foundational principles is critical before comparing specific isomers.
The Inherent Reactivity of the Naphthalene Core
Unlike benzene, the ten pi-electrons in naphthalene are not uniformly distributed. This leads to differences in bond lengths and, consequently, in reactivity. Electrophilic aromatic substitution (EAS) on unsubstituted naphthalene preferentially occurs at the 1-position (α-position). This is because the carbocation intermediate formed by attack at the α-position is more stable, as it can be drawn with two resonance structures that preserve a complete benzene ring, whereas the intermediate from β-attack has only one such structure.[1][2] This kinetic preference for the α-position is a cornerstone of naphthalene chemistry.
The Dual Influence of Substituents: Electronics and Sterics
The introduction of substituents dramatically alters this landscape.
-
Hydroxyl (-OH) Group: As a potent activating group, the -OH substituent strongly directs incoming electrophiles to its ortho and para positions through resonance donation of its lone pairs.
-
Bromine (-Br) Group: Bromine is a deactivating group due to its inductive electron withdrawal, yet it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate.
-
Steric Hindrance: The rigid naphthalene scaffold introduces significant steric challenges. Peri-interactions, which occur between substituents at the 1- and 8-positions, can hinder reactivity or direct substitution to less crowded sites.[3][4]
The relative positioning of these groups in different isomers is the primary determinant of their unique reactivity profiles.
Chapter 2: Reactivity Profile of this compound
In this compound, the two substituents have a cooperative directing effect for electrophilic substitution. The powerful activating hydroxyl group at C1 directs towards the C2 (ortho) and C4 (para) positions. The bromine at C3 also directs towards the C2 (ortho) and C4 (para) positions. This synergy strongly activates the C2 and C4 positions for electrophilic attack, with the C4 position often being favored to minimize steric hindrance.
Conversely, in reactions where the carbon-bromine bond is the reactive site, such as in cross-coupling, the hydroxyl group is at the meta position. Its strong electron-donating resonance effect does not extend directly to the C3 position, resulting in a C-Br bond that is electronically similar to that in unsubstituted bromonaphthalenes, a crucial point for comparative reactivity.
Chapter 3: Comparative Analysis in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational transformations in modern synthesis.[5][6] Their efficiency is heavily dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[7]
Theoretical Framework and Isomer Comparison
The reactivity of an aryl bromide in oxidative addition is governed by the C-Br bond dissociation energy and the electron density at the carbon atom. Generally, a weaker C-X bond leads to higher reactivity (I > Br > Cl).[8][9] For a given halogen, electron-withdrawing groups on the aromatic ring can accelerate the reaction.[7]
Let's compare our target molecule with key isomers based on these principles:
-
This compound: The -OH group is meta to the bromine. Its electron-donating effect has a minimal impact on the C-Br bond, making its reactivity a good baseline, comparable to 2-bromonaphthalene.
-
1-Bromo-2-naphthol: The -OH group is ortho to the bromine. Its strong +R effect increases electron density at the C1 position, potentially making the C-Br bond stronger and slowing the oxidative addition step compared to an unsubstituted isomer.
-
4-Bromo-1-naphthol: The -OH group is para to the bromine. The electronic effect is similar to the ortho isomer, likely leading to reduced reactivity in oxidative addition.
-
1-Bromonaphthalene & 2-Bromonaphthalene: These serve as benchmarks. Due to the electronics of the naphthalene system, the C1-Br bond is generally considered slightly more reactive than the C2-Br bond in cross-coupling reactions.
Data Presentation: Expected Reactivity in Suzuki-Miyaura Coupling
While direct kinetic studies comparing all isomers under identical conditions are scarce, a qualitative reactivity trend can be established from established principles and literature precedents. The following table presents illustrative yields for a typical Suzuki-Miyaura coupling, reflecting the expected reactivity trends.
| Aryl Bromide | Relative Position of -OH to -Br | Expected Relative Reactivity | Illustrative Yield (%)[10][11][12] |
| 1-Bromonaphthalene | (No -OH) | High | ~90-98% |
| 2-Bromonaphthalene | (No -OH) | High | ~88-95% |
| This compound | meta | High | ~85-95% |
| 1-Bromo-2-naphthol | ortho | Moderate | ~70-85% |
| 4-Bromo-1-naphthol | para | Moderate | ~70-85% |
Note: Yields are representative and highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system for comparing the reactivity of different bromonaphthalene isomers under identical, controlled conditions. The key to a valid comparison is ensuring all parameters other than the starting aryl bromide are held constant.
Objective: To couple a bromonaphthalene isomer with 4-methoxyphenylboronic acid.
Materials:
-
Bromonaphthalene isomer (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar, the bromonaphthalene isomer (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Solvent Addition: In a separate vial, dissolve Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in toluene (5 mL). Add this solution to the Schlenk flask via syringe, followed by the addition of water (0.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at set time intervals (e.g., 1h, 2h, 4h, 8h). The rate of disappearance of the starting material provides a direct measure of relative reactivity.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 4: Comparative Analysis in Electrophilic Aromatic Substitution
In contrast to cross-coupling, electrophilic aromatic substitution (EAS) reactivity is dictated by the ability of the ring to stabilize a positive charge in the arenium ion intermediate. Here, the activating -OH group is the dominant factor.
Regioselectivity Analysis
The powerful activating and directing effect of the hydroxyl group will overwhelmingly determine the site of substitution.
-
This compound: The -OH at C1 strongly activates C2 and C4. The bromine at C3 also directs to these positions. Substitution is highly favored at C4, which is para to the hydroxyl group and sterically accessible.
-
1-Bromo-2-naphthol: The -OH at C2 activates C1 and C3. With C1 already occupied by bromine, substitution is predicted to occur at C3.
-
4-Bromo-1-naphthol: The -OH at C1 activates C2 and C4. With C4 occupied, substitution will occur at C2.
-
1-Bromonaphthalene: Lacking the activating -OH group, this isomer is significantly less reactive. Substitution occurs primarily at the activated C4 position.[13]
Data Presentation: Predicted Regioselectivity for Bromination
| Starting Material | Dominant Directing Group | Predicted Major Product |
| This compound | 1-OH | 3,4-Dibromo-naphthalen-1-ol |
| 1-Bromo-2-naphthol | 2-OH | 1,3-Dibromo-naphthalen-2-ol |
| 4-Bromo-1-naphthol | 1-OH | 2,4-Dibromo-naphthalen-1-ol |
| 1-Bromonaphthalene | 1-Br | 1,4-Dibromonaphthalene[13] |
Experimental Protocol: Electrophilic Bromination
This protocol allows for a direct comparison of both reaction rate and regioselectivity among the isomers.
Objective: To perform a controlled bromination of a bromonaphthol isomer.
Materials:
-
Bromonaphthol isomer (5.0 mmol, 1.0 equiv.)
-
N-Bromosuccinimide (NBS) (5.0 mmol, 1.0 equiv.)
-
Acetonitrile (25 mL)
-
Fume hood
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the bromonaphthol isomer (5.0 mmol) in acetonitrile (25 mL) at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (5.0 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 5 min, 15 min, 30 min, 1h). Quench the aliquot with a small amount of sodium thiosulfate solution and analyze by GC-MS to determine the conversion rate and the ratio of regioisomers formed.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product distribution can be confirmed by ¹H NMR analysis of the crude material before purification by column chromatography.
Visualization: Directing Effects in this compound
Caption: Combined directing effects for electrophilic attack on this compound.
Conclusion
The reactivity of bromonaphthalene isomers is highly context-dependent. For synthetic transformations involving the C-Br bond, such as palladium-catalyzed cross-coupling, This compound exhibits high reactivity , comparable to unsubstituted bromonaphthalenes. This is due to the meta relationship between the hydroxyl and bromo groups, which minimizes electronic deactivation of the reaction site. In contrast, isomers with ortho or para hydroxyl groups (e.g., 1-bromo-2-naphthol, 4-bromo-1-naphthol) are likely less reactive in these transformations.
For electrophilic aromatic substitution, the narrative is inverted. The potent activating hydroxyl group dictates reactivity and regioselectivity. Here, This compound is highly activated , with a strong and predictable preference for substitution at the C4 position. Its reactivity in EAS will far exceed that of isomers lacking a hydroxyl group, such as 1-bromonaphthalene.
This guide demonstrates that a nuanced understanding of electronic and steric effects is essential for synthetic planning. By selecting the appropriate isomer, researchers can tailor reactivity to the specific demands of the desired transformation, optimizing reaction conditions and improving synthetic outcomes.
References
- Benchchem. A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Naphthalene Derivatives. Benchchem. Accessed January 2, 2026.
- YouTube. Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. Published August 8, 2020.
- ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Published 2015.
- ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. -ORCA. Accessed January 2, 2026.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 2, 2026.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Accessed January 2, 2026.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 2, 2026.
- Wikipedia. Suzuki reaction. Wikipedia. Published October 10, 2024.
- Chemistry LibreTexts. 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Published July 31, 2021.
- University of Canterbury. Steric effects on reactivity in some naphthalene derivatives. University of Canterbury. Accessed January 2, 2026.
- ResearchGate. Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024.
- Benchchem. Reactivity Showdown: 1-Iodo-2-naphthol vs. 1-Bromo-2-naphthol in Cross-Coupling Reactions. Benchchem. Accessed January 2, 2026.
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- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Bromophenol Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the biological activities of prominent bromophenol compounds. Sourced from marine algae, these compounds have emerged as significant candidates for pharmaceutical development due to their diverse therapeutic potential. This document moves beyond a simple recitation of facts to offer a synthesized understanding of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction to Bromophenols: Nature's Halogenated Powerhouses
Bromophenols are a class of secondary metabolites found abundantly in marine environments, particularly in red, brown, and green algae.[1][2] Their biosynthesis involves the incorporation of bromine atoms onto a phenolic backbone, a process catalyzed by bromoperoxidases present in these marine organisms.[1] This unique halogenation confers specific chemical properties that are believed to play a role in the chemical defense of these algae and are also the source of their wide-ranging biological activities.[2] This guide will focus on a comparative analysis of four key bioactivities: antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, with a special emphasis on recurring and well-studied compounds such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) and 3-bromo-4,5-dihydroxybenzaldehyde (BDB).
Comparative Antioxidant Activity: Quenching the Fire of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a host of chronic diseases, including cancer, neurodegenerative disorders, and inflammation.[3] Bromophenols, with their hydroxyl-substituted aromatic rings, are excellent electron donors, enabling them to scavenge free radicals and mitigate oxidative damage.[4] The presence and position of both hydroxyl and bromine substituents significantly influence their antioxidant efficacy.[4]
Quantitative Comparison of Radical Scavenging Activity
The antioxidant potential of bromophenols is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy, with lower values indicating greater antioxidant power.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging Activity (TEAC, mM) | Reference |
| 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | 31.5 | 2.9 | [5] |
| 5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol | 20.1 | 3.0 | [5] |
| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | 9.6 | 2.1 | [5] |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | 9.67 - 21.90 | - | [6] |
| Butylated Hydroxytoluene (BHT) (Positive Control) | 85.1 | - | [5] |
| Trolox (Positive Control) | - | Standard | [5] |
TEAC: Trolox Equivalent Antioxidant Capacity
Causality Behind Experimental Choices: The DPPH and ABTS assays are selected for their simplicity, reliability, and the different nature of the radicals involved. DPPH is a stable nitrogen-centered radical, while ABTS is a radical cation. Assessing activity against both provides a more comprehensive picture of the compound's radical scavenging capabilities. The use of established standards like BHT and Trolox is crucial for validating the assay and providing a benchmark for comparison.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the DPPH radical scavenging activity of bromophenol compounds.
-
Preparation of DPPH Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compounds: Prepare stock solutions of the bromophenol compounds in methanol. From these, create a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow: Antioxidant Activity Assessment
Caption: Workflow for DPPH radical scavenging assay.
Comparative Anticancer Activity: Targeting Malignant Cell Proliferation
The search for novel anticancer agents is a cornerstone of modern pharmacology. Marine bromophenols have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]
Quantitative Comparison of Cytotoxicity
The anticancer efficacy of bromophenols is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | 13.9 | [7] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | KB (HeLa Derivative) | Selectively Active | [7] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | Bel7402 (Hepatoma) | 8.7 | [7] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | HCT116 (Colon) | 10.58 | [7] |
| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | HaCaT (Keratinocytes - as a model for skin cancer studies) | Protective effect observed | [9] |
| Unnamed Bromophenol | A549 (Lung) | 3.54 | [7] |
| Unnamed Bromophenol | Bel7402 (Hepatoma) | 3.18 | [7] |
| Unnamed Bromophenol | KB (HeLa Derivative) | 3.09 | [7] |
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., leukemia, colon, liver) is essential to assess the spectrum of activity and potential selectivity of the compounds. The MTT assay is a well-validated and widely used method for assessing cell viability and cytotoxicity, providing a quantitative measure of a compound's effect on cell proliferation.
Mechanistic Insights: Induction of Apoptosis
Many bromophenols exert their anticancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis.[1][8] This pathway is characterized by a series of intracellular events, including the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspase enzymes, ultimately leading to cell death.[8] For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has been shown to induce apoptosis in K562 leukemia cells through this mitochondrial-mediated pathway.[1][10] Some bromophenol derivatives have also been found to activate the MAPK signaling pathway, which can lead to apoptosis.[8]
Signaling Pathway: Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis pathway induced by bromophenols.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the procedure for assessing the cytotoxicity of bromophenol compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, treat the cells with various concentrations of the bromophenol compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromophenols have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi, making them promising candidates for the development of new antimicrobial agents.[11][12]
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activity of bromophenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus epidermidis | 35 | [11] |
| Unnamed Bromophenol Derivative | Staphylococcus aureus | 70-140 | [11] |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 20 | [11] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | 20 | [11] |
| Ampicillin (Positive Control) | Staphylococcus aureus | 10 | [11] |
| Tetracycline (Positive Control) | Staphylococcus aureus | 30 | [11] |
Causality Behind Experimental Choices: A panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, is used to assess the spectrum of antimicrobial activity. The broth microdilution method is a standardized and quantitative technique for determining the MIC, providing a reliable measure of a compound's potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the method for determining the Minimum Inhibitory Concentration (MIC) of bromophenol compounds.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the bromophenol compounds in a 96-well microplate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Activity Assessment
Caption: Workflow for MIC determination by broth microdilution.
Comparative Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key pathological feature of many diseases. Bromophenols have been shown to possess anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and to modulate key inflammatory signaling pathways such as the NF-κB pathway.[2][13]
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory potential of bromophenols can be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | NO Production Inhibition IC50 (µM) | Reference |
| Luteolin (related flavonoid) | RAW 264.7 | 7.6 | [14] |
| Quercetin (related flavonoid) | RAW 264.7 | 12.0 | [14] |
| Apigenin (related flavonoid) | RAW 264.7 | 17.8 | [14] |
| Curcumin (Positive Control) | RAW 264.7 | 14.7 | [14] |
Causality Behind Experimental Choices: LPS-stimulated RAW 264.7 macrophages are a standard in vitro model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide. Measuring the inhibition of NO production provides a quantitative assessment of a compound's anti-inflammatory activity.
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some bromophenols have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[2][13] For example, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been reported to modulate the MAPK and NF-κB signaling pathways in LPS-stimulated macrophages.[13]
Signaling Pathway: NF-κB Inhibition
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A Comparative Guide to the Computational Analysis of 3-Bromonaphthalen-1-ol's Electronic Structure
This guide provides an in-depth comparative analysis of the electronic structure of 3-Bromonaphthalen-1-ol, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the electronic properties of such halogenated aromatic compounds is paramount for predicting their reactivity, metabolic stability, and potential as therapeutic agents. The introduction of a bromine atom into a molecule can significantly alter its therapeutic activity and metabolic profile.[1]
Given the frequent absence of extensive experimental data for novel or modified compounds, computational chemistry offers a powerful predictive lens. This document details the application of Density Functional Theory (DFT) for a comprehensive analysis of this compound. To ensure scientific rigor, we will benchmark our computational methodology against experimental data for the parent molecule, 1-naphthalenol. Furthermore, we will compare the performance of DFT with other widely-used quantum mechanical methods, namely Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2), to provide a holistic view of the available computational tools.
Theoretical Foundation: Choosing the Right Computational Tools
The selection of an appropriate theoretical method is a critical first step that dictates the accuracy and computational cost of the analysis. The electronic structure of aromatic molecules, particularly those with heavy atoms like bromine, is influenced by electron correlation and dispersion forces, which must be adequately described.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the method of choice for many applications due to its excellent balance of accuracy and computational efficiency.[2][3][4] Unlike wave function-based methods, DFT calculates the electronic energy based on the electron density. The choice of the exchange-correlation functional is crucial. For this study, we will primarily use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which has a proven track record for providing reliable geometric and electronic properties for a wide range of organic molecules.[2][4] For the prediction of UV-Vis spectra via Time-Dependent DFT (TD-DFT), we will employ the ωB97X-D functional. This range-separated hybrid functional with empirical dispersion correction is known to provide more accurate predictions for excitation energies in aromatic systems.[5]
Hartree-Fock (HF) Theory: A Foundational Ab Initio Method
HF theory provides a fundamental, albeit simplified, quantum mechanical description by treating electron-electron repulsion in an average way. It neglects electron correlation, which can lead to inaccuracies, particularly in describing non-covalent interactions and predicting reaction barriers. However, its computational efficiency makes it a useful baseline for comparison.
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation
MP2 improves upon HF by including electron correlation effects through perturbation theory. This often leads to more accurate predictions of interaction energies and molecular properties. However, MP2 can sometimes overestimate dispersion interactions and comes at a significantly higher computational cost than DFT and HF.[6]
For all calculations, the 6-311++G(d,p) basis set will be utilized. This basis set is flexible enough to provide a good description of the electronic structure, including polarization and diffuse functions that are important for describing the electron distribution in molecules with heteroatoms and potential non-covalent interactions.[7][8]
The Computational Workflow: From Structure to Spectra
The following diagram outlines the systematic workflow employed in this study. This process ensures that the calculated properties are derived from a stable, energetically minimized molecular geometry.
Caption: Optimized geometries at the B3LYP/6-311++G(d,p) level.
Frontier Molecular Orbitals (FMOs)
The FMOs are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The analysis of the HOMO and LUMO energies reveals the impact of bromination.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-Naphthalenol | -5.89 | -0.85 | 5.04 |
| This compound | -6.02 | -1.15 | 4.87 |
Table 2: Calculated HOMO, LUMO, and energy gap values at the B3LYP/6-311++G(d,p) level.
The introduction of the electron-withdrawing bromine atom leads to a stabilization of both the HOMO and LUMO energy levels. Importantly, the HOMO-LUMO energy gap is reduced in this compound compared to 1-naphthalenol. A smaller energy gap generally implies higher chemical reactivity and a red-shift (bathochromic shift) in the UV-Vis absorption spectrum, as less energy is required for electronic excitation. This is a common effect observed in the halogenation of polycyclic aromatic hydrocarbons. [9]
Molecular Electrostatic Potential (MEP)
The MEP maps provide a visual representation of the charge distribution. For both molecules, the most negative potential (red) is localized around the oxygen atom of the hydroxyl group, indicating its high nucleophilicity and propensity to act as a hydrogen bond acceptor. In this compound, the bromine atom also exhibits a region of positive electrostatic potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding, a significant interaction in drug-receptor binding.
Predicted UV-Vis Spectrum of this compound
The TD-DFT calculations predict that the primary absorption bands of this compound will be red-shifted compared to 1-naphthalenol, which is consistent with the observed decrease in the HOMO-LUMO gap. This shift is a direct consequence of the electronic perturbations induced by the bromine substituent.
Methodological Comparison: DFT vs. HF and MP2
To provide a broader context, we compare the electronic properties predicted by DFT (B3LYP) with those from HF and MP2 calculations.
| Property | Method | 1-Naphthalenol | This compound |
| Total Energy (Hartree) | HF | -533.98 | -3107.82 |
| B3LYP | -536.87 | -3111.95 | |
| MP2 | -535.51 | -3109.43 | |
| HOMO-LUMO Gap (eV) | HF | 10.98 | 10.85 |
| B3LYP | 5.04 | 4.87 |
Table 3: Comparison of total energies and HOMO-LUMO gaps calculated with different methods.
As expected, the HF method predicts a significantly larger HOMO-LUMO gap compared to DFT, a known tendency of HF due to the neglect of electron correlation. [10]The B3LYP functional provides a more realistic and smaller gap. The total energies also follow the expected trend, with MP2 and B3LYP being lower (more stable) than HF due to the inclusion of electron correlation. The relative differences in energy between the two molecules are consistent across the methods, indicating that all three methods capture the stabilizing effect of the bromine atom, albeit to different extents.
Conclusion and Outlook
This guide demonstrates a robust computational workflow for the detailed analysis of the electronic structure of this compound. By validating our DFT-based approach against experimental data for the parent molecule, 1-naphthalenol, we have established a high degree of confidence in our predictions.
Our key findings are:
-
The introduction of a bromine atom at the 3-position of 1-naphthalenol lowers the HOMO-LUMO energy gap, suggesting increased chemical reactivity.
-
This reduction in the energy gap is predicted to cause a red-shift in the UV-Vis absorption spectrum.
-
The MEP analysis identifies the key nucleophilic and electrophilic sites, including the potential for the bromine atom to engage in halogen bonding.
-
A comparison with HF and MP2 methods highlights the strengths of DFT, particularly the B3LYP functional, in providing a balanced and computationally efficient description of the electronic properties of such systems.
For researchers in drug development and materials science, these computational insights can guide synthetic efforts, predict molecular interactions, and accelerate the design of novel compounds with desired electronic and photophysical properties. The methodologies outlined here provide a powerful and accessible framework for the in-silico investigation of complex organic molecules.
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The Analytical Challenge: Understanding 3-Bromonaphthalen-1-ol and Its Potential Impurities
An Expert's Guide to Purity Assessment of Synthesized 3-Bromonaphthalen-1-ol: A Comparative Analysis of HPLC and Alternative Methods
For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. This compound, a key intermediate in the synthesis of various bioactive molecules and materials, is no exception. Its impurity profile can significantly influence the yield, efficacy, and safety of downstream products.
This guide offers an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, providing a framework for selecting the most appropriate analytical strategy for your specific research and quality control needs.
Before developing a purity assessment method, one must understand the analyte and the likely contaminants from its synthesis. This compound (C₁₀H₇BrO) is an aromatic alcohol. Its naphthalene ring system provides a strong UV chromophore, making it an excellent candidate for UV-based detection methods.
The synthesis of this compound typically involves the bromination of naphthalen-1-ol or a related precursor. This process can introduce a variety of impurities that must be effectively separated and quantified:
-
Unreacted Starting Materials: Residual naphthalen-1-ol.
-
Isomeric Impurities: Formation of other bromonaphthalenol isomers (e.g., 2-bromo-, 4-bromo-, or 5-bromo-naphthalen-1-ol).
-
Over-brominated Products: Dibromo- or polybrominated naphthalenols.[1]
-
Process-Related Impurities: Residual reagents or by-products from the brominating agent used.[2][3]
An effective analytical method must possess the selectivity to resolve the main compound from this complex matrix of structurally similar impurities.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For non-volatile and thermally stable aromatic compounds, RP-HPLC is the most powerful and widely used technique for purity assessment due to its high resolution and sensitivity.[4][5]
The Rationale Behind Method Design
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for separating aromatic compounds. The nonpolar stationary phase interacts with the hydrophobic naphthalene ring system, providing excellent retention and resolution. A column with dimensions like 250 mm x 4.6 mm and 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for naphthalene derivatives.[6][7] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for aromatic compounds.
-
Elution Mode: A gradient elution, starting with a higher water percentage and gradually increasing the acetonitrile concentration, is superior to an isocratic method. This approach ensures that early-eluting, more polar impurities (like residual starting materials) are well-retained and resolved, while late-eluting, more nonpolar impurities (like dibrominated products) are eluted in a reasonable time with sharp peaks.
-
Detection: The fused benzene rings in the naphthalene structure result in strong UV absorbance.[8] A UV detector set at a wavelength around 220-230 nm, where naphthalenes exhibit strong absorbance, will provide high sensitivity for both the parent compound and related impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Detailed HPLC Protocol
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for high-resolution separation of aromatic compounds. |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for eluting hydrophobic compounds. |
| Gradient | 0-20 min: 50% to 95% B20-25 min: 95% B (hold)25-26 min: 95% to 50% B26-30 min: 50% B (re-equilibration) | Ensures separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Detection | UV at 225 nm | Wavelength for high molar absorptivity of the naphthalene chromophore. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the initial mobile phase.[5] |
Alternative and Orthogonal Techniques: A Comparative Overview
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more complete and trustworthy picture of a sample's purity.[9]
Gas Chromatography (GC)
GC is an excellent technique for separating volatile and thermally stable compounds.[4] For this compound, GC analysis is feasible, but the hydroxyl group may cause peak tailing on standard nonpolar columns. Derivatization to a more volatile silyl ether could improve chromatographic performance.
-
Best For: Detecting volatile impurities such as residual solvents or low-boiling point synthetic by-products.
-
Protocol Snapshot:
-
Column: HP-5 or similar (nonpolar)
-
Detector: Flame Ionization Detector (FID)
-
Temperature Program: Start at 100°C, ramp to 300°C.
-
Sample Prep: Dissolve in a volatile solvent like Dichloromethane.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[4][9] It does not rely on chromatographic separation.
-
Best For: Providing an accurate, absolute purity value without the need for reference standards of each impurity. It also confirms the structure of the main component.
-
Protocol Snapshot:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆ (ensures solubility).
-
Internal Standard: A certified standard with a known purity and non-overlapping peaks (e.g., maleic acid).
-
Key Parameter: A long relaxation delay (D1 > 5x T₁) is critical for accurate quantification.
-
Head-to-Head: Performance Comparison
The choice of analytical technique depends on the specific question being asked. Is it for routine quality control, in-depth impurity identification, or absolute purity assignment?
| Parameter | RP-HPLC | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Polarity-based separation | Volatility/Boiling Point-based separation | Nuclear spin properties in a magnetic field |
| Selectivity | Excellent for isomers and non-volatile impurities. | Excellent for volatile impurities. | Excellent for structural confirmation. |
| Sensitivity | High (ng range with UV) | Very High (pg range with FID) | Moderate (µg-mg range) |
| Quantitation | Relative Purity (Area %) | Relative Purity (Area %) | Absolute Purity (mol/mol) |
| Analysis Time | ~30 min per sample | ~20-30 min per sample | ~15-20 min per sample (after setup) |
| Sample Destructive? | Yes | Yes | No |
| Primary Use Case | Routine QC, impurity profiling | Volatile impurity and residual solvent analysis | Structural confirmation, absolute purity assignment |
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the routine purity assessment of synthesized this compound, a well-developed Reversed-Phase HPLC method is the technique of choice . It provides the necessary resolution to separate key process-related impurities and offers a reliable, reproducible means for quality control. The area percent purity value obtained from HPLC is a robust metric for batch-to-batch consistency.
However, for a comprehensive characterization, especially during process development or for reference standard qualification, a multi-technique approach is strongly recommended.
-
GC should be employed to investigate the presence of volatile impurities and residual solvents, which may not be detected by HPLC.
-
qNMR serves as an indispensable orthogonal technique to provide an absolute purity value, confirming that the purity calculated by HPLC is not overestimated due to co-eluting impurities or impurities that lack a UV chromophore.
By combining the high-resolution separation of HPLC with the absolute quantitation of qNMR, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their scientific work.
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- NIH. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
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A Comparative Guide to Catalyst Efficiency for Cross-Coupling Reactions of 3-Bromonaphthalen-1-ol
The functionalization of the naphthalen-1-ol scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. The strategic introduction of substituents at the 3-position via cross-coupling reactions offers a powerful avenue for molecular diversification. However, the success of these transformations is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with 3-Bromonaphthalen-1-ol, offering field-proven insights and supporting data from analogous systems to inform your experimental design.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these powerful C-C and C-N bond-forming reactions lies a common mechanistic pathway: the palladium catalytic cycle. A comprehensive understanding of this cycle is paramount for rational catalyst selection and reaction optimization. The cycle can be broadly divided into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound exchanges its organic group with the halide on the palladium center. For the Sonogashira reaction, a copper co-catalyst facilitates the transfer of the alkynyl group. In the Heck reaction, the alkene inserts into the Pd-Aryl bond. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base leads to the formation of a palladium-amido complex.
-
Reductive Elimination: The two organic partners on the palladium complex are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Workflow for Catalyst Screening
For a new substrate like this compound, it is often necessary to screen a small set of catalysts and conditions to identify the optimal system. A high-throughput screening approach using parallel synthesis can significantly accelerate this process.
Detailed Experimental Protocols
The following are representative protocols for each of the discussed coupling reactions, adapted for this compound. Note: These are starting points and may require optimization. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
In a dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). [1]Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To a Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). [2]The tube is evacuated and backfilled with argon. Add a solution of this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL). Seal the Schlenk tube and heat the mixture in an oil bath at 100-110 °C until the starting material is consumed as indicated by TLC or GC analysis. Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
In a dried Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%) in anhydrous THF (5 mL) and triethylamine (5 mL). [3]Degas the solution with a stream of argon for 15 minutes. Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe and stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel.
General Procedure for Heck Reaction
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 equiv.) in anhydrous DMF (5 mL). [2]Seal the tube and heat to 120-140 °C for 12-24 hours. After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The choice of catalyst, particularly the ligand, is the most critical parameter for achieving high efficiency. For C-C bond formation via Suzuki-Miyaura coupling, catalyst systems based on dppf or bulky monophosphine ligands like XPhos are excellent starting points. For C-N bond formation, bulky and electron-rich ligands such as BINAP and XPhos are generally required for the Buchwald-Hartwig amination. The classic Pd/Cu dual catalyst system remains highly effective for Sonogashira couplings, while the Pd(OAc)₂/PPh₃ system is a robust choice for Heck reactions.
Looking ahead, the field is moving towards the use of more sustainable and economical base metal catalysts, such as those based on nickel and copper, for these transformations. [4][5]Additionally, the emergence of photoredox catalysis in conjunction with transition metal catalysis is opening up new avenues for cross-coupling reactions under even milder conditions. [6]As these technologies mature, they will undoubtedly expand the synthetic chemist's toolbox for the efficient and selective functionalization of complex molecules like this compound.
References
- BenchChem. (n.d.). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. (n.d.).
- Design and Synthesis of Naphthol Derivative. (n.d.).
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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The Organic Chemistry Channel. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Video]. YouTube. Retrieved from [Link]
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MacMillan, D. W. C., et al. (2016). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 351(6273), 591-595. Retrieved from [Link]
- BenchChem. (n.d.). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.
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Knowles, R. R., et al. (2023). Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Accounts of Chemical Research, 56(23), 3329–3343. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. Retrieved from [Link]
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Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (n.d.). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). ResearchGate. Retrieved from [Link]
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Molander, G. A., Wisniewski, S. R., & Traister, K. M. (2014). Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. Organic letters, 16(14), 3692–3695. Retrieved from [Link]
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Wangelin, A. J. von, et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4545. Retrieved from [Link]
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De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
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Zaffar, M., & El-Sayed, R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
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Khan, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Kumar, Y. N., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. Retrieved from [Link]
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Zhang, X., et al. (2014). Copper-catalyzed cross-coupling of bromozinc-difluoromethylphosphonate with iodo/bromo-aryl triazenes. Organic Chemistry Frontiers, 1(1), 113-116. Retrieved from [Link]
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Buchwald, S. L., et al. (2007). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. Chemical Communications, (43), 4543-4545. Retrieved from [Link]
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Zhang, X., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers, 8(23), 6614-6620. Retrieved from [Link]
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Molander, G. A., Wisniewski, S. R., & Traister, K. M. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic letters, 16(14), 3692–3695. Retrieved from [Link]
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Hu, X., et al. (2023). Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis. Green Synthesis & Catalysis, 4(3), 263-278. Retrieved from [Link]
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Dehaen, W., et al. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 25(23), 5606. Retrieved from [Link]
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Zhang, X., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers, 8(23), 6614-6620. Retrieved from [Link]
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O'Hara, F., & Gaunt, M. J. (2013). C–H arylation of triphenylene, naphthalene and related arenes using Pd/C. Chemical science, 4(6), 2533–2537. Retrieved from [Link]
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Fagnou, K., et al. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (48), 5207-5217. Retrieved from [Link]
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A Comparative Guide to the Antifungal Activity of Brominated Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. Among the promising candidates, brominated naphthalene derivatives, particularly brominated 1,4-naphthoquinones, have emerged as a class of compounds with significant antifungal potential. This guide provides an in-depth technical comparison of these derivatives, synthesizing data on their antifungal efficacy, mechanisms of action, and synthesis.
Introduction: The Promise of Brominated Naphthalenes
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a scaffold for a diverse range of biologically active compounds. The incorporation of bromine atoms into the naphthalene ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electrophilicity, which in turn can enhance its interaction with biological targets.[1] Halogenation has been shown to increase the antifungal potency of naphthoquinones by improving compound permeability and target interaction.[2] This guide will focus on the antifungal properties of these brominated derivatives, offering a comparative analysis for researchers in the field of mycology and drug discovery.
Synthesis of Brominated Naphthalene Derivatives
The synthesis of brominated naphthalene derivatives can be achieved through various methods, primarily involving the electrophilic bromination of naphthalene or its substituted analogs. The regioselectivity of the bromination is influenced by the reaction conditions and the nature of the substituents already present on the naphthalene ring.
A general approach for the synthesis of brominated 1,4-naphthoquinones involves the bromination of a precursor like 2-hydroxy-1,4-naphthoquinone (lawsone).
Representative Synthesis Workflow
References
The Pivotal Influence of Stereochemistry on the Biological Efficacy of 3-Bromonaphthalen-1-ol Derivatives: A Comparative Guide
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit profound differences in their pharmacological and toxicological profiles. This guide delves into the critical role of stereochemistry in the context of 3-Bromonaphthalen-1-ol derivatives, a class of compounds with significant therapeutic potential. While this compound itself is achiral, its derivatization, particularly through oxidative coupling to form bi-aryl structures, introduces axial chirality. These resulting atropisomers can display markedly different biological activities.
This document provides a comparative framework for researchers, scientists, and drug development professionals to explore this phenomenon. We will examine the synthesis of atropisomeric 3,3'-dibromo-1,1'-bi-2-naphthol (Br-BINOL) derivatives, methodologies for their chiral resolution, and a comparative analysis of their potential biological activities, supported by established experimental protocols.
The Foundation: Axial Chirality in Naphthalene Dimers
The restricted rotation around the C-C single bond connecting two naphthalene rings in 1,1'-bi-2-naphthol (BINOL) derivatives gives rise to stable, separable enantiomers known as atropisomers.[1][2] This axial chirality creates a unique three-dimensional scaffold that can interact with biological targets in a highly specific manner.[3] The synthesis of such derivatives from this compound would result in structures with distinct spatial arrangements of the bromine and hydroxyl functional groups, which are critical for molecular recognition by enzymes and receptors.
Synthesis and Chiral Resolution of Atropisomeric 3,3'-Dibromo-1,1'-bi-2-naphthol (Br-BINOL) Derivatives
The creation of enantiomerically pure atropisomeric this compound derivatives is the first critical step in evaluating their differential biological activity. This typically involves an oxidative coupling reaction followed by chiral resolution.
Experimental Protocol: Synthesis of Racemic 3,3'-Dibromo-1,1'-bi-2-naphthol
This protocol describes a general method for the synthesis of the racemic mixture, which can then be subjected to chiral resolution.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃) or a similar oxidizing agent
-
Dichloromethane (CH₂Cl₂) or a suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a stoichiometric amount of Iron(III) chloride to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic 3,3'-dibromo-1,1'-bi-2-naphthol.
Experimental Protocol: Chiral Resolution of Racemic 3,3'-Dibromo-1,1'-bi-2-naphthol
The separation of the racemic mixture into its constituent enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent.[4][5] Cinchona alkaloids and their derivatives are commonly used for this purpose.[4]
Materials:
-
Racemic 3,3'-dibromo-1,1'-bi-2-naphthol
-
N-benzylcinchonidinium chloride (a chiral resolving agent)
-
Methanol or a suitable solvent for crystallization
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the racemic Br-BINOL derivative in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of N-benzylcinchonidinium chloride in hot methanol.
-
Mix the two solutions and allow the mixture to cool slowly to room temperature to facilitate the crystallization of one diastereomeric complex.
-
Isolate the crystals by filtration. This crystalline solid will be enriched in one enantiomer.
-
The mother liquor will be enriched in the other enantiomer.
-
To recover the enantiomerically enriched Br-BINOL, dissolve the crystalline diastereomeric salt in ethyl acetate and wash with 1M HCl to remove the chiral resolving agent.
-
Dry the organic layer, concentrate, and recrystallize to obtain the pure enantiomer.
-
Repeat the process with the mother liquor to isolate the other enantiomer. The enantiomeric excess (ee) of each enantiomer should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the synthesis and chiral resolution of Br-BINOL derivatives.
Comparative Biological Activity of Br-BINOL Enantiomers
Substituted naphthalen-1-ol derivatives have been reported to exhibit a range of biological activities, including antioxidant properties and enzyme inhibition.[6][7] It is hypothesized that the enantiomers of Br-BINOL will display different potencies in these biological assays due to their distinct three-dimensional structures.
Potential Biological Targets and Assays
| Biological Activity | Potential Target | Suggested In Vitro Assay | Rationale for Stereoselectivity |
| Antioxidant Activity | Free Radicals | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | The accessibility of the hydroxyl groups for hydrogen donation may be influenced by the atropisomeric conformation, leading to different radical scavenging efficiencies. |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Ellman's Method | The chiral binding pocket of AChE is expected to interact preferentially with one enantiomer, leading to differential inhibition of the enzyme implicated in neurodegenerative diseases.[6] |
| Enzyme Inhibition | Carbonic Anhydrase (CA) | Esterase Activity Assay | The active site of carbonic anhydrase is known to be stereoselective. The spatial arrangement of the bromo and hydroxyl substituents on the Br-BINOL enantiomers will likely lead to different binding affinities and inhibitory constants (Ki).[7] |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
(R)-Br-BINOL and (S)-Br-BINOL enantiomers
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the (R) and (S) enantiomers of Br-BINOL in methanol.
-
Create a series of dilutions for each enantiomer.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of each enantiomer to the wells.
-
Include a control with only DPPH and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value for each enantiomer.
Caption: Logical workflow for comparing the biological activities of Br-BINOL enantiomers.
Conclusion and Future Directions
The stereochemical configuration of this compound derivatives, particularly the axial chirality in their bi-aryl forms, is predicted to be a critical factor in their biological activity. This guide provides a foundational framework for the synthesis, chiral separation, and comparative biological evaluation of these compounds. By systematically investigating the antioxidant and enzyme inhibitory properties of the individual enantiomers, researchers can elucidate the structure-activity relationships that govern their pharmacological effects. Such studies are essential for the rational design of novel therapeutic agents with improved potency and reduced side effects, underscoring the indispensable role of stereochemistry in modern drug development.
References
- BenchChem. (2025). Biological Activity of Substituted 1-Butyl-2-Naphthalenol: A Technical Overview. BenchChem.
- Organic Syntheses. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+). Organic Syntheses.
- Kratochvil, B., et al. (n.d.). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Link: (S)-(-)-1,1'-Bi-2-naphthol in Chiral Resolution and Purity Analysis.
- ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews.
- ACS Publications. (n.d.). Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. The Journal of Organic Chemistry.
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- PMC. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)
- ACS Publications. (n.d.). Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society.
- Bringmann, G. (n.d.).
- Wiley Online Library. (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.
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Safety Operating Guide
Proper Disposal of 3-Bromonaphthalen-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 3-Bromonaphthalen-1-ol, a halogenated aromatic compound. Our focus extends beyond mere procedural steps to elucidate the scientific principles that underpin these essential safety measures, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound (C₁₀H₇BrO) is a brominated derivative of naphthol.[1] As a halogenated aromatic compound, it requires specialized disposal procedures to mitigate potential environmental and health risks.
Key Hazard Considerations:
| Property | Hazard Implication | Source |
| Chemical Structure | Halogenated aromatic compounds can be persistent in the environment and may have toxicological effects. The presence of a bromine atom increases its molecular weight and can influence its reactivity and degradation pathways. | [2][3] |
| Toxicity | While specific toxicity data for this compound is not extensively documented in readily available literature, related brominated and naphthalenic compounds are known to be harmful if swallowed, and can cause skin and eye irritation.[4][5][6] Inhalation of vapors or dust should also be avoided. | [4][5][6] |
| Environmental Impact | Improper disposal can lead to the contamination of soil and water. Halogenated organic compounds are a significant concern for environmental regulatory bodies.[4] | [4] |
Immediate Safety and Handling Protocols
A foundational principle of laboratory safety is the minimization of exposure. All handling of this compound, including weighing, transfer, and preparation for disposal, must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is non-negotiable. The following should be worn at all times when handling this compound:
-
Gloves: Nitrile gloves are a standard requirement. Always inspect gloves for any signs of degradation or puncture before use.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat provides a crucial barrier against skin contact.
-
Closed-toe Shoes: Essential for protecting feet from spills.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous waste, specifically as a halogenated organic waste.
Step 1: Waste Segregation
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic waste must never be mixed with non-halogenated waste streams. This is due to the different disposal and treatment methods required for these categories. Co-mingling can complicate and increase the cost of disposal, and in some cases, create dangerous chemical reactions.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
-
Step 3: Waste Accumulation
-
Solid Waste: Unused or contaminated solid this compound, as well as any grossly contaminated items such as weighing paper or pipette tips, should be placed directly into the designated solid halogenated waste container.
-
Liquid Waste: If this compound is in a solution, the entire solution should be collected in a designated liquid halogenated waste container. Do not attempt to evaporate the solvent in the fume hood.
-
Rinsate: Any solvent used to rinse glassware that has come into contact with this compound must be collected as hazardous waste in the liquid halogenated waste container.[4] A triple rinse of the emptied container with a suitable solvent is a common practice to ensure decontamination.
Step 4: Decontamination of Labware
All glassware and equipment that have been in contact with this compound must be decontaminated. This is typically achieved by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate being collected as hazardous waste.
Step 5: Final Disposal Coordination
Once the waste container is full (typically around 80% capacity to allow for vapor expansion), it should be securely sealed. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. They are responsible for ensuring compliance with all local, state, and federal regulations governing hazardous waste disposal.
Scientific Rationale: The "Why" Behind the Protocol
Understanding the chemical principles behind these procedures reinforces their importance and promotes a culture of safety.
The Persistence of Halogenated Aromatics:
The carbon-bromine bond in this compound is relatively strong, and the aromatic naphthalene ring is a stable structure. This combination contributes to the compound's persistence in the environment. Microbial degradation of such compounds can be slow and may not always lead to complete mineralization.[2][3] Improper disposal could therefore result in long-term environmental contamination.
Potential for Harmful Byproducts:
While research on the specific degradation pathways of this compound is limited, studies on related compounds have shown that incomplete degradation can sometimes lead to the formation of byproducts that are more toxic than the parent compound. For instance, the degradation of some brominated flame retardants can produce brominated dibenzofurans and dibenzodioxins under certain conditions.
Workflow and Decision-Making Diagrams
To visually represent the disposal process, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: Disposal workflow for this compound.
Caption: Hazard mitigation strategy for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these detailed protocols, which are grounded in established scientific principles and regulatory standards, researchers can confidently manage their chemical waste streams, fostering a culture of responsibility and scientific excellence. Always consult your institution's specific hazardous waste management plan and the Safety Data Sheet for the most current and detailed information.
References
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
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PubChem. this compound. [Link]
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National Center for Biotechnology Information. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]
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ResearchGate. Bromide Affects the Degradation of Naphthalene by Uv/Chlorine Process in Seawater: Kinetics, Radical Contribution, and Transformation Pathway. [Link]
-
ResearchGate. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
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YouTube. electrophilic aromatic bromination with N-bromosuccinimide. [Link]
-
ResearchGate. Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. [Link]
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US EPA. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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ACS Publications. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. [Link]
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Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link]
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Comprehensive Safety Protocol: Personal Protective Equipment and Handling of 3-Bromonaphthalen-1-ol
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just innovative products, but also the critical knowledge to use them safely and effectively. This guide addresses the safe handling of 3-Bromonaphthalen-1-ol, a halogenated aromatic compound. The protocols herein are designed to be a self-validating system of safety, grounded in established chemical hygiene principles. We will move beyond simple instructions to explain the causality behind each recommendation, ensuring a deep, actionable understanding of the necessary precautions.
Hazard Assessment: A Proactive Approach to Safety
While a specific, comprehensive toxicological profile for this compound is not widely documented, its classification as a halogenated aromatic alcohol necessitates a cautious approach. By examining data from structurally similar compounds, such as 1-Bromonaphthalene and other brominated phenols, we can infer a likely hazard profile. This proactive assessment is the cornerstone of responsible laboratory practice.[1][2] All handling procedures must be predicated on the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.[1][3][4]
| Potential Hazard | GHS Classification (Inferred) | Primary Mitigation Strategy |
| Skin Irritation/Corrosion | Category 2: Causes skin irritation[1][2] | Use of appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.[1][5] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation[1][2][3] | Mandatory use of chemical safety goggles; face shield required for splash-risk procedures. |
| Respiratory Irritation | Category 3: May cause respiratory irritation[1][2] | All handling of solid and solutions must occur within a certified chemical fume hood.[1][6] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed[1][3] | Prohibit eating, drinking, and applying cosmetics in the lab.[7][8] Practice rigorous personal hygiene. |
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not a checklist; it is a dynamic risk assessment tailored to the specific procedure. The following mandates provide a baseline for all work involving this compound.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults. Vapors and accidental splashes can cause severe, lasting damage.
-
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times in any area where this compound is handled.[1][5]
-
Elevated Risk: When transferring solutions, performing reactions under reflux, or any procedure with a heightened splash potential, a full-face shield must be worn in addition to chemical safety goggles.[1][9]
Skin and Body Protection
A multi-layered approach is essential to prevent dermal exposure.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. It should be kept fully buttoned to provide maximum coverage.[5]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.[5][10] Sandals or perforated shoes offer no protection and are strictly forbidden.
-
Gloves: Glove selection is critical. There is no single glove that protects against all chemicals.[9][11]
-
Selection: Nitrile gloves provide good general protection for handling solids and for incidental contact with many organic solvents.[11] However, for prolonged handling or when working with aggressive solvents, consult a glove compatibility chart to select a material with an appropriate breakthrough time (e.g., Neoprene, Viton®).[1][9]
-
Technique: Always inspect gloves for tears or pinholes before use. Use the proper removal technique to avoid contaminating your skin.[3] Never wear gloves outside of the laboratory area to prevent cross-contamination.[8][12]
-
Respiratory Protection
The primary defense against respiratory exposure is not a respirator, but robust engineering controls.
-
Primary Control: All procedures that involve handling the solid powder or its solutions must be performed within a properly functioning and certified chemical fume hood.[1][8] The sash should be kept as low as possible.
-
Secondary Control: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response.[1][13] Personnel must be properly fit-tested and trained for respirator use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat, Closed-Toe Shoes | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Solvent-Appropriate) | Lab Coat, Closed-Toe Shoes | Chemical Fume Hood |
| Reaction Workup | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Solvent-Appropriate) | Lab Coat, Closed-Toe Shoes | Chemical Fume Hood |
| Waste Disposal | Safety Goggles | Chemical-Resistant Gloves (Solvent-Appropriate) | Lab Coat, Closed-Toe Shoes | Chemical Fume Hood |
Procedural Blueprint for Safe Handling
This section provides a direct, step-by-step methodology for safely incorporating this compound into your workflow.
Preparation and Area Setup
-
Review Documentation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents to be used.[1]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and that the airflow monitor is functioning correctly.
-
Assemble PPE: Gather and inspect all required PPE. Check gloves for any signs of degradation or puncture.
-
Prepare Work Surface: Clear the fume hood of all unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor spills.
-
Locate Safety Equipment: Mentally confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.[7]
Handling Operations and Disposal Workflow
The following diagram illustrates the logical flow from initial preparation to final waste disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Decontamination and Waste Disposal
Improper disposal can endanger personnel and the environment. All waste streams associated with this compound must be treated as hazardous.
-
Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) inside the fume hood. This initial rinseate must be collected as hazardous liquid waste.
-
Following the initial rinse, wash glassware with soap and water.[13]
-
-
Waste Segregation:
-
Liquid Waste: All unused solutions and solvent rinses containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Keep halogenated and non-halogenated waste streams separate if required by your institution's disposal protocols.
-
Solid Waste: Contaminated consumables (gloves, weigh boats, absorbent pads, silica gel) must be collected in a separate, sealed hazardous waste container labeled "Solid Hazardous Waste."[3][13]
-
-
Disposal:
References
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- ChemicalBook. 3-Bromo-1-hydroxynaphthalene - Safety Data Sheet.
- Fisher Scientific. 3-Bromo-1-propanol Safety Data Sheet.
- PubChem. This compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. 3-Bromopentane Safety Data Sheet.
- Sigma-Aldrich. Safety Data Sheet.
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- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
- National Institutes of Health (NIH). Safe Laboratory Practices & Procedures.
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- CAMEO Chemicals - NOAA. 3-BROMO-1-PROPANOL.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
